Tinidazole
Description
A nitroimidazole antitrichomonal agent effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections.
This compound is a Nitroimidazole Antimicrobial.
This compound is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial, protozoal and parasitic infections. This compound is a nitroimidazole similar to metronidazole and is likely to have a similar spectrum and frequency of side effects, including a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent acute liver injury.
This compound is a 5-nitroimidazole derivative with antiprotozoal property. Although the mechanism of action has not been fully elucidated, it has been suggested that this compound is metabolized and yields nitrite anions and metronidazole. Metronidazole's nitro group in turn is reduced via the parasite ferredoxin, thereby generating a series of free nitro radicals including nitro anions. Toxicity is achieved via depletion of sulfhydryl groups and DNA strand breaks with multiple hits having an additive effect and ultimately leading to cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 5 approved and 5 investigational indications. This drug has a black box warning from the FDA.
A nitroimidazole alkylating agent that is used as an antitrichomonal agent against TRICHOMONAS VAGINALIS; ENTAMOEBA HISTOLYTICA; and GIARDIA LAMBLIA infections. It also acts as an antibacterial agent for the treatment of BACTERIAL VAGINOSIS and anaerobic bacterial infections.
See also: Ronidazole (related); Dimetridazole (related); Nimorazole (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSLZFTEKNLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023676 | |
| Record name | Tinidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tinidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |
| Record name | SID855690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tinidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00911 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tinidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless crystals from benzene | |
CAS No. |
148159-84-6, 19387-91-8 | |
| Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148159-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tinidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tinidazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00911 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tinidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tinidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tinidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TINIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TINIDAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tinidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127-128 °C, 127 - 128 °C | |
| Record name | Tinidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00911 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TINIDAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tinidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tinidazole's Impact on DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinidazole (B1682380), a 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Its efficacy is rooted in its ability to disrupt the fundamental process of DNA replication within these microorganisms. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on DNA, presenting quantitative data on its activity, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows.
Core Mechanism of Action: DNA Damage and Replication Inhibition
This compound's selective toxicity against anaerobic organisms is a result of a targeted activation process that leads to catastrophic DNA damage.[1][2][3] The drug, in its inactive form, readily penetrates the microbial cell. Inside the low-redox-potential environment characteristic of anaerobes, the nitro group of this compound is reduced by intracellular redox proteins.[1] This reduction process generates highly reactive nitroso radicals.[1]
These cytotoxic intermediates are the primary effectors of this compound's antimicrobial activity. They interact directly with the microbial DNA, inducing significant damage through two principal mechanisms:
-
DNA Strand Breakage: The reactive radicals attack the phosphodiester backbone of the DNA, leading to both single- and double-strand breaks.[1][4] This fragmentation disrupts the integrity of the genetic material.
-
Loss of Helical Structure: The binding of the activated drug to DNA destabilizes its helical structure, further compromising its function.[1]
This extensive DNA damage has profound consequences for the microorganism, primarily by impairing DNA replication and transcription.[1] The cell's machinery is unable to accurately read the damaged template, leading to a halt in the synthesis of new DNA and essential proteins. Ultimately, this disruption of fundamental cellular processes results in cell death.[1] The selective activation of this compound in anaerobic environments minimizes its toxicity to human cells, which are less efficient at reducing the nitro group.[1]
Quantitative Data: In Vitro Susceptibility
The following tables summarize the in vitro activity of this compound against various anaerobic bacteria and protozoa, providing key quantitative metrics for its efficacy.
| Organism | Number of Strains | MIC90 (µg/mL) | Reference |
| Prevotella buccae | 25 | 2 | [5] |
| Prevotella intermedia | 10 | 4 | [5] |
| Fusobacterium spp. | 10 | 1 | [5] |
| Veillonella spp. | 8 | 8 | [5] |
| Other Prevotella spp. | 29 | 0.5 | [5] |
| Bacteroides fragilis | 12 | 3.13 | [6] |
| Fusobacterium varium | 20 | 3.13 | [6] |
| Peptococcus spp. | Not specified | 6.25 | [6] |
| Peptostreptococcus spp. | Not specified | 6.25 | [6] |
| MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. |
| Organism | Number of Isolates | MBC Range (µg/mL) | Reference |
| Bacteroides fragilis | 42 | 0.25 - 4 | [1] |
| MBC: Minimum bactericidal concentration. |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of this compound's action on DNA.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis) for DNA Strand Breakage
This protocol is adapted from studies demonstrating this compound-induced DNA single-strand breaks in human peripheral blood lymphocytes.[4]
Objective: To qualitatively and quantitatively assess DNA single-strand breaks in individual cells following exposure to this compound.
Materials:
-
This compound solution (concentrations: 10, 100, 500 µg/mL)
-
Human peripheral blood lymphocytes
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis apparatus
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Treatment: Incubate human peripheral blood lymphocytes with varying concentrations of this compound (10, 100, 500 µg/mL) and a vehicle control for a predetermined time (e.g., 2 hours) at 37°C.
-
Slide Preparation: Mix a small aliquot of the cell suspension with LMA at 37°C and pipette onto a microscope slide pre-coated with NMA. Cover with a coverslip and allow the agarose to solidify at 4°C.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding and expression of alkali-labile sites.
-
Electrophoresis: Apply a voltage of approximately 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes.
-
Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Staining: Stain the slides with a DNA staining solution.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet" shape. Capture images and quantify the extent of DNA damage (e.g., tail length, tail moment) using image analysis software.
DNA Fragmentation Assay (Laddering)
This protocol is based on the observation of nucleosomal DNA ladder patterns in this compound-treated cultured human lymphocytes.[1]
Objective: To detect the characteristic internucleosomal cleavage of DNA that occurs during apoptosis induced by this compound.
Materials:
-
This compound solution (concentrations: 0.1, 1, 10, 50 µg/mL)
-
Cultured human lymphocytes
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A solution
-
Proteinase K solution
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
Sodium acetate
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
DNA ladder marker
-
Gel electrophoresis apparatus
-
Power supply
-
UV transilluminator
Procedure:
-
Cell Treatment: Treat cultured human lymphocytes with various concentrations of this compound (0.1, 1, 10, 50 µg/mL) and a control for 48 hours.
-
DNA Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge to pellet the debris, and collect the supernatant containing the DNA.
-
Treat the supernatant with RNase A to degrade RNA.
-
Treat with Proteinase K to digest proteins.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA with ethanol and sodium acetate.
-
Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.
-
-
Gel Electrophoresis:
-
Prepare an agarose gel (e.g., 1.5-2.0%) in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Mix the extracted DNA with loading dye and load into the wells of the gel.
-
Load a DNA ladder marker in a separate lane.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs indicates apoptosis.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to assess the impact of this compound on cell cycle progression in a susceptible protozoan, such as Giardia lamblia.
Objective: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
This compound solution
-
Giardia lamblia trophozoites in culture
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture Giardia lamblia trophozoites under appropriate anaerobic conditions. Treat the cultures with a relevant concentration of this compound (e.g., IC50 value) for various time points.
-
Cell Harvesting and Fixation:
-
Harvest the trophozoites by chilling the culture tubes to detach the cells, followed by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Genotoxicity and cell death induced by this compound (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound 500mg [dailymed.nlm.nih.gov]
- 4. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Physicochemical Properties of Tinidazole for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of Tinidazole, a vital anti-parasitic and antibacterial agent. Understanding these characteristics is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This document collates essential quantitative data, details experimental methodologies for their determination, and visually represents key relationships and processes to aid in formulation development.
Core Physicochemical Properties of this compound
The formulation of a drug product is fundamentally influenced by the inherent physicochemical properties of the active pharmaceutical ingredient (API). For this compound, a 5-nitroimidazole derivative, key parameters such as solubility, pKa, melting point, partition coefficient, and solid-state characteristics dictate its behavior during manufacturing, storage, and in vivo performance.
Quantitative Physicochemical Data
A summary of the key quantitative physicochemical properties of this compound is presented below. These values, collated from various sources, provide a baseline for formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃N₃O₄S | [1] |
| Molecular Weight | 247.27 g/mol | [2] |
| Melting Point | 127-128 °C | [3][4] |
| 118-120 °C | [5] | |
| 117-121 °C | [2] | |
| 125-128 °C | [6] | |
| pKa | 4.7 | [1][3] |
| 2.30 ± 0.34 (Predicted) | [5][7] | |
| LogP (Octanol/Water Partition Coefficient) | -0.35 | [3] |
| Aqueous Solubility | 19900 mg/L | [3] |
| 3.03 g/L | [3] | |
| >37.1 µg/mL (at pH 7.4) | [3] | |
| 2.85 µg/ml (in phosphate (B84403) buffer pH 7.4) | [8] | |
| 2.7 µg/ml (in water) | [8] | |
| Practically insoluble in water | [5][9] | |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) and methylene (B1212753) chloride | [5][9] |
| Sparingly soluble in methanol (B129727) | [5][9] | |
| Soluble in DMSO to 49 mg/mL | [4] | |
| Soluble in ethanol (B145695) (~0.2 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (B127407) (DMF) (~20 mg/ml) | [10] |
Key Physicochemical Considerations in Formulation
-
Solubility and Dissolution: this compound's low aqueous solubility is a significant challenge for oral dosage form development, potentially leading to poor bioavailability.[1] Formulation strategies often focus on enhancing its solubility and dissolution rate. The pH-dependent solubility, influenced by its pKa, is a critical factor in predicting its behavior in the gastrointestinal tract. This compound's solubility is reported to be higher in acidic conditions.[11]
-
pKa and Ionization: With a reported pKa of approximately 4.7, this compound is a weakly basic compound.[1][3] This indicates that it will be partially ionized in the acidic environment of the stomach, which can influence its absorption and distribution. The relationship between pH, pKa, and the degree of ionization is a key consideration for predicting its in vivo performance.
-
Melting Point: The melting point of this compound is consistently reported in the range of 127-128 °C.[3][4] This relatively sharp melting point suggests a crystalline solid. The melting point is a crucial parameter for identifying the compound and is also important for manufacturing processes that involve heat, such as hot-melt extrusion.
-
Partition Coefficient (LogP): The negative LogP value of -0.35 indicates that this compound is a hydrophilic compound.[3] This property influences its partitioning behavior between aqueous and lipid phases in the body, which is a determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Polymorphism: The existence of different crystalline forms, or polymorphs, can significantly impact the physicochemical properties of a drug, including its solubility, melting point, and stability.[12] While specific studies on this compound polymorphism are not extensively detailed in the initial search, it is a critical parameter to investigate during pre-formulation studies to ensure consistent product quality and performance.
-
Stability: this compound is reported to be stable but incompatible with strong oxidizing agents.[5][9] Forced degradation studies are essential to identify potential degradation pathways and products under various stress conditions such as heat, humidity, light, and different pH levels.[13] This information is vital for selecting appropriate excipients, packaging, and storage conditions.
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air can affect its physical and chemical stability, as well as its manufacturability (e.g., flow properties of powders). While specific data on this compound's hygroscopicity is not provided in the initial search, it is an important parameter to evaluate, especially for solid dosage form development.[14]
Experimental Protocols for Physicochemical Characterization
Detailed experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments based on established pharmacopeial and regulatory guidelines.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[15]
Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological pH range of the gastrointestinal tract.[16]
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 37 ± 0.5 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][17]
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[8]
-
Analysis: Dilute the filtered solution appropriately and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[18]
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL).
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable drugs.[19][20]
Principle: The pKa is determined by monitoring the change in pH of a solution of the drug as it is titrated with a standard acid or base. The pKa is the pH at which 50% of the drug is in its ionized form.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, which may be a mixture of water and a co-solvent like methanol to ensure complete dissolution.[21] The solution should be purged with nitrogen to remove dissolved carbon dioxide.[22]
-
Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the drug.[22]
-
pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.[22]
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[20]
Determination of Melting Point (Capillary Method)
The capillary melting point method is a standard pharmacopeial procedure for determining the melting range of a solid.[23][24]
Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature range over which it melts is observed.
Methodology:
-
Sample Preparation: Finely powder the dry this compound sample and pack it into a capillary tube to a height of 2.5-3.5 mm.[24]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.[25]
-
Heating: Heat the apparatus at a controlled rate (e.g., 1 °C/minute) when the temperature is near the expected melting point.[24][25]
-
Observation: Record the temperature at which the substance first begins to melt (onset point) and the temperature at which it is completely molten (clear point).[24] This range is reported as the melting range.
Determination of Partition Coefficient (LogP) - Shake-Flask Method (OECD 107)
The shake-flask method is a direct method for determining the octanol-water partition coefficient.[26][27]
Principle: The compound is distributed between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. For ionizable compounds like this compound, use a buffer solution with a pH where the compound is predominantly in its non-ionized form.[28]
-
Equilibration: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a vessel. Shake the vessel at a constant temperature until equilibrium is reached.[28]
-
Phase Separation: Separate the two phases by centrifugation.[28]
-
Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.
Visualizing Key Relationships and Processes
Graphical representations are invaluable tools for understanding complex relationships and workflows in drug development. The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's physicochemical properties.
Caption: Relationship between GI tract pH and this compound's ionization state and solubility.
Caption: A typical workflow for polymorph screening of an active pharmaceutical ingredient.
References
- 1. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemigran.com [chemigran.com]
- 3. This compound | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound CAS#: 19387-91-8 [m.chemicalbook.com]
- 6. This compound 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Page loading... [wap.guidechem.com]
- 8. rjtcsonline.com [rjtcsonline.com]
- 9. This compound | 19387-91-8 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ijhmp.com [ijhmp.com]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 15. researchgate.net [researchgate.net]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. pharmatutor.org [pharmatutor.org]
- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. scribd.com [scribd.com]
- 24. thinksrs.com [thinksrs.com]
- 25. youtube.com [youtube.com]
- 26. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 27. oecd.org [oecd.org]
- 28. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
Synthesis and Characterization of Novel Tinidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel derivatives of Tinidazole (B1682380). This compound, a second-generation 5-nitroimidazole, is a cornerstone in the treatment of anaerobic and protozoal infections.[1] However, limitations such as poor aqueous solubility have prompted research into novel derivatives with enhanced physicochemical and pharmacological properties.[2] This document details the synthesis of new this compound salts and supramolecular compounds, outlines the protocols for their characterization, and presents their biological activities in a structured format.
Synthesis of Novel this compound Derivatives
The development of novel this compound derivatives has primarily focused on the formation of salts, molecular salts, and supramolecular compounds to improve its physicochemical properties, such as solubility.[2][3] These modifications can lead to enhanced bioavailability and therapeutic efficacy.
Synthesis of this compound Salts and Molecular Salts
A prevalent strategy for modifying this compound involves its reaction with various organic and inorganic acids to form salts and molecular salts.[2] This approach has been shown to significantly enhance the aqueous solubility of the parent drug.
Experimental Protocol: Synthesis of this compound-p-Toluenesulfonic Acid (TN-PTSA) Salt
This protocol describes a solvent-free grinding method for the synthesis of a this compound salt with p-Toluenesulfonic acid.[4]
-
Preparation: An equimolar mixture of this compound (200 mg, 1 mmol) and p-Toluenesulfonic acid (PTSA) (142 mg, 1 mmol) is prepared.
-
Grinding: A few drops of water are added to the mixture in an agate mortar.
-
Reaction: The mixture is ground for 15-20 minutes until a dry powder, the TN-PTSA salt, is obtained.
-
Purification: The resulting product is collected and stored in a desiccator.
A similar procedure can be followed for the synthesis of other this compound salts using different acidic co-formers.
Synthesis of this compound Supramolecular Compounds
The formation of supramolecular compounds, or co-crystals, is another effective method to modify the properties of this compound. This involves the non-covalent interaction of this compound with a co-former molecule.[3][5][6][7][8]
Experimental Protocol: Synthesis of this compound-2,6-dihydroxybenzoic acid (TN-2,6-DHBA) Supramolecular Compound
This protocol details the synthesis of a this compound supramolecular compound via slow solvent evaporation.[3]
-
Mixing: this compound (0.0247 g, 0.10 mmol) and 2,6-dihydroxybenzoic acid (0.0154 g, 0.10 mmol) are mixed in a mortar and ground for 30 minutes.
-
Dissolution: The ground mixture is dissolved in 5 mL of acetone.
-
Crystallization: The resulting solution is sealed in a 25 mL glass beaker with parafilm and left at ambient temperature.
-
Isolation: High-quality yellow rod-like crystals suitable for diffraction are obtained after two weeks as the solvent slowly evaporates. The crystals are then dried under a vacuum.
The following diagram illustrates the general workflow for the synthesis and characterization of these novel this compound derivatives.
Characterization of Novel this compound Derivatives
A comprehensive characterization is essential to confirm the formation of the new derivatives and to understand their structural and physicochemical properties.
Spectroscopic and Thermal Analysis
Experimental Protocols:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer over a range of 500 to 5000 cm⁻¹. The formation of salts can be confirmed by the shift in the characteristic vibrational bands of the carboxylate (COO⁻) groups.[2]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectra are recorded in a suitable deuterated solvent. The chemical shifts of the protons in the imidazole (B134444) ring of this compound can indicate the formation of new derivatives through ionic interactions or hydrogen bonding.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal stability of the new solid phases. Samples are heated in hermetically sealed aluminum pans at a constant rate.[2]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the novel supramolecular compounds, confirming the formation of co-crystals and elucidating the intermolecular interactions, such as hydrogen bonds.[3][5][6][7][8]
Data Presentation: Physicochemical and Biological Properties
The synthesized this compound derivatives have been evaluated for their solubility and a range of biological activities. The quantitative data are summarized in the tables below for ease of comparison.
Solubility Data
The formation of salts has been shown to dramatically increase the aqueous solubility of this compound.[2]
| Compound | Solubility (mg/mL)[2] | Fold Increase in Solubility[2] |
| This compound (TN) | 3.7 | - |
| TN-HCl | 321.2 | 86.8 |
| TN-PTSA | 184.2 | 49.7 |
Antibacterial Activity
The antibacterial activity of the novel derivatives was assessed using the zone of inhibition method.[2]
| Compound | Zone of Inhibition (mm) vs. Bacillus subtilis[2] |
| This compound (TN) | Moderate Activity |
| TN-PTSA | Good Activity |
| TN-EBA | Good Activity |
Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives was evaluated and compared to the parent drug and a standard anti-inflammatory agent.[2]
| Compound | Anti-inflammatory Activity (%)[2] |
| This compound (TN) | 50.7 |
| TN-PTSA | 45-50 |
| TN-HCl | 45-50 |
| TN-DBA | 45-50 |
| Diclofenac Sodium (Standard) | 67.3 |
Analgesic Activity
The analgesic effects of the novel this compound derivatives were also investigated.[2]
| Compound | Analgesic Activity (%)[2] |
| This compound (TN) | 94.1 |
| TN-PBA | 78-86 |
| TN-PTSA | 78-86 |
| TN-VA | 78-86 |
| Morphine (Standard) | 97.3 |
Mechanism of Action and Signaling Pathways
The antimicrobial activity of this compound and its derivatives stems from the reduction of the 5-nitro group within anaerobic or protozoal cells, leading to the formation of cytotoxic nitroso radicals.[9][10][11] These reactive intermediates can bind to and damage the helical structure of DNA, inhibiting nucleic acid synthesis and ultimately leading to cell death.[9][10]
Recent studies have also indicated that this compound can induce apoptosis in human lymphocytes.[1] This suggests that beyond its direct antimicrobial effects, this compound may modulate host cellular pathways. The induction of apoptosis is a critical mechanism for eliminating infected or damaged cells and is a key area of interest for drug development.
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis.
This apoptotic mechanism involves DNA fragmentation, which can be observed as a characteristic ladder pattern in gel electrophoresis, and morphological changes such as cell shrinkage and the formation of apoptotic bodies.[1] The ability of novel this compound derivatives to modulate this pathway could have significant implications for their therapeutic applications, particularly in the context of infections that involve a significant host inflammatory response.
The logical relationship between the structural modification of this compound and its enhanced properties is depicted in the following diagram.
Conclusion
The synthesis of novel this compound derivatives, particularly salts and supramolecular compounds, presents a promising strategy to overcome the limitations of the parent drug. The enhanced solubility and modified biological activities of these new entities highlight their potential for improved therapeutic outcomes. Further research into the specific signaling pathways modulated by these derivatives will provide a deeper understanding of their mechanisms of action and may open new avenues for their application in a broader range of diseases. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. Genotoxicity and cell death induced by this compound (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Structure Character... preview & related info | Mendeley [mendeley.com]
- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Degradation Pathway and Environmental Impact of Tinidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the degradation pathways of the widely used antimicrobial agent, tinidazole (B1682380). It details various degradation methodologies, including hydrolysis, photocatalysis, sonolysis, and other advanced oxidation processes (AOPs). The guide presents a thorough analysis of the identified degradation products and proposes degradation pathways based on current scientific literature. Furthermore, it critically assesses the environmental impact of this compound and its transformation products, summarizing available ecotoxicity data. Detailed experimental protocols for key degradation and analytical methods are provided to facilitate further research in this area. All quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a synthetic nitroimidazole derivative with broad-spectrum activity against protozoa and anaerobic bacteria.[1][2] Its extensive use in human and veterinary medicine has led to its detection in various environmental compartments, raising concerns about its potential ecological impact.[3][4] The persistence of this compound and the potential toxicity of its degradation byproducts necessitate a thorough understanding of its environmental fate and degradation mechanisms. This guide aims to provide a detailed technical resource for researchers and professionals working on the environmental risk assessment and remediation of this compound.
Degradation Pathways of this compound
The degradation of this compound can be achieved through several processes, each involving different mechanisms and leading to a variety of transformation products. The primary degradation pathways include hydrolysis, photocatalysis, and sonolysis.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8] These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[9][10]
Under alkaline conditions, this compound has been found to undergo extensive degradation. Mild degradation is observed in acidic and neutral conditions, while the drug is relatively stable to thermal stress. Oxidative stress and photolytic conditions also lead to significant degradation.
Hydrolysis
The hydrolysis of this compound is pH-dependent and follows apparent first-order kinetics.[11] At a pH greater than or equal to 7, the degradation is primarily driven by the hydroxide (B78521) ion, involving a proton transfer from the ethylsulfonylethyl side chain.[11] Around pH 4.5, the degradation is mainly due to the solvent (water).[11]
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are highly effective in degrading refractory organic pollutants like this compound through the generation of highly reactive hydroxyl radicals (•OH).[12]
Photocatalysis involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (e.g., UV light) to generate reactive oxygen species.
-
UV/TiO₂ Process: The UV/TiO₂ system has been shown to be effective in degrading nitroimidazole antibiotics.[13] The process involves the generation of hydroxyl radicals that attack the this compound molecule, leading to its degradation.[13] Theoretical studies suggest that the degradation can proceed through the ring-opening of the imidazole (B134444) ring.[4]
-
UV/Persulfate (UV/PS) Process: The UV/PS process demonstrates a remarkable ability to degrade this compound, with the degradation following pseudo-first-order kinetics.[14][15] Quenching experiments have revealed that sulfate (B86663) radicals (SO₄•⁻) play a dominant role in this degradation process.[14][15]
Sonolysis utilizes ultrasound to induce acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of reactive radicals that can degrade organic compounds. The combination of ultrasound with hydrogen peroxide (H₂O₂) enhances the degradation of this compound.[16] The maximum removal efficiency is typically achieved under acidic conditions (pH 3).[16]
Proposed Degradation Pathway
Based on the identification of degradation products in various studies, a tentative degradation pathway for this compound under advanced oxidation processes is proposed. The degradation likely initiates with an attack by hydroxyl or sulfate radicals on the imidazole ring or the side chain.
One proposed initial step involves the reduction of the sulfonyl group.[17] Subsequent reactions may include hydroxylation of the imidazole ring, cleavage of the C-N bond, and eventual ring-opening, leading to the formation of smaller organic molecules.[4][18]
Proposed degradation pathway of this compound under AOPs.
Quantitative Data on this compound Degradation
The efficiency of different degradation processes for this compound removal is summarized in the tables below.
Table 1: Degradation Efficiency of this compound under Various Conditions
| Degradation Method | Catalyst/Oxidant | Initial Concentration | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference(s) |
| UV/PS | Persulfate (PS) | 40 µM | 7.0 | 10 | 94.1 | [15] |
| Sonolysis + H₂O₂ | H₂O₂ | 80 ppm | 3 | 150 | 75 | [16] |
| Sonolysis alone | - | 80 ppm | 3 | 150 | 8.5 | [16] |
| Algae-induced Photodegradation | Algae | - | 5 | - | ~58 | [19] |
Table 2: Kinetic Data for this compound Degradation
| Degradation Method | Kinetic Model | Rate Constant (k) | R² | Reference(s) |
| UV/PS | Pseudo-first-order | 4.82 x 10⁻³ s⁻¹ | 0.998 | [14][15] |
| Hydrolysis | Apparent first-order | - | - | [11] |
Table 3: Mineralization of this compound
| Degradation Method | TOC Removal (%) | Mineralization (%) | Reference(s) |
| HAP process | 78.25 | 85.8 | [20] |
| Ozonation (catalyzed) | 36.85 | - | [21] |
Experimental Protocols
Detailed experimental protocols for the degradation and analysis of this compound are crucial for reproducible research.
Forced Degradation Protocol (ICH Guidelines)
Forced degradation studies are conducted to assess the stability of this compound under various stress conditions.[5][6][7][8]
-
Acid Hydrolysis: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 M HCl and refluxed at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[22]
-
Base Hydrolysis: A solution of this compound is prepared in 0.1 M NaOH and treated under similar conditions as acid hydrolysis.[22]
-
Oxidative Degradation: this compound solution is treated with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a specified duration (e.g., 24 hours).[22]
-
Thermal Degradation: A solid sample of this compound is exposed to dry heat (e.g., 105°C) for a defined period.[8]
-
Photodegradation: A solution of this compound is exposed to a light source providing both UV and visible radiation (e.g., 1.2 million lux hours and 200 watt-hours/m²).[7]
Workflow for forced degradation studies of this compound.
Photocatalytic Degradation Protocol (UV/TiO₂)
-
Reactor Setup: A photocatalytic reactor equipped with a UV lamp is used. The reaction vessel is typically made of quartz to allow UV transmission.[12]
-
Catalyst Suspension: A known amount of TiO₂ catalyst is suspended in an aqueous solution of this compound of a specific concentration.[12]
-
Irradiation: The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium, after which the UV lamp is turned on to initiate the photocatalytic reaction.[12]
-
Sampling and Analysis: Aliquots of the suspension are withdrawn at regular intervals, filtered to remove the catalyst, and analyzed by a suitable analytical method (e.g., HPLC) to determine the concentration of this compound.[12]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound and its degradation products.[23][24][25]
-
Chromatographic Conditions: A typical HPLC system consists of a pump, an injector, a column (e.g., C18), a detector (e.g., UV-Vis), and a data acquisition system.[22]
-
Mobile Phase: The mobile phase composition is optimized to achieve good separation of this compound from its degradation products. A common mobile phase is a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[22]
-
Detection: The detection wavelength is set at the maximum absorbance of this compound (around 310-320 nm).[16][23]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a standard solution of known concentration.[24]
Environmental Impact and Ecotoxicity
The presence of this compound in the environment, even at low concentrations, can pose a risk to non-target organisms.[4]
Environmental Fate
This compound's release into the environment can occur through various waste streams from its production and use.[3] Due to its incomplete removal in wastewater treatment plants, it can be discharged into receiving waters.[3]
Ecotoxicity
The ecotoxicity of this compound and its degradation products is a significant concern. The toxicity can vary depending on the organism and the specific endpoint being measured.
Table 4: Ecotoxicity Data for this compound
| Test Organism | Endpoint | Concentration | Exposure Time | Reference(s) |
| Daphnia magna | EC50 (Immobilisation) | >100 mg/L | 48 h | [General data for similar compounds] |
| Pseudokirchneriella subcapitata (Green algae) | EC50 (Growth inhibition) | - | 72 h | - |
| Fish (e.g., Danio rerio) | LC50 | - | 96 h | - |
Note: Specific ecotoxicity data for this compound is limited in the reviewed literature. The table indicates common test organisms and endpoints for which data would be valuable.
The degradation products of pharmaceuticals can sometimes be more toxic than the parent compound. Therefore, a comprehensive environmental risk assessment should consider the toxicity of the entire mixture of compounds formed during degradation.
Conclusion
This technical guide has provided a detailed overview of the degradation pathways of this compound, summarizing current knowledge on various degradation methods, identified byproducts, and proposed mechanisms. The compiled quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field. The visualization of degradation pathways and experimental workflows aims to enhance the understanding of the complex processes involved. While significant progress has been made in understanding this compound degradation, further research is needed to fully elucidate its degradation pathways, identify all transformation products, and comprehensively assess the ecotoxicological risks posed by both the parent compound and its metabolites. This knowledge is crucial for developing effective remediation strategies and mitigating the environmental impact of this widely used pharmaceutical.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [this compound: a classical anaerobical drug with multiple potential uses nowadays] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The adsorption characteristics and degradation mechanism of this compound on an anatase TiO 2 surface: a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06665A [pubs.rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. sapub.org [sapub.org]
- 9. Stability indicating TLC method for the quantification of this compound in pharmaceutical dosage form - I.V. Fluid | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. On the hydrolytic behavior of this compound, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. The adsorption characteristics and degradation mechanism of this compound on an anatase TiO2 surface: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pjoes.com [pjoes.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Algal organic matter induced photodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. Sensitive and Cost-Effective TLC-Densitometric Method for Determination of Metronidazole and this compound in Tablets [mdpi.com]
- 25. Overview of Analytical Methods for Evaluating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity Spectrum of Tinidazole Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of tinidazole (B1682380), a 5-nitroimidazole antimicrobial agent, against a wide spectrum of anaerobic bacteria. This compound's efficacy is critical in the treatment of various infections, including intra-abdominal sepsis, gynecological infections, and periodontitis.[1][2] This document summarizes key quantitative data on its activity, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action and experimental workflows.
In Vitro Antimicrobial Activity of this compound
This compound demonstrates potent bactericidal activity against the majority of obligate anaerobic bacteria.[1][3] Its spectrum of activity includes clinically significant gram-negative bacilli and gram-positive cocci. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity, and extensive in vitro studies have established the MIC ranges, MIC₅₀, and MIC₉₀ values for this compound against various anaerobic species.
Activity Against Gram-Negative Anaerobic Bacilli
This compound is highly effective against the Bacteroides fragilis group, which is often resistant to other antimicrobial agents.[1] It also shows excellent activity against Prevotella and Fusobacterium species.
Table 1: In Vitro Activity of this compound Against Gram-Negative Anaerobic Bacilli
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis | 42 | 0.25 - 4 | - | - | [3] |
| Prevotella buccae | 25 | - | - | 2 | [4] |
| Prevotella intermedia | 10 | - | - | 4 | [4] |
| Prevotella melaninogenica | 6 | - | - | 0.5 | [4] |
| Fusobacterium nucleatum | 10 | - | - | 1 | [4] |
| Gram-Negative Bacilli (mixed) | 69 | - | 0.28 (Geometric Mean) | - | [5][6] |
Activity Against Gram-Positive Anaerobic Bacteria
This compound is also active against several gram-positive anaerobic bacteria, including Clostridium and Peptostreptococcus species. However, some species, such as Propionibacterium acnes and some strains of anaerobic streptococci and actinomyces, are known to be resistant.[1][7]
Table 2: In Vitro Activity of this compound Against Gram-Positive Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Clostridium difficile | 38 | - | 0.16 (Geometric Mean) | - | [8][9][10] |
| Clostridium difficile | 40 | - | 0.31 (Geometric Mean) | - | [11] |
| Peptostreptococcus anaerobius | 11 | - | 0.17 (Geometric Mean) | - | [8][9] |
| Peptostreptococcus spp. | 6 | - | - | - | [3] |
| Clostridium spp. | 4 | - | - | - | [3] |
Mechanism of Action
This compound is a prodrug that requires activation within the anaerobic bacterium. Its selective toxicity is due to the unique metabolic pathways present in anaerobic organisms.
Activation Pathway
Under anaerobic conditions, the nitro group of this compound is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[12] This reduction process generates reactive nitro radicals and other cytotoxic intermediates.
Caption: this compound's mechanism of action in anaerobic bacteria.
These reactive intermediates bind to microbial DNA, causing strand breaks and a loss of the helical structure, which ultimately leads to cell death.[12] This targeted DNA damage inhibits the replication and transcription processes essential for the bacterium's survival.[12]
Experimental Protocols for Susceptibility Testing
The in vitro susceptibility of anaerobic bacteria to this compound is primarily determined using standardized methods such as agar (B569324) dilution and broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]
Agar Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[14]
Experimental Workflow:
-
Media Preparation: A suitable growth medium, such as Brucella blood agar supplemented with hemin (B1673052) and vitamin K1, is prepared and autoclaved.
-
Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to obtain the desired concentrations.
-
Plate Preparation: A specific volume of each this compound dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Caption: Workflow for the Agar Dilution Susceptibility Test.
Broth Microdilution Method
The broth microdilution method is a more convenient alternative for clinical laboratories.[13]
Experimental Workflow:
-
Plate Preparation: Commercially prepared or in-house-produced microtiter plates containing serial dilutions of this compound in a suitable broth medium are used.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents visible turbidity in the wells.
Resistance Mechanisms
While resistance to this compound is uncommon, it can occur.[1] The primary mechanisms of resistance in anaerobic bacteria involve:
-
Decreased drug activation: This can result from mutations in the genes encoding the enzymes responsible for reducing the nitro group of this compound, such as pyruvate:ferredoxin oxidoreductase.
-
Altered electron transport: Changes in the electron transport chain can lead to less efficient reduction of the drug.
-
Increased drug efflux: Some bacteria may acquire mechanisms to actively pump the drug out of the cell.
Conclusion
This compound exhibits a broad spectrum of potent in vitro activity against a wide range of clinically important anaerobic bacteria. Its efficacy is rooted in its selective activation within the anaerobic environment, leading to targeted DNA damage and cell death. Standardized susceptibility testing methods, such as agar and broth microdilution, are crucial for monitoring resistance patterns and guiding appropriate clinical use. Understanding the in vitro activity and mechanism of action of this compound is essential for researchers and clinicians in the ongoing effort to combat anaerobic infections.
References
- 1. This compound--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in anaerobic infections: a review of its antibacterial activity, pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of this compound. An in vitro comparison of the effects of this compound and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibitory and cidal activity against anaerobic periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the in vitro activity of metronidazole, this compound, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the in vitro activity of metronidazole, this compound, and nimorazole against Gram-negative anaerobic bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Antibacterial and bactericidal activity of this compound against anaerobic bacteria comparing with metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative activity of metronidazole and this compound against Clostridium difficile and Peptostreptococcus anaerobius - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro activities of this compound and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 15. EUCAST: Susceptibility testing of anaerobic bacteria [eucast.org]
The Journey of Tinidazole Through the Body: A Deep Dive into its Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetics and metabolism of tinidazole (B1682380), a potent antimicrobial and antiprotozoal agent, across various animal models. Understanding how this drug is absorbed, distributed, metabolized, and excreted is paramount for preclinical assessment and optimizing its therapeutic efficacy and safety. This document provides a comprehensive overview of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of its metabolic fate.
Pharmacokinetic Profile of this compound Across Species
This compound exhibits variable pharmacokinetic profiles across different animal species. The following tables summarize key quantitative data from intravenous (IV) and oral (p.o.) administration studies, offering a comparative perspective for researchers.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Animal Models
| Parameter | Dog[1] | Cat[1] | Horse[2] | Unweaned Calf[3] |
| Dose (mg/kg) | 15 | 15 | 15 | 20 |
| Elimination Half-life (t½) | 4.4 h | 8.4 h | 5.2 h | 394 min (6.57 h) |
| Volume of Distribution (Vd) | 663 ml/kg | 536 ml/kg | 660 ml/kg | 0.74 L/kg |
| Total Body Clearance (Cl) | ~2x higher than cats | - | 1.6 ml/min/kg | 1.37 ml/min/kg |
| Mean Residence Time (MRT) | - | - | 7.0 h | 542 min |
Table 2: Pharmacokinetic Parameters of this compound Following Oral (p.o.) Administration in Animal Models
| Parameter | Dog[1] | Cat[1] | Horse[2] | Unweaned Calf[3] | Rat[4][5] |
| Dose (mg/kg) | 15 | 15 | 25 | 25 | - |
| Peak Plasma Concentration (Cmax) | 17.8 µg/ml | 22.5 µg/ml | - | Detected at 240 min | - |
| Time to Peak (Tmax) | - | - | - | 240 min | - |
| Elimination Half-life (t½) | - | - | - | 524 min (8.73 h) | ~8-10 h |
| Bioavailability (F) | Complete | Complete | Essentially 100% | 99.5% | - |
| Mean Residence Time (MRT) | - | - | 8.5 h | 812 min | - |
| Absorption Half-life (t½a) | - | - | 1.1 h | - | - |
Note: Some data points are not available in the cited literature and are marked as "-".
Metabolic Fate of this compound
The biotransformation of this compound is a critical aspect of its disposition. In both rats and dogs, metabolism is a significant route of elimination, with the liver playing a central role. The primary metabolic pathways involve oxidation and conjugation.[4][6]
Unchanged this compound accounts for a substantial portion of the excreted drug in urine.[4][6] The major identified metabolic reactions are:
-
Hydroxylation: The 2-methyl group of the imidazole (B134444) ring is hydroxylated, forming a 2-hydroxymethyl metabolite.[4][6]
-
Glucuronidation: The hydroxylated metabolite can then undergo conjugation with glucuronic acid to form an O-glucuronide.[4][6]
The metabolic fate of this compound appears to be qualitatively similar between rats and dogs.[6]
Experimental Protocols: A Methodological Overview
The following sections provide a detailed, synthesized overview of the methodologies typically employed in pharmacokinetic studies of this compound in animal models.
Animal Models and Drug Administration
-
Animal Species: Common models include dogs (e.g., Beagle), cats, rats (e.g., Wistar), and horses.[1][2]
-
Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. A suitable period of acclimatization is allowed before the study commences.
-
Fasting: Animals are typically fasted overnight prior to drug administration to minimize variability in absorption.
-
Intravenous (IV) Administration: A solution of this compound is administered via a suitable vein (e.g., cephalic vein in dogs). The dose is calculated based on the animal's body weight.
-
Oral (p.o.) Administration: this compound is administered orally, often as a tablet or a suspension, using a gavage tube for smaller animals to ensure accurate dosing.
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. For IV studies, sampling is more frequent in the initial phase to capture the distribution phase. For oral studies, sampling is designed to capture absorption, peak, and elimination phases.
-
Sample Collection Sites: Common sites include the jugular vein or other accessible peripheral veins.
-
Anticoagulant: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin).
-
Plasma/Serum Separation: The blood samples are centrifuged to separate plasma or serum, which is then stored frozen (e.g., at -20°C or lower) until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound in biological matrices due to its sensitivity and specificity.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Chromatographic Column: A reverse-phase column, such as a C18 column, is commonly employed for separation.
-
Mobile Phase: The composition of the mobile phase is optimized for the separation of this compound and an internal standard. A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Sample Preparation:
-
Protein Precipitation: To remove proteins from the plasma/serum samples, a precipitating agent (e.g., perchloric acid, acetonitrile, or methanol) is added.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Injection: A specific volume of the clear supernatant is injected into the HPLC system.
-
-
Detection: The UV detector is set at a wavelength where this compound shows maximum absorbance (e.g., around 317-320 nm).
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of this compound to that of an internal standard (e.g., metronidazole) and referencing a standard curve prepared with known concentrations of the drug.
References
- 1. akjournals.com [akjournals.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC method for the determination of this compound in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
The Nitroimidazole Revolution: A Technical Guide to the Discovery and History of 5-Nitroimidazole Compounds in Medicine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core scientific principles of 5-nitroimidazole compounds, a class of synthetic antimicrobial agents that have become indispensable in the treatment of anaerobic bacterial and protozoal infections. From their serendipitous beginnings to their current status as essential medicines, this document provides a comprehensive overview for professionals in the field of drug development and infectious disease research.
A Serendipitous Discovery and the Dawn of a New Antimicrobial Era
The journey of nitroimidazole antibiotics began not with the 5-nitro isomers, but with a 2-nitroimidazole (B3424786) called azomycin (B20884). In the early 1950s, researchers in Japan isolated azomycin from a strain of Streptomyces and noted its antimicrobial properties.[1] This discovery sparked interest in the therapeutic potential of nitroimidazoles.
The pivotal moment arrived in the mid-1950s at the Rhône-Poulenc laboratories in France. While screening compounds for activity against the protozoan parasite Trichomonas vaginalis, a synthetic 5-nitroimidazole derivative, later named metronidazole (B1676534), demonstrated potent trichomonacidal effects.[2] This discovery, published in 1959 by Cosar and Julou, marked the true beginning of the nitroimidazole era in medicine.[2]
Initially developed specifically for the treatment of trichomoniasis, the therapeutic scope of metronidazole soon expanded dramatically.[2] In 1962, a fortuitous clinical observation revealed its efficacy against anaerobic bacterial infections when a patient with both trichomonal vaginitis and bacterial gingivitis was cured with metronidazole. This accidental discovery opened up a vast new field of application for the drug. Subsequent research confirmed its potent bactericidal activity against a wide range of obligate anaerobic bacteria.
The success of metronidazole spurred the development of other 5-nitroimidazole derivatives with modified pharmacokinetic profiles. Tinidazole was developed in 1972 and offered a longer half-life, allowing for less frequent dosing.[3] Other notable members of this class include secnidazole (B1681708) and ornidazole (B1677491), each with distinct pharmacokinetic properties.[4][5]
Mechanism of Action: Reductive Activation and Cytotoxicity
The selective toxicity of 5-nitroimidazoles against anaerobic microorganisms is a consequence of their unique mechanism of action, which is dependent on the low redox potential environment characteristic of these organisms. 5-nitroimidazoles are prodrugs that require reductive activation of their nitro group to exert their cytotoxic effects.[6]
The key steps in the mechanism of action are as follows:
-
Cellular Uptake: The small, uncharged 5-nitroimidazole molecule passively diffuses into the microbial cell.
-
Reductive Activation: In the anaerobic environment, low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group of the 5-nitroimidazole.[7] This one-electron reduction forms a highly reactive nitro radical anion.
-
Formation of Cytotoxic Intermediates: The nitro radical anion is short-lived and can undergo further reduction to form other cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives.[8]
-
DNA Damage: These reactive intermediates interact with and damage microbial DNA, leading to strand breakage and cell death.[8]
-
Futile Cycling in Aerobic Environments: In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, a process known as "futile cycling."[6] This prevents the accumulation of toxic intermediates and explains the selective activity of 5-nitroimidazoles against anaerobes.
dot
Caption: Reductive activation pathway of 5-nitroimidazoles in anaerobic microbes.
Quantitative Data: A Comparative Overview
The following tables summarize key quantitative data for prominent 5-nitroimidazole compounds, providing a basis for comparison of their physicochemical properties, pharmacokinetic parameters, and in vitro antimicrobial activity.
Table 1: Physicochemical Properties of Selected 5-Nitroimidazoles
| Property | Metronidazole | This compound | Secnidazole | Ornidazole |
| Molecular Formula | C₆H₉N₃O₃ | C₈H₁₃N₃O₄S | C₇H₁₁N₃O₃ | C₇H₁₀ClN₃O₃ |
| Molecular Weight ( g/mol ) | 171.15 | 247.27 | 185.18 | 219.62 |
| pKa | 2.3 | ~2.5 | ~2.4 | 2.3 |
| LogP | -0.02 | 0.38 | -0.2 | 0.42 |
| Water Solubility | Sparingly soluble | Slightly soluble | Soluble | Slightly soluble |
Data compiled from various sources.
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Metronidazole | This compound | Secnidazole | Ornidazole |
| Bioavailability (Oral) | >90%[9] | ~100% | >90% | ~90%[10] |
| Protein Binding | <20% | 12% | <5% | <15%[5] |
| Elimination Half-life (t½) | 6-8 hours[11] | 12-14 hours[12] | ~17-29 hours | ~14 hours[5] |
| Peak Serum Concentration (Cmax) after single 2g oral dose | ~40 µg/mL[13] | ~51 µg/mL[13] | Not specified | ~30 µg/mL |
| Time to Peak Concentration (Tmax) | 1-2 hours | 2 hours | 3-4 hours | 1-2 hours |
| Metabolism | Hepatic | Hepatic | Hepatic | Hepatic |
| Excretion | Primarily renal | Primarily renal | Primarily renal | Primarily renal |
Data compiled from multiple sources.[5][9][10][11][12][13]
Table 3: In Vitro Activity (MIC µg/mL) of Metronidazole and this compound Against Selected Anaerobic Bacteria
| Organism | Metronidazole MIC Range | This compound MIC Range |
| Bacteroides fragilis | 0.16 - >256[14][15] | 0.06 - 8.0 |
| Clostridium difficile | 0.125 - >32[16][17] | 0.06 - 2.0 |
| Clostridium perfringens | 0.12 - 8.0 | 0.03 - 1.0 |
| Fusobacterium spp. | ≤0.03 - 2.0 | ≤0.03 - 1.0 |
| Peptostreptococcus spp. | ≤0.03 - 16.0 | ≤0.03 - 2.0 |
| Prevotella spp. | ≤0.03 - 4.0 | ≤0.03 - 1.0 |
MIC ranges can vary significantly based on the strain and testing methodology. Data compiled from multiple sources.[14][15][16][17]
Table 4: In Vitro Activity (MIC µg/mL) of Metronidazole and this compound Against Selected Protozoa
| Organism | Metronidazole MIC Range | This compound MIC Range |
| Trichomonas vaginalis | <0.03 - >200 | <0.03 - 100 |
| Giardia lamblia | 0.12 - 20.0 | 0.03 - 1.0[18] |
| Entamoeba histolytica | 0.2 - 2.5 | 0.1 - 1.0 |
MIC ranges can vary significantly based on the strain and testing methodology. Data compiled from multiple sources.[18]
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to the discovery and characterization of 5-nitroimidazole compounds.
Synthesis of 5-Nitroimidazole Compounds
4.1.1. Representative Synthesis of a 1-substituted-2-methyl-5-nitroimidazole (Metronidazole Analogue)
This protocol is a generalized representation based on the original synthesis of metronidazole.
-
Step 1: Nitration of 2-methylimidazole (B133640). 2-methylimidazole is reacted with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to yield 2-methyl-5-nitroimidazole (B138375).
-
Step 2: N-alkylation. The resulting 2-methyl-5-nitroimidazole is then reacted with an appropriate alkylating agent (e.g., 2-chloroethanol (B45725) for metronidazole) in the presence of a base to introduce the side chain at the N-1 position of the imidazole (B134444) ring.
-
Purification: The final product is purified by recrystallization or column chromatography.
4.1.2. Original Synthesis of Metronidazole (Conceptual Outline based on Cosar and Julou, 1959)
-
Preparation of 2-methyl-5-nitroimidazole: This intermediate was likely synthesized by the nitration of 2-methylimidazole.
-
Reaction with 2-chloroethanol: 2-methyl-5-nitroimidazole would then be reacted with 2-chloroethanol in a suitable solvent and in the presence of a base to facilitate the nucleophilic substitution at the N-1 position of the imidazole ring.
-
Isolation and Purification: The crude metronidazole would be isolated and purified, likely through recrystallization, to yield the final product.
Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][19]
4.2.1. Agar (B569324) Dilution Method (Reference Method)
dot
Caption: Experimental workflow for the agar dilution MIC method.
Detailed Protocol:
-
Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
Antibiotic Stock Solution: Prepare a stock solution of the 5-nitroimidazole compound in a suitable solvent.
-
Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution to achieve the desired final concentrations in the agar.
-
Incorporation into Agar: Add the antibiotic dilutions to molten agar (maintained at 48-50°C) and pour into Petri dishes. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a suspension of the anaerobic test organism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension to the surface of each agar plate.
-
Incubation: Incubate the plates in an anaerobic atmosphere (e.g., an anaerobic chamber with a gas mixture of 5% CO₂, 10% H₂, and 85% N₂) at 35-37°C for 48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.
4.2.2. Broth Microdilution Method
-
Media and Antibiotic Preparation: Prepare serial twofold dilutions of the 5-nitroimidazole compound in a 96-well microtiter plate containing a suitable anaerobic broth (e.g., supplemented Brucella broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the anaerobic test organism as described for the agar dilution method.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the microtiter plate in an anaerobic environment at 35-37°C for 48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that prevents visible turbidity in the well.
In Vitro Susceptibility Testing of Trichomonas vaginalis**
-
Culture Medium: T. vaginalis isolates are cultured in a specialized medium, such as Diamond's TYI-S-33 medium, supplemented with serum.
-
Drug Dilutions: Prepare serial dilutions of the 5-nitroimidazole compound in the culture medium in multi-well plates or culture tubes.
-
Inoculation: Inoculate each well or tube with a standardized number of T. vaginalis trophozoites.
-
Incubation: Incubate the cultures anaerobically or microaerophilically at 37°C for 48 hours.
-
Determination of MIC: The MIC is determined by microscopic examination as the lowest drug concentration that causes a significant reduction in the number of motile trophozoites compared to a drug-free control.
Conclusion and Future Perspectives
The discovery of 5-nitroimidazole compounds revolutionized the treatment of anaerobic and protozoal infections. Their unique mechanism of action, reliant on the metabolic peculiarities of these microorganisms, has made them highly effective and selective therapeutic agents. Metronidazole, the progenitor of this class, remains a cornerstone of antimicrobial therapy worldwide.
Despite their long history of use, the 5-nitroimidazoles continue to be an active area of research. The emergence of resistance in some anaerobic bacteria and protozoa necessitates the development of novel derivatives with improved activity and pharmacokinetic profiles. Furthermore, a deeper understanding of the precise molecular interactions between the activated drug and its cellular targets will pave the way for the rational design of next-generation nitroimidazole therapeutics. The legacy of this remarkable class of compounds underscores the power of serendipity in scientific discovery and the enduring importance of synthetic chemistry in the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on metronidazole: an old warhorse in antimicrobial chemotherapy | Parasitology | Cambridge Core [cambridge.org]
- 3. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetic studies of ornidazole and metronidazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Bactericidal activity of metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of Metronidazole-Resistant Bacteroides fragilis Carrying the nimA Nitroreductase Gene from a Patient in Washington State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
Tinidazole's Disruption of Microbial Redox Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinidazole (B1682380), a second-generation 5-nitroimidazole, is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Its efficacy hinges on its selective activation within these microorganisms, which possess the low intracellular redox potential necessary to reduce its nitro group. This activation initiates a cascade of cytotoxic events, primarily targeting the microbial redox pathways and leading to catastrophic DNA damage. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antimicrobial action, with a focus on its interaction with and disruption of microbial redox systems. It includes a compilation of quantitative data on its activity, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows involved.
Mechanism of Action: A Redox-Activated Prodrug
This compound functions as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to its active, cytotoxic state. This bioactivation is highly specific to anaerobic and microaerophilic environments, which provides the drug with its selective toxicity against these microbes while sparing host cells.[1]
The core of this compound's mechanism lies in the reduction of its 5-nitro group.[2] Microorganisms susceptible to this compound, such as Trichomonas vaginalis, Giardia lamblia, and various anaerobic bacteria including Bacteroides fragilis and Clostridium difficile, harbor low-redox-potential electron transport proteins that are not present in their aerobic counterparts.[3][4] These proteins, including ferredoxin and flavodoxin, have a sufficiently negative redox potential to donate electrons to this compound's nitro group.
This single-electron transfer results in the formation of a highly reactive nitro radical anion.[5] In the low-oxygen environment of these microbes, this radical anion can undergo further reduction to generate other cytotoxic intermediates, including nitroso radicals.[1] These reactive nitrogen species are potent oxidizing agents that interact with and damage critical cellular macromolecules.[6] The primary target of these reactive intermediates is microbial DNA. The interaction leads to a loss of the helical structure, DNA strand breaks, and subsequent inhibition of nucleic acid synthesis, ultimately resulting in microbial cell death.[1][7]
Beyond direct DNA damage, the activation of this compound profoundly disrupts the microbial redox homeostasis. The process consumes reducing equivalents from essential pathways, and the reactive intermediates can interact with and deplete intracellular thiol pools, such as glutathione (B108866), which are crucial for protecting the cell from oxidative stress.[8] Furthermore, enzymes involved in maintaining the cellular redox balance, like thioredoxin reductase, can be both a target and a participant in the activation of nitroimidazoles.[9]
Quantitative Data on this compound's Antimicrobial Activity
The in vitro efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against key anaerobic bacteria and protozoa.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria
| Microorganism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Bacteroides fragilis | 42 | 0.25 - 4 | - | - | [2][10] |
| Bacteroides fragilis group | 12 | ≤ 3.13 | - | - | [11] |
| Clostridium difficile | 40 | - | - | - | [3] |
| Clostridium difficile | 38 | - | - | 0.16 | [12][13] |
| Peptostreptococcus anaerobius | 11 | - | - | 0.17 | [12][13] |
| Prevotella bivia | 10 | - | - | - | [3] |
Table 2: Minimum Inhibitory/Lethal Concentration (MIC/MLC) of this compound against Protozoa
| Microorganism | Number of Isolates | MIC/MLC Range (µg/mL) | Mean MIC/MLC (µg/mL) | Note | Reference(s) |
| Trichomonas vaginalis | 94 | 0.25 - 16 | 1.11 | MIC | [14][15] |
| Trichomonas vaginalis (Metronidazole-resistant) | 104 | - | 1014.9 (aerobic) | MLC | [16] |
| Giardia lamblia | - | 0.2 - 12.5 | - | 100% immobilization at 24h | [17] |
Table 3: Genotoxic Effects of this compound on Human Lymphocytes
| Concentration (µg/mL) | Effect | Observation | Reference(s) |
| 10, 100, 500 | DNA Single-Strand Breaks | Significant increase | [6][18] |
| 0.1, 1, 10, 50 | Sister Chromatid Exchange (SCE) | Significant increase in frequency | [19] |
| 0.1, 1, 10, 50 | Chromosomal Aberrations (CA) | Significant increase in frequency | [19] |
| 0.1, 1, 10, 50 | Apoptosis | Induction of apoptosis | [19] |
Key Microbial Redox Pathways Targeted by this compound
The selective toxicity of this compound is intrinsically linked to the unique metabolic pathways present in anaerobic and microaerophilic organisms. The central players in these pathways are low-potential electron transfer proteins that are absent in mammalian cells.
The Ferredoxin-Dependent Pathway
In many anaerobic microbes, the key enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) plays a critical role in carbohydrate metabolism. PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA and CO₂, transferring electrons to the low-potential iron-sulfur protein, ferredoxin. Reduced ferredoxin then serves as the electron donor for various metabolic reactions, including the reduction of this compound's nitro group. This is a primary route for the activation of the prodrug.
The Thioredoxin Reductase System
The thioredoxin system, comprising thioredoxin and thioredoxin reductase, is a crucial antioxidant system in many organisms. In some protozoa, thioredoxin reductase has been shown to directly reduce and activate nitroimidazole drugs like this compound.[9] The reactive intermediates generated can then form adducts with thioredoxin reductase itself and other associated proteins, leading to the depletion of intracellular thiol pools and increased oxidative stress.[8]
Mandatory Visualizations
Caption: Reductive activation of this compound via the PFOR-ferredoxin pathway.
Caption: A generalized workflow for determining the MIC of this compound.
Experimental Protocols
Protocol for Pyruvate:Ferredoxin Oxidoreductase (PFOR) Activity Assay
This spectrophotometric assay measures the activity of PFOR by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Purified PFOR enzyme
-
Anaerobic cuvettes
-
Spectrophotometer
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, degassed
-
1 M Sodium Pyruvate solution, degassed
-
100 mM Coenzyme A (CoA) solution, degassed
-
100 mM Thiamine Pyrophosphate (TPP) solution, degassed
-
100 mM Benzyl (B1604629) Viologen or Methyl Viologen solution, degassed
-
Anaerobic chamber or glove box
Procedure:
-
Prepare all reagents and solutions using anaerobic (degassed) water and maintain them under strict anaerobic conditions.
-
In an anaerobic cuvette, prepare the reaction mixture containing assay buffer, TPP, CoA, and the artificial electron acceptor (e.g., benzyl viologen).
-
To assess inhibition, add varying concentrations of this compound (or a suitable solvent control) to the reaction mixtures and incubate for a defined period.
-
Initiate the reaction by adding a known amount of purified PFOR enzyme.
-
Immediately monitor the decrease in absorbance at the appropriate wavelength (e.g., 546 nm for benzyl viologen) over time in a kinetic mode.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.
-
For inhibition studies, determine the percentage of inhibition for each this compound concentration relative to the control and calculate the IC50 value.
Protocol for Measurement of Intracellular Thiol Levels
This protocol describes a method to quantify intracellular thiols, such as glutathione (GSH), which can be depleted by this compound treatment.
Materials:
-
Microbial cell culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Reduced glutathione (GSH) for standard curve
-
Microplate reader
Procedure:
-
Culture the target microorganism to the desired cell density.
-
Treat the cells with various concentrations of this compound for a specified duration. Include an untreated control.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer and centrifuge to remove cell debris.
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add the cell lysates and the GSH standards.
-
Add DTNB solution to each well. DTNB reacts with free thiols to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the concentration of thiols in the samples by comparing their absorbance to the GSH standard curve.
Protocol for Assessing DNA Damage (Sister Chromatid Exchange Assay)
The sister chromatid exchange (SCE) assay is a sensitive method to detect genotoxic effects of compounds. An increased frequency of SCEs is an indicator of DNA damage.[20]
Materials:
-
Human peripheral blood lymphocytes or other suitable cell line
-
Culture medium
-
5-bromo-2'-deoxyuridine (BrdU)
-
Colcemid or colchicine
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Hoechst 33258 stain
-
Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
Culture the cells in the presence of the test compound (this compound) at various concentrations for a defined period.
-
Add BrdU to the culture medium and incubate for two cell cycles. BrdU is a thymidine (B127349) analog that will be incorporated into the newly synthesized DNA.
-
In the final hours of culture, add a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase.
-
Harvest the cells, treat with a hypotonic solution to swell the cells, and then fix them.
-
Prepare microscope slides by dropping the fixed cell suspension onto them.
-
Stain the slides with Hoechst 33258, followed by exposure to UV light. This procedure leads to the differential staining of the sister chromatids.
-
Stain with Giemsa. The chromatid that has incorporated BrdU in both strands will appear lighter, while the chromatid with BrdU in only one strand will be darker.
-
Analyze the metaphase spreads under a microscope and count the number of SCEs per chromosome. A significant increase in the number of SCEs in this compound-treated cells compared to controls indicates genotoxicity.[19][21]
Conclusion
This compound's efficacy as an antimicrobial agent is a direct consequence of the unique redox biology of anaerobic and microaerophilic microorganisms. Its activation to cytotoxic reactive nitrogen species is contingent upon the low-redox potential environment and the presence of specific electron transfer proteins within these pathogens. The resulting disruption of microbial redox pathways, leading to extensive DNA damage and metabolic chaos, underscores a highly effective and selective mechanism of action. A thorough understanding of these intricate molecular interactions is paramount for the continued development of novel antimicrobial strategies and for combating the emergence of drug resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery and development.
References
- 1. contagionlive.com [contagionlive.com]
- 2. karger.com [karger.com]
- 3. In vitro activities of this compound and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A Detoxifying Oxygen Reductase in the Anaerobic Protozoan Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Giardia lamblia thioredoxin reductase as drug activating enzyme and as drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bactericidal activity of this compound. An in vitro comparison of the effects of this compound and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Antibacterial and bactericidal activity of this compound against anaerobic bacteria comparing with metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Comparative activity of metronidazole and this compound against Clostridium difficile and Peptostreptococcus anaerobius - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. P05.14 Minimum inhibitory concentrations of metronidazole and this compound against trichomonas vaginalis | Sexually Transmitted Infections [sti.bmj.com]
- 16. In Vitro Metronidazole and this compound Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genotoxicity and cell death induced by this compound (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Sister-Chromatid Exchange Assay in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Automatic measurement of sister chromatid exchange frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Structural Analysis of Tinidazole and Its Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the antimicrobial agent Tinidazole (B1682380) and its principal active metabolites. It details the chemical structures, metabolic pathways, and analytical methodologies for their identification and quantification. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and metabolic studies. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Visual diagrams generated using the DOT language illustrate metabolic pathways and experimental workflows to facilitate understanding.
Introduction
This compound is a second-generation nitroimidazole antimicrobial agent effective against protozoal infections and anaerobic bacteria.[1] Its therapeutic efficacy is intrinsically linked to its biotransformation into active metabolites. A thorough understanding of the chemical structures of these metabolites is paramount for elucidating their mechanisms of action, predicting potential drug interactions, and developing improved therapeutic agents. This guide delves into the structural characteristics of this compound and its key metabolites, providing the technical details necessary for advanced research and development.
Chemical Structure of this compound
This compound, chemically known as 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole, is a synthetic derivative of imidazole (B134444).[1] The presence of the nitro group is crucial for its antimicrobial activity.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |
| This compound | 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | C₈H₁₃N₃O₄S | 247.27 | CCS(=O)(=O)CCn1c(C)ncc1--INVALID-LINK--[O-] |
Metabolism of this compound
This compound undergoes significant metabolism in the human body, primarily mediated by the cytochrome P450 enzyme CYP3A4. The main metabolic pathways include hydroxylation and oxidation, leading to the formation of active metabolites.
Metabolic Pathways
The biotransformation of this compound results in the formation of two major active metabolites. The metabolic process is initiated by enzymatic reactions in the liver.
Structural Analysis of Active Metabolites
The primary active metabolites of this compound that have been identified are 2-hydroxymethyl this compound and ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone.
2-hydroxymethyl this compound
This metabolite is formed through the hydroxylation of the methyl group at the C2 position of the imidazole ring.
Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone
This metabolite results from both hydroxylation and oxidation of the parent compound.
| Metabolite | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |
| 2-hydroxymethyl this compound | 1-[2-(ethylsulfonyl)ethyl]-2-(hydroxymethyl)-5-nitro-1H-imidazole | C₈H₁₃N₃O₅S | 263.27 | CCS(=O)(=O)CCn1c(ncc1--INVALID-LINK--[O-])CO |
| Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone | 1-(2-ethylsulfonylethyl)-2-methyl-4-nitro-1H-imidazol-5-ol | C₈H₁₃N₃O₅S | 263.27 | CCS(=O)(=O)CCn1c(C)nc(c1O)--INVALID-LINK--[O-] |
Experimental Protocols for Structural Elucidation
The identification and structural confirmation of this compound and its metabolites rely on advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
HPLC-MS/MS Method for Quantification
A validated HPLC-MS/MS method is essential for the sensitive and specific quantification of this compound and its metabolites in biological matrices.
Experimental Workflow:
Detailed Protocol: [2]
-
Sample Preparation: Rat plasma samples are pretreated using solid-phase extraction (SPE).
-
Chromatographic Separation:
-
Column: Phenomenex Gemini C18 (50 mm × 2.0 mm, 5 μm).
-
Mobile Phase: Isocratic mixture of methanol, 10 mM ammonium (B1175870) formate, and formic acid (56:44:0.2, v/v/v) at a pH of 3.5.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 247.4 → 81.9
-
Note: Specific transitions for metabolites would need to be determined empirically.
-
-
NMR Spectroscopy for Structural Confirmation
While HPLC-MS/MS is excellent for detection and quantification, NMR spectroscopy is the gold standard for unambiguous structural elucidation of metabolites.
General Approach:
-
Isolation: Metabolites are first isolated and purified from biological matrices, often using preparative HPLC.
-
NMR Analysis: The purified metabolites are then subjected to a suite of NMR experiments, including:
-
¹H NMR: To determine the number and types of protons and their neighboring environments.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the complete molecular structure.
-
Predicted ¹³C NMR spectral data for this compound is available and can serve as a reference for interpreting the spectra of its metabolites.[3]
Quantitative Data Summary
The excretion of this compound and its metabolites has been quantified in human studies. The following table summarizes the urinary excretion data.
| Compound | Percentage of Administered Dose Excreted in Urine (0-120h) |
| Unchanged this compound | ~20-25% |
| 2-hydroxymethyl this compound | ~9% |
| Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone | ~30% |
Data compiled from various pharmacokinetic studies.
Conclusion
This technical guide has provided a detailed structural analysis of this compound and its primary active metabolites. The chemical structures have been presented, the metabolic pathways visualized, and key experimental protocols for their analysis outlined. The provided quantitative data offers a baseline for further pharmacokinetic and pharmacodynamic studies. The combination of advanced analytical techniques such as HPLC-MS/MS and NMR spectroscopy is crucial for the complete structural and quantitative understanding of this compound's metabolic fate. This information is vital for the ongoing efforts in drug development and for optimizing the therapeutic use of this important antimicrobial agent.
References
- 1. This compound | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a HPLC/MS/MS method for simultaneous determination of this compound, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
Methodological & Application
Application Note and Protocol for the Quantification of Tinidazole in Plasma using RP-HPLC
This document provides a detailed methodology for the quantification of tinidazole (B1682380) in plasma samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Introduction
This compound is a nitroimidazole antimicrobial agent effective against protozoal and anaerobic bacterial infections.[1][2] Accurate and precise quantification of this compound in biological matrices like plasma is essential for clinical and research purposes. RP-HPLC offers a sensitive and reliable method for this determination.[3][4][5] This application note outlines a validated RP-HPLC method, including sample preparation, chromatographic conditions, and validation parameters.
Principle
The method involves the separation of this compound from plasma components on a reversed-phase column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and a polar mobile phase. An internal standard (IS) is often used to improve the precision and accuracy of the method.[3][5][6] Detection is typically performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.[1][3][5]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Metronidazole, Hydrochlorothiazide)[3][5][7]
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Chloroform[6]
-
Isopropyl alcohol[6]
-
Dichloromethane[8]
-
Water (HPLC grade or Milli-Q)
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following table summarizes typical chromatographic conditions reported in the literature.
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | µ-bondapack C18 (250 mm × 4.6 mm)[6] | ZORBAX Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)[4] | Atlantis dC18[3] |
| Mobile Phase | 0.005M KH2PO4 : Acetonitrile (80:20 v/v), pH 4.0[6] | Acetonitrile : 2% Glacial Acetic Acid : Water (35:40:25 v/v/v)[4] | 50 mM KH2PO4 (dibasic), pH 3.0 : Acetonitrile (80:20 v/v)[3] |
| Flow Rate | 1.4 mL/min[6] | 0.8 mL/min[4] | 1.0 mL/min[3] |
| Detection Wavelength | 324 nm[6] | 318 nm[1][4] | 317 nm[3] |
| Injection Volume | 50 µL[6] | Not Specified | 100 µL[3] |
| Column Temperature | Not Specified | 40 °C[4] | 25 °C[1] |
| Internal Standard | Metronidazole[6] | Metronidazole[4] | Hydrochlorothiazide[3] |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 15 µg/mL.[6]
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., metronidazole) by dissolving 10 mg in 100 mL of methanol.[6]
Sample Preparation
Two common methods for plasma sample preparation are Protein Precipitation and Liquid-Liquid Extraction.
-
Pipette 0.4 mL of human plasma into a microcentrifuge tube.[3]
-
Add a known amount of the internal standard.
-
Add 20 µL of perchloric acid to precipitate the plasma proteins.[3][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.[6]
-
Collect the supernatant and inject a suitable volume (e.g., 100 µL) into the HPLC system.[3]
-
Pipette 0.5 mL of plasma into a centrifuge tube.[6]
-
Add 50 µL of the internal standard solution.[6]
-
Add 5 mL of an extraction solvent mixture (e.g., chloroform:isopropyl alcohol, 95:5 v/v).[6]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.[6]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50 °C.[8]
-
Reconstitute the residue in 200 µL of the mobile phase.[8]
-
Inject a suitable volume into the HPLC system.
Calibration Curve Construction
-
Spike drug-free plasma with known concentrations of this compound working standards to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 15 µg/mL).[6]
-
Add a fixed concentration of the internal standard to each calibration standard.[6]
-
Process the calibration standards using one of the sample preparation protocols described above.
-
Analyze the processed samples by HPLC.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the corresponding this compound concentration.[6]
-
Perform a linear regression analysis on the data.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[2][9]
Table 2: Summary of Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.1 - 15 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 30 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [5] |
| Intra-day Precision (%RSD) | < 9.83% | [6] |
| Inter-day Precision (%RSD) | < 10.48% | [6] |
| Accuracy (% Recovery) | 83% - 95% | [3] |
| Stability (Freeze-Thaw) | Stable for 3 cycles | [6] |
| Stability (Long-term) | Stable for 3 months at -70 °C | [6] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma by RP-HPLC.
References
- 1. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPLC method for the determination of this compound in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. eprajournals.com [eprajournals.com]
- 8. asianpubs.org [asianpubs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Note & Protocol: Tinidazole Susceptibility Testing in Giardia lamblia Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Giardia lamblia is a protozoan parasite that causes giardiasis, a common intestinal infection. Tinidazole is a widely used antimicrobial agent for treating giardiasis. However, the emergence of drug-resistant strains necessitates reliable and standardized methods for susceptibility testing. This document provides a detailed protocol for determining the in vitro susceptibility of Giardia lamblia trophozoites to this compound, including culture techniques, drug preparation, and data analysis for calculating the 50% inhibitory concentration (IC50).
Experimental Protocols
Culture of Giardia lamblia Trophozoites
This protocol outlines the axenic cultivation of Giardia lamblia trophozoites, a prerequisite for performing drug susceptibility assays.
Materials and Reagents:
-
Giardia lamblia strain (e.g., WB, Portland-1)
-
TYI-S-33 medium, modified
-
Bovine bile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Sterile, flat-sided culture tubes (16x125 mm)
-
Incubator (37°C)
-
Hemocytometer or automated cell counter
Procedure:
-
Medium Preparation: Prepare modified TYI-S-33 medium. For every 100 mL of medium, supplement with 10 mL of heat-inactivated Fetal Bovine Serum and 0.5 mL of Penicillin-Streptomycin solution.
-
Inoculation: Inoculate the Giardia lamblia trophozoites into sterile culture tubes containing the complete TYI-S-33 medium.
-
Incubation: Incubate the culture tubes upright at 37°C. The parasites will adhere to the glass surface.
-
Subculturing: To subculture, chill the tubes on ice for 10-15 minutes to detach the trophozoites. Invert the tubes several times to ensure uniform suspension. Aseptically transfer an aliquot of the cell suspension to fresh, pre-warmed medium. Trophozoites are typically subcultured every 48-72 hours.
-
Cell Counting: Before each experiment, count the trophozoites using a hemocytometer or an automated cell counter to ensure the correct cell density for the assay.
Preparation of this compound Stock Solution
Proper preparation of the drug stock solution is critical for accurate and reproducible results.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
TYI-S-33 medium
Procedure:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound by dissolving the powder in DMSO.
-
Working Solutions: Create serial dilutions of the this compound stock solution in complete TYI-S-33 medium to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay should not exceed 0.1% to avoid solvent toxicity to the parasites.
Drug Susceptibility Assay (IC50 Determination)
This protocol uses a microtiter plate-based colorimetric assay to determine the IC50 of this compound.
Materials and Reagents:
-
96-well microtiter plates
-
Giardia lamblia trophozoite culture
-
This compound working solutions
-
Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with a suspension of Giardia lamblia trophozoites at a density of 1 x 10^5 cells/mL in complete TYI-S-33 medium.
-
Drug Addition: Add the prepared this compound working solutions to the wells in triplicate. Include a drug-free control (medium only) and a solvent control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates anaerobically at 37°C for 48 hours.
-
Viability Assessment: After incubation, add the resazurin-based viability reagent to each well and incubate for another 4-6 hours. Alternatively, use the MTT assay.
-
Data Collection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 570 nm and 600 nm for resazurin).
Data Analysis
The IC50 value is calculated from the dose-response curve.
Procedure:
-
Calculate Percent Inhibition: Determine the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of parasite growth.
Data Presentation
The following table summarizes example IC50 values obtained from the this compound susceptibility assay.
| Strain ID | Description | This compound IC50 (µM) |
| G1 | Susceptible Reference Strain | 0.8 |
| G2 | Resistant Laboratory Strain | 12.5 |
| G3 | Clinical Isolate A | 1.2 |
| G4 | Clinical Isolate B | 9.8 |
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols: Tinidazole as a Selective Agent in Anaerobic Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing tinidazole (B1682380) as a selective agent in anaerobic microbiology studies. This compound, a 5-nitroimidazole antimicrobial, exhibits potent activity against a broad spectrum of anaerobic bacteria and protozoa, while remaining ineffective against most aerobic and facultative anaerobic bacteria. This selective toxicity makes it a valuable tool for the isolation and cultivation of specific anaerobic microorganisms from mixed microbial populations.
Mechanism of Action
This compound is a prodrug that requires an anaerobic environment for its activation.[1] In susceptible anaerobic microorganisms, the nitro group of this compound is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[2] This reduction process generates reactive nitro radicals that are cytotoxic.[1][3] These radicals bind to microbial DNA, causing strand breakage and loss of helical structure, which ultimately inhibits nucleic acid synthesis and leads to cell death.[1][3] Aerobic and facultative anaerobic bacteria generally lack the necessary low-redox-potential enzyme systems to efficiently reduce the nitro group of this compound, rendering them resistant to its effects.[4]
Spectrum of Activity
This compound is highly effective against a wide range of obligate anaerobic bacteria. However, some species are notably resistant, which can be exploited for selective isolation.
Table 1: Susceptibility of Various Microorganisms to this compound
| Microorganism Category | General Susceptibility | Examples of Susceptible Genera | Examples of Resistant Genera |
| Obligate Anaerobic Bacteria | Generally Susceptible | Bacteroides, Prevotella, Fusobacterium, Clostridium, Peptostreptococcus, Veillonella | Actinomyces, Propionibacterium, Anaerobic streptococci |
| Facultative Anaerobic Bacteria | Generally Resistant | Escherichia, Staphylococcus, Streptococcus | N/A |
| Aerobic Bacteria | Generally Resistant | Pseudomonas, Bacillus | N/A |
| Protozoa | Generally Susceptible | Trichomonas, Giardia, Entamoeba | N/A |
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound for various anaerobic bacteria, providing a quantitative basis for its use as a selective agent.
Table 2: MICs of this compound for Selected Anaerobic Bacteria
| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 109 | ≤0.06 - 2.0 | 0.5 | 1.0 |
| Prevotella spp. | 59 | 0.25 - >128 | 1.0 | 4.0 |
| Fusobacterium spp. | 33 | ≤0.06 - 4.0 | 0.25 | 0.5 |
| Clostridium perfringens | 35 | ≤0.06 - 4.0 | 0.25 | 1.0 |
| Peptostreptococcus spp. | 30 | ≤0.06 - 2.0 | 0.25 | 1.0 |
| Propionibacterium acnes | 114 | >100 | >100 | >100 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to culture media.
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Sterile-filtered deionized water
-
0.22 µm sterile syringe filters
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO or DMF. For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of this compound in 10 mL of solvent.
-
Once fully dissolved, bring the solution to the final desired volume with sterile deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber-colored container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of this compound-Containing Selective Agar (B569324) Plates
Objective: To prepare agar plates with a specific concentration of this compound to select for resistant anaerobic bacteria.
Materials:
-
Prepared and autoclaved anaerobic agar base medium (e.g., Brucella agar, Schaedler agar, Wilkins-Chalgren agar) supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and Vitamin K₁ (1 µg/mL).
-
This compound stock solution (from Protocol 1)
-
Sterile petri dishes
-
Water bath set to 50-55°C
Procedure:
-
Prepare the anaerobic agar base medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Temper the molten agar in a 50-55°C water bath.
-
Once the agar has cooled to approximately 50°C, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to prepare plates with a final this compound concentration of 5 µg/mL, add 0.5 mL of a 1 mg/mL this compound stock solution to 100 mL of molten agar.
-
Gently swirl the flask to ensure even distribution of the this compound without introducing air bubbles.
-
Aseptically dispense approximately 20-25 mL of the this compound-containing agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
For optimal performance, use the plates immediately or store them in anaerobic conditions at 2-8°C for up to two weeks.
Protocol 3: Selective Isolation of Actinomyces and Propionibacterium from a Mixed Culture
Objective: To selectively isolate this compound-resistant Actinomyces and Propionibacterium from a mixed microbial sample.
Materials:
-
Mixed microbial sample (e.g., clinical specimen, environmental sample)
-
This compound-containing selective agar plates (prepared in Protocol 2 with a this compound concentration of 5-10 µg/mL)
-
Non-selective anaerobic blood agar plates (control)
-
Anaerobic incubation system (e.g., anaerobic chamber, GasPak™ jar)
-
Sterile inoculation loops and spreaders
-
Sterile dilution buffer (e.g., phosphate-buffered saline)
Procedure:
-
Prepare serial dilutions of the mixed microbial sample in a sterile dilution buffer.
-
Inoculate both the this compound-containing selective agar plates and the non-selective control plates with the diluted samples. This can be done by streaking for isolation or by spreading a known volume of the dilution.
-
Incubate the plates under strict anaerobic conditions at 35-37°C.
-
Examine the plates at 48-72 hours and continue incubation for up to 7 days, as some Actinomyces species are slow-growing.
-
Compare the growth on the selective plates to the control plates. The growth of susceptible anaerobes (e.g., Bacteroides, Fusobacterium) should be inhibited on the this compound plates, allowing for the isolation of resistant colonies, such as Actinomyces and Propionibacterium.
-
Subculture isolated colonies onto fresh non-selective media for further identification and characterization.
Visualizations
Caption: Mechanism of action of this compound in anaerobic bacteria.
Caption: Experimental workflow for selective isolation using this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Colon-Specific Drug Delivery System for Tinidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, in-vitro evaluation, and in-vivo efficacy testing of a colon-specific drug delivery system for Tinidazole. This document is intended to guide researchers through the key stages of developing a targeted oral dosage form for the treatment of colonic infections such as amoebiasis.
Introduction
This compound is an effective antiprotozoal and antibacterial agent used in the treatment of amoebiasis, giardiasis, and trichomoniasis.[1][2] Conventional oral dosage forms of this compound are rapidly absorbed from the upper gastrointestinal tract, which can lead to systemic side effects and limit the drug concentration at the primary site of infection in the colon for diseases like amoebiasis.[3][4] A colon-specific drug delivery system aims to overcome these limitations by protecting the drug from the environment of the stomach and small intestine and ensuring its release in the colon.[3][5] This targeted approach can enhance therapeutic efficacy, reduce the required dose, and minimize systemic side effects.[3][6]
Various strategies have been explored for colon-specific delivery of this compound, primarily focusing on pH-dependent, time-dependent, and microbially-triggered systems. These often involve the use of natural polysaccharides like guar (B607891) gum, xanthan gum, and chitosan, or synthetic polymers such as Eudragit® series.[3][7][8]
Mechanism of Action of this compound
This compound is a nitroimidazole antimicrobial agent. Its selective toxicity against anaerobic bacteria and protozoa stems from its mechanism of action, which is initiated by the reduction of its nitro group within the microbial cell.[6] This reduction, facilitated by redox proteins in anaerobic organisms, generates reactive nitroso radicals. These radicals bind to microbial DNA, causing strand breakage and loss of the helical structure, which ultimately inhibits nucleic acid synthesis and leads to cell death.[2] Human cells are less efficient at reducing the nitro group, which accounts for the drug's selective toxicity.
Caption: Mechanism of action of this compound.
Formulation Strategies and Data Presentation
Several formulation approaches can be employed to achieve colon-specific delivery of this compound. The following tables summarize quantitative data from representative studies.
Table 1: Formulation Composition of this compound Colon-Targeted Tablets
| Formulation Code | Core Tablet Composition | Coating Composition | Coating Method | Reference |
| F3 (Chitosan/Xanthan Gum) | This compound, Microcrystalline Cellulose (B213188), Starch, Talc, Magnesium Stearate (B1226849) | Chitosan and Xanthan Gum | Compression Coating | [3] |
| GG55 (Guar Gum) | This compound (fast-disintegrating core) | 55% Guar Gum | Compression Coating | [7] |
| GG65 (Guar Gum) | This compound (fast-disintegrating core) | 65% Guar Gum | Compression Coating | [7] |
| F5 (HPMC) | This compound, Hydroxypropyl Methylcellulose E5, Maize Starch, Talc, Magnesium Stearate | Enteric Polymer | Enteric Coating | [4] |
| TK3-E3 (Kollidon SR/Eudragit S100) | This compound (300 mg), Kollidon SR (25%), Eudragit S100 (10% of Kollidon SR weight) | - | Matrix Tablet | [8] |
Table 2: In-Vitro Drug Release of Colon-Targeted this compound Formulations
| Formulation Code | % Release in Stomach (SGF, 2h) | % Release in Small Intestine (SIF, 3-4h) | % Release in Colon (SCF, up to 24h) | Reference |
| F3 (Chitosan/Xanthan Gum) | < 6.24% (total in stomach & small intestine) | < 6.24% (total in stomach & small intestine) | 96.53% | [3] |
| GG55 (Guar Gum) | < 0.5% | < 0.5% | 99% (at 24h with rat caecal contents) | [7] |
| GG65 (Guar Gum) | < 0.5% | < 0.5% | 67% (at 24h with rat caecal contents) | [7] |
| F5 (HPMC) | 0% | Not specified | 98.32% (at 6h in colonic pH) | [4] |
| TK3-E3 (Kollidon SR/Eudragit S100) | < 29.1% (total in first 5h) | < 29.1% (total in first 5h) | 98.2% (at 12h) | [8] |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Healthy Human Volunteers
| Formulation | Cmax (ng/mL) | Tmax (hr) |
| Immediate Release Tablet | 3239 ± 428 | 1.04 ± 0.32 |
| Guar Gum-based Colon-Targeted Tablet | 2158 ± 78 | 14.9 ± 1.6 |
Experimental Protocols
Detailed protocols for key experiments in the development and evaluation of a colon-specific this compound delivery system are provided below.
Protocol 1: Preparation of Compression-Coated Tablets
This protocol describes the preparation of compression-coated tablets using natural gums, a common and effective method for microbial-triggered colon-specific drug delivery.
Caption: Workflow for compression coating.
Materials:
-
This compound powder
-
Microcrystalline cellulose (filler)
-
Starch (disintegrant)
-
Talc (glidant)
-
Magnesium stearate (lubricant)
-
Guar gum (coating material)
-
Tablet press
Procedure:
-
Core Tablet Preparation:
-
Accurately weigh this compound and other core tablet excipients.
-
Blend the powders for 15 minutes to ensure uniformity.
-
Compress the blend using a tablet press to produce fast-disintegrating core tablets.[3]
-
-
Compression Coating:
-
Place half of the accurately weighed guar gum into the die cavity of the tablet press.
-
Carefully place the prepared core tablet in the center of the die.
-
Add the remaining half of the guar gum to the die, ensuring the core tablet is completely covered.
-
Compress the contents to form the final coated tablet.[7]
-
-
Evaluation:
Protocol 2: In-Vitro Drug Release Study
This protocol simulates the transit of the dosage form through the gastrointestinal tract to assess its colon-specific release profile.
Caption: Workflow for in-vitro dissolution testing.
Apparatus:
-
USP Dissolution Apparatus II (Paddle type)
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2).[9]
-
Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 7.4).[10]
-
Simulated Colonic Fluid (SCF): Phosphate buffer (pH 6.8).[10] For microbially triggered systems, 4% w/v rat caecal contents can be added to the SCF. The caecal contents should be obtained from rats maintained on a guar gum-rich diet and used immediately under anaerobic conditions.
Procedure:
-
Place 900 mL of SGF in the dissolution vessel and maintain the temperature at 37 ± 0.5°C.
-
Place one tablet in the vessel and rotate the paddle at 50-100 rpm.[7][9]
-
After 2 hours, withdraw a sample and replace the SGF with 900 mL of SIF (pH 7.4).
-
Continue the dissolution for another 3-4 hours, withdrawing samples at predetermined intervals.
-
After this period, replace the SIF with 900 mL of SCF (pH 6.8), with or without rat caecal contents.
-
Continue the dissolution for up to 24 hours, taking samples at regular intervals.
-
Analyze the withdrawn samples for this compound concentration using a validated UV-Vis spectrophotometric or HPLC method.[7][11]
Protocol 3: In-Vivo Efficacy Evaluation in a Rat Model of Colitis
This protocol details the induction of colitis in rats and the subsequent evaluation of the therapeutic efficacy of the colon-targeted this compound formulation.
Caption: Workflow for in-vivo efficacy study.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution.[3]
-
Ethanol (B145695) (50% v/v).[3]
-
Test formulation (colon-targeted this compound), control (conventional this compound), and placebo.
-
Soft catheter.
Procedure:
-
Animal Handling and Acclimatization:
-
House the rats under standard laboratory conditions for at least one week before the experiment.
-
Fast the rats for 24 hours before colitis induction, with free access to water.
-
-
Induction of Colitis:
-
Anesthetize the rats lightly.
-
Gently insert a soft catheter intra-rectally to a depth of 8 cm.
-
Instill 0.25 mL of TNBS in 50% ethanol (at a dose of 100-150 mg/kg) into the colon.[3]
-
Keep the rat in a head-down position for a few minutes to prevent leakage.
-
-
Treatment:
-
Divide the rats into groups: sham (no colitis), colitis control (placebo), colitis + conventional this compound, and colitis + colon-targeted this compound.
-
Administer the respective formulations orally once daily, starting 24 hours after colitis induction, for a period of 7-14 days.
-
-
Evaluation of Efficacy:
-
Monitor the rats daily for body weight, stool consistency, and signs of rectal bleeding (Disease Activity Index - DAI).
-
At the end of the treatment period, sacrifice the animals.
-
Excise the colon and measure its weight and length.
-
Score the macroscopic damage based on the extent of inflammation, ulceration, and adhesions.[1]
-
Collect tissue samples for histological examination to assess inflammatory cell infiltration and mucosal damage.
-
Measure biochemical markers of inflammation in the colonic tissue, such as myeloperoxidase (MPO) activity.
-
Stability Studies
Stability testing of the optimized formulation is crucial to ensure its quality and shelf-life.
Protocol 4: Accelerated Stability Testing
Procedure:
-
Store the optimized formulation at accelerated stability conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) for a period of 3-6 months as per ICH guidelines.[4][7]
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Evaluate the samples for physical appearance, drug content, and in-vitro drug release profile.[4][7]
Conclusion
The development of a colon-specific drug delivery system for this compound presents a promising approach to improve the treatment of colonic infections. By employing formulation strategies such as compression coating with natural polysaccharides or using pH-sensitive enteric coatings, it is possible to achieve targeted drug release. The protocols outlined in these application notes provide a framework for the formulation, in-vitro characterization, and in-vivo efficacy evaluation of such a system. Careful execution of these experiments and thorough data analysis are essential for the successful development of a robust and effective colon-targeted this compound product.
References
- 1. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Frontiers | Preparation of Colon-Targeted Acetylharpagide Tablets and its Release Properties in vivo and in vitro [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. In Vitro and In Vivo Correlation of Colon-Targeted Compression-Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tinidazole in a Mouse Model of Bacterial Vaginosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial vaginosis (BV) is a common gynecological condition characterized by a shift in the vaginal microbiota from a healthy, Lactobacillus-dominant state to a polymicrobial environment with a high abundance of anaerobic bacteria, most notably Gardnerella vaginalis. Animal models are indispensable tools for studying the pathogenesis of BV and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for the use of tinidazole (B1682380), a second-generation nitroimidazole antimicrobial, in a mouse model of bacterial vaginosis. While this compound is an established treatment for BV in humans, its application in a murine model is less documented. The following protocols are based on established methods for inducing BV in mice and inferred treatment regimens from related murine infectious disease models.
Data Presentation
Table 1: Inferred Oral Dosing of this compound for Bacterial Vaginosis Mouse Model
| Parameter | Recommended Starting Dose | Rationale/Reference |
| Dosage | 50 mg/kg/day | Inferred from human equivalent dose and trichomoniasis models in mice.[1][2] |
| Administration | Oral gavage | To ensure accurate dosing. |
| Vehicle | 0.5% Carboxymethylcellulose | Common vehicle for oral administration in rodents. |
| Frequency | Once daily | Based on the long half-life of this compound. |
| Duration | 5-7 days | Typical treatment duration for antimicrobial efficacy studies in mouse models. |
Table 2: Parameters for Evaluating this compound Efficacy in a BV Mouse Model
| Parameter | Method of Analysis | Expected Outcome with Effective Treatment |
| Vaginal Bacterial Load | Quantitative PCR (qPCR) for Gardnerella vaginalis | Significant reduction in G. vaginalis DNA copies. |
| Colony Forming Unit (CFU) assay | Significant decrease in viable G. vaginalis colonies. | |
| Vaginal pH | pH indicator strips | Reduction of elevated vaginal pH towards physiological levels (~4.5). |
| Inflammatory Response | ELISA for pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in vaginal lavage fluid | Decreased levels of pro-inflammatory cytokines. |
| Histopathology | H&E staining of vaginal tissue | Reduction in epithelial exfoliation and inflammatory cell infiltration. |
| Myeloperoxidase (MPO) Activity | MPO assay of vaginal tissue homogenates | Decreased MPO activity, indicating reduced neutrophil infiltration. |
Experimental Protocols
Protocol 1: Induction of Bacterial Vaginosis in a Mouse Model
This protocol is adapted from established methods for inducing a Gardnerella vaginalis-associated BV phenotype in mice.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
β-estradiol 17-cypionate
-
Sesame oil
-
Gardnerella vaginalis (e.g., ATCC 14018)
-
Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum
-
Phosphate-buffered saline (PBS), sterile
-
Micropipettes and sterile tips
-
Animal gavage needles
Procedure:
-
Synchronization of Estrus Cycle: To create a pseudoestrus state, which is more susceptible to vaginal colonization, administer β-estradiol 17-cypionate (0.5 mg in 100 µL of sesame oil) subcutaneously to each mouse 3 days prior to bacterial inoculation.
-
Preparation of Gardnerella vaginalis Inoculum:
-
Culture G. vaginalis in BHI broth supplemented with 10% fetal bovine serum at 37°C for 48 hours in a 5% CO2 atmosphere.
-
Harvest the bacteria by centrifugation at 5,000 x g for 10 minutes.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to a final concentration of 1 x 10^9 CFU/mL.
-
-
Intravaginal Inoculation:
-
On the day of inoculation, anesthetize the mice lightly.
-
Gently instill 20 µL of the G. vaginalis suspension (containing 2 x 10^7 CFU) into the vaginal vault of each mouse using a micropipette with a sterile tip.
-
Maintain the mice in a head-down position for a few minutes to ensure the inoculum remains in the vagina.
-
-
Confirmation of Infection:
-
At 24-48 hours post-inoculation, perform a vaginal lavage with 100 µL of sterile PBS.
-
Plate serial dilutions of the lavage fluid on appropriate agar (B569324) plates (e.g., BHI agar) and incubate under anaerobic conditions to determine the CFU count of G. vaginalis.
-
A significant increase in G. vaginalis CFU compared to a control group inoculated with PBS confirms the establishment of the BV model.
-
Protocol 2: Administration of this compound
This protocol outlines the oral administration of this compound to mice with established BV.
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose (CMC) solution
-
Mortar and pestle or other homogenization equipment
-
Animal gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number of mice.
-
Weigh the this compound powder accurately.
-
Prepare a suspension of this compound in 0.5% CMC. For example, to achieve a 50 mg/kg dose in a 20g mouse, you would administer 1 mg of this compound. If the administration volume is 100 µL, the concentration of the suspension should be 10 mg/mL.
-
Ensure the suspension is homogenous by thorough mixing or sonication.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Using a sterile gavage needle attached to a syringe, administer the appropriate volume of the this compound suspension directly into the stomach.
-
Administer the treatment once daily for the duration of the study (e.g., 5-7 days).
-
A control group should receive the vehicle (0.5% CMC) only.
-
Protocol 3: Assessment of this compound Efficacy
This protocol describes the methods for evaluating the therapeutic effect of this compound.
Materials:
-
Sterile PBS
-
pH indicator strips (range 4.0-7.0)
-
Materials for DNA extraction, qPCR, and ELISA
-
Materials for histological processing and H&E staining
-
MPO assay kit
Procedure:
-
Vaginal Lavage and pH Measurement:
-
At the end of the treatment period, perform a vaginal lavage with 100 µL of sterile PBS.
-
Immediately after collection, apply a small amount of the lavage fluid to a pH indicator strip to measure the vaginal pH.
-
Use the remaining lavage fluid for CFU determination and cytokine analysis (ELISA).
-
-
Bacterial Load Quantification:
-
CFU Assay: Plate serial dilutions of the vaginal lavage fluid as described in Protocol 1 to determine the number of viable G. vaginalis.
-
qPCR: Extract bacterial DNA from a portion of the vaginal lavage fluid. Perform qPCR using specific primers for G. vaginalis to quantify the bacterial load.
-
-
Cytokine Analysis:
-
Centrifuge the vaginal lavage fluid to pellet the cells and bacteria.
-
Use the supernatant to measure the levels of pro-inflammatory cytokines such as IL-1β and TNF-α using commercially available ELISA kits.
-
-
Histopathological Examination:
-
Euthanize the mice and carefully dissect the vaginal tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained sections under a microscope to assess for signs of inflammation, such as epithelial cell exfoliation and infiltration of inflammatory cells.
-
-
Myeloperoxidase (MPO) Activity:
-
Homogenize a portion of the vaginal tissue.
-
Measure the MPO activity in the tissue homogenate using a commercial MPO assay kit as an indicator of neutrophil infiltration.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of bacterial vaginosis.
References
Visualizing Tinidazole in Action: Application Notes and Protocols for In Vivo Imaging in Infected Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinidazole, a 5-nitroimidazole antimicrobial, is a cornerstone in the treatment of anaerobic and protozoal infections. Its efficacy is rooted in its selective activation within hypoxic environments, characteristic of infected tissues, where its nitro group is reduced to cytotoxic radicals that induce DNA damage in pathogens.[1][2] Understanding the precise distribution and accumulation of this compound at the site of infection is paramount for optimizing dosing strategies, overcoming resistance, and developing novel drug delivery systems. This document provides detailed application notes and experimental protocols for the in vivo imaging of this compound distribution in infected tissues using three distinct modalities: Positron Emission Tomography (PET), Fluorescence Imaging, and Mass Spectrometry Imaging (MSI).
Mechanism of Action and Imaging Rationale
This compound is a prodrug that requires activation by microbial nitroreductases under low-oxygen conditions. This process generates reactive nitro radicals that bind to and disrupt microbial DNA, leading to cell death.[1][2] This unique activation mechanism provides a strategic advantage for imaging. By labeling this compound with appropriate imaging agents, its accumulation and activation can be visualized specifically at the hypoxic sites of infection.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound, providing a baseline for designing and interpreting in vivo imaging studies.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Dosage | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-Life (t1/2) |
| Dogs | 15 mg/kg (oral) | 17.8 µg/mL | - | 4.4 hours |
| Cats | 15 mg/kg (oral) | 22.5 µg/mL | - | 8.4 hours |
| Calves | 25 mg/kg (oral) | - | 240 minutes | 524 minutes |
Data compiled from existing pharmacokinetic studies.[3]
Table 2: this compound Tissue Distribution in Humans (Steady-State Concentrations)
| Tissue | Concentration (µg/g) |
| Prostatic tissue | 24.1 ± 2.5 |
| Vas deferens | 29.1 ± 2.9 |
| Epididymis | 22.1 ± 2.1 |
| Testis | 18.6 ± 2.3 |
Concentrations measured after oral administration of 500 mg every 8 hours for 5 days.
Experimental Protocols
Protocol 1: Radiolabeling of this compound for PET Imaging
Positron Emission Tomography (PET) offers high sensitivity for quantitative, whole-body imaging.[4][5][6] By labeling this compound with a positron-emitting radionuclide like Fluorine-18 (¹⁸F), its biodistribution can be tracked non-invasively. This protocol is adapted from established methods for radiolabeling other nitroimidazoles.[7][8][9]
Objective: To synthesize [¹⁸F]Fluorothis compound and perform PET imaging to visualize its distribution in an animal model of anaerobic infection.
Materials:
-
This compound precursor (e.g., a derivative with a suitable leaving group for fluorination)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
HPLC system for purification
-
Animal model of anaerobic infection (e.g., murine model of intra-abdominal abscess)[10][11]
-
MicroPET scanner
Methodology:
-
Radiosynthesis of [¹⁸F]Fluorothis compound:
-
Aseptically produce [¹⁸F]Fluoride via a cyclotron.
-
Trap the [¹⁸F]Fluoride on an anion exchange column.
-
Elute the [¹⁸F]Fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile.
-
Azeotropically dry the [¹⁸F]Fluoride-K₂₂₂-K₂CO₃ complex.
-
Add the this compound precursor dissolved in anhydrous acetonitrile to the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purify the resulting [¹⁸F]Fluorothis compound using semi-preparative HPLC.
-
Formulate the purified product in a sterile, injectable solution (e.g., saline with ethanol).
-
-
In Vivo PET Imaging:
-
Anesthetize the infected animal model.
-
Administer a defined dose of [¹⁸F]Fluorothis compound intravenously.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Co-register PET images with CT or MRI for anatomical reference.
-
-
Data Analysis:
-
Reconstruct PET images and quantify the uptake of [¹⁸F]Fluorothis compound in regions of interest (ROI), including the infected tissue, muscle, liver, and blood.
-
Express uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Fluorescence Imaging of Nitroreductase Activity
This approach uses a "turn-on" fluorescent probe that is activated by the same nitroreductase enzymes that activate this compound.[12][13][14] This allows for the visualization of sites where this compound is likely to be active, providing a surrogate measure of its distribution and therapeutic action.
Objective: To visualize the sites of nitroreductase activity in infected tissues as an indicator of this compound activation.
Materials:
-
A nitroreductase-activated fluorescent probe (e.g., a probe that becomes fluorescent upon reduction of a nitro group).
-
This compound.
-
Animal model of a localized anaerobic infection (e.g., subcutaneous abscess or wound infection).[10][11]
-
In vivo fluorescence imaging system (e.g., IVIS).
Methodology:
-
Animal Model Preparation:
-
Establish a localized anaerobic infection in a suitable animal model.
-
-
Probe and Drug Administration:
-
Administer this compound to the infected animal at a therapeutic dose.
-
At a time point corresponding to the expected peak tissue concentration of this compound, administer the nitroreductase-activated fluorescent probe.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the animal.
-
Acquire fluorescence images at various time points post-probe administration to monitor the "turn-on" of the fluorescent signal.
-
Use appropriate excitation and emission filters for the specific fluorescent probe.
-
-
Ex Vivo Validation:
-
Euthanize the animal and excise the infected tissue and control tissues (e.g., muscle).
-
Perform ex vivo fluorescence imaging of the excised tissues to confirm the localization of the fluorescent signal.
-
Correlate fluorescence intensity with histological analysis of the infected tissue.
-
Protocol 3: Mass Spectrometry Imaging (MSI) of this compound
MSI is a powerful, label-free technique that can map the spatial distribution of drugs and their metabolites directly in tissue sections with high molecular specificity.[15][16]
Objective: To map the distribution of unlabeled this compound within infected tissue sections.
Materials:
-
Infected animal model treated with this compound.
-
Cryostat for tissue sectioning.
-
Indium tin oxide (ITO) coated glass slides.
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA).
-
Matrix sprayer or spotter.
-
MALDI-TOF or MALDI-FT-ICR mass spectrometer.
Methodology:
-
Sample Preparation:
-
Treat an infected animal with a therapeutic dose of this compound.
-
At a selected time point, euthanize the animal and excise the infected tissue.
-
Snap-freeze the tissue in liquid nitrogen or isopentane (B150273) cooled with dry ice.
-
Section the frozen tissue at a thickness of 10-20 µm using a cryostat and mount the sections onto ITO slides.
-
-
Matrix Application:
-
Apply a thin, uniform layer of MALDI matrix onto the tissue section using an automated sprayer or spotting device.
-
-
MSI Data Acquisition:
-
Load the slide into the mass spectrometer.
-
Define the region of interest for imaging.
-
Acquire mass spectra in a raster pattern across the tissue section. Set the mass spectrometer to detect the m/z corresponding to this compound.
-
-
Data Analysis and Visualization:
-
Use specialized software to generate an ion intensity map for the m/z of this compound.
-
Overlay the MSI data with a histological image (e.g., H&E stain) of an adjacent tissue section to correlate drug distribution with tissue morphology.
-
Quantify the relative abundance of this compound in different regions of the infected tissue.
-
Conclusion
The in vivo imaging techniques outlined in these application notes provide powerful tools for elucidating the distribution of this compound in infected tissues. PET imaging offers quantitative, whole-body analysis of a radiolabeled analog. Fluorescence imaging with nitroreductase-activatable probes provides a method to visualize the sites of drug activation. Mass Spectrometry Imaging allows for label-free, high-resolution mapping of the parent drug in tissue sections. The selection of a particular modality will depend on the specific research question, available resources, and the desired level of spatial resolution and quantification. By applying these advanced imaging protocols, researchers can gain deeper insights into the pharmacokinetics and pharmacodynamics of this compound at the site of infection, ultimately contributing to the development of more effective therapies for anaerobic and protozoal diseases.
References
- 1. Imaging latent tuberculosis infection with radiolabeled nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. PET/CT Imaging of Infectious Diseases: Overview of Novel Radiopharmaceuticals [mdpi.com]
- 6. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental animal models for anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroreductase-Based "Turn-On" Fluorescent Probe for Bacterial Identification with Visible Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry Imaging: Revolutionizing Molecular Insights in Infectious Diseases Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Assay for Tinidazole Concentration
Introduction
Tinidazole is a second-generation 5-nitroimidazole derivative widely used as an antiprotozoal and antibacterial agent.[1][2] It is effective against infections caused by protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[2] Accurate and reliable quantitative analysis of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy.
UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique well-suited for the routine analysis of this compound.[3] The method is based on the principle that this compound possesses a chromophore, the nitroimidazole ring system, which absorbs ultraviolet radiation at a specific wavelength. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the drug in the solution. This relationship allows for the precise quantification of this compound.
Principle of the Method
The quantitative determination of this compound is achieved by measuring its absorbance in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of an unknown sample is then calculated by comparing its absorbance to a standard calibration curve generated from known concentrations of a this compound reference standard. Various solvents can be employed, each resulting in a different λmax, offering flexibility for analysis. Common solvents include dilute hydrochloric acid, sodium hydroxide, and phosphate (B84403) buffers.[1][4][5] The choice of solvent can be critical to avoid interference from excipients present in pharmaceutical formulations.
Quantitative Data Summary
The following tables summarize the key performance characteristics of various UV spectrophotometric methods developed for the determination of this compound.
Table 1: Comparison of UV Spectrophotometric Methods for this compound Analysis
| Method/Solvent System | Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |
| 0.1N Hydrochloric Acid (HCl) | 278 nm | 10 - 80 | 0.999 | [4] |
| 0.5N Hydrochloric Acid (HCl) | 276 nm | 3 - 18 | Not specified | [2] |
| Phosphate Buffer (pH 6.8) | 317 nm | 3 - 30 | 0.9997 | [1] |
| 1M Piperazine (Hydrotropic Agent) | 318 nm | 5 - 30 | 0.997 | [6] |
| 0.1N Sodium Hydroxide (NaOH) | 365 nm | 5 - 25 | 0.999 | [3] |
| 0.5N Sodium Hydroxide (NaOH) | 318 nm | 3 - 18 | Not specified | [2] |
| 0.5N Sodium Hydroxide (NaOH) | 368.6 nm | 20 - 150 | Not specified | [5] |
Table 2: Validation Parameters for Selected Methods
| Parameter | Method: 0.1N HCl[4] | Method: Phosphate Buffer (pH 6.8)[1] | Method: 0.1N NaOH[3] |
| Accuracy (% Recovery) | 99.12% - 100.96% | 98.775% - 100.718% | 99.09% - 99.23% |
| Precision (% RSD) | < 1% (Intraday & Interday) | < 2% | < 1% (Intraday & Interday) |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.034 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.103 µg/mL |
Experimental Protocols
This section provides a detailed protocol for the determination of this compound using UV-Visible spectrophotometry with 0.1N HCl as the solvent, based on a validated method.[4]
Materials and Instrumentation
-
Instrument: Double beam UV-Visible Spectrophotometer with 1 cm matched quartz cells.
-
Reference Standard: this compound (Working Standard, purity >99%).
-
Chemicals: Hydrochloric Acid (HCl, Analytical Grade), Distilled Water.
-
Glassware: Calibrated volumetric flasks, pipettes, beakers.
-
Equipment: Analytical balance, ultrasonic bath.
Preparation of Reagents and Solutions
-
Preparation of 0.1N HCl Solution: Carefully add 8.6 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with distilled water.
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of 0.1N HCl and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with 0.1N HCl.
-
Preparation of Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1N HCl.
Experimental Procedure
-
Pipette 1 mL of the working standard solution (100 µg/mL) into a 10 mL volumetric flask and dilute to the mark with 0.1N HCl to obtain a concentration of 10 µg/mL.
-
Scan this solution from 400 nm to 200 nm in the spectrophotometer against a 0.1N HCl blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For this compound in 0.1N HCl, the λmax is expected to be approximately 278 nm.[4][7]
-
From the working standard solution (100 µg/mL), pipette aliquots of 1.0, 2.0, 4.0, 6.0, and 8.0 mL into a series of 10 mL volumetric flasks.
-
Dilute each flask to the mark with 0.1N HCl to obtain final concentrations of 10, 20, 40, 60, and 80 µg/mL, respectively.[4]
-
Measure the absorbance of each solution at the determined λmax (278 nm) using 0.1N HCl as a blank.
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r). The correlation coefficient should be ≥ 0.999.[4]
-
Weigh and finely powder 20 this compound tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1N HCl and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with 0.1N HCl, mix well, and filter the solution through a Whatman filter paper.
-
Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with 0.1N HCl. The final theoretical concentration should fall within the prepared calibration range.
-
Measure the absorbance of the final prepared sample solution at 278 nm against the 0.1N HCl blank.
-
Calculate the concentration of this compound in the sample solution using the equation from the linear regression analysis of the calibration curve:
-
Concentration (µg/mL) = (Absorbance - Intercept) / Slope
-
-
Calculate the amount of this compound in the tablet formulation using the following formula:
-
Amount (mg/tablet) = (C × D × A) / W
-
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
D = Dilution factor
-
A = Average weight of one tablet (mg)
-
W = Weight of tablet powder taken for the assay (mg)
-
-
Visualizations
Caption: Experimental workflow for the spectrophotometric assay of this compound.
Caption: Relationship of variables in the Beer-Lambert Law.
References
- 1. allsubjectjournal.com [allsubjectjournal.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. rjptonline.org [rjptonline.org]
- 4. A Validated UV-Spectrophotometric Method for the Estimation of this compound in Bulk and Pharmaceutical Dosage Form | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 5. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Tinidazole in Combination Therapy for Helicobacter pylori Eradication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tinidazole (B1682380) in combination therapies for the eradication of Helicobacter pylori. This document includes summaries of quantitative data from clinical studies, detailed experimental protocols for diagnosis and susceptibility testing, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound for H. pylori Eradication
Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa and is a major causative factor in the development of chronic gastritis, peptic ulcer disease, and gastric malignancies. Eradication of H. pylori is a key therapeutic goal in managing these conditions. This compound, a second-generation nitroimidazole antimicrobial, is an important component of various multi-drug regimens for H. pylori eradication.[][2] It offers advantages over the first-generation nitroimidazole, metronidazole, including a more favorable pharmacokinetic profile and potentially better tolerability.[][2] this compound's activity is largely independent of pH, which is advantageous in the acidic environment of the stomach.[]
Combination therapy is the cornerstone of successful H. pylori eradication, aiming to achieve synergistic antimicrobial effects and overcome antibiotic resistance. This compound is typically used in triple or quadruple therapy regimens in combination with a proton pump inhibitor (PPI) and other antibiotics such as clarithromycin, amoxicillin, or levofloxacin.[][3]
Quantitative Data on this compound-Based Combination Therapies
The efficacy of this compound-containing regimens for H. pylori eradication has been evaluated in numerous clinical trials. The following tables summarize the eradication rates achieved with different combination therapies.
Table 1: Triple Therapy Regimens Including this compound
| Regimen Components | Duration | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Reference(s) |
| Omeprazole + Clarithromycin + this compound (OCT) | 7 days | 96% (treatment-naïve) | Not Reported | [4] |
| Omeprazole + Clarithromycin + this compound (OCT) | 7 days | 54% (previously failed standard triple therapy) | Not Reported | [4] |
| Omeprazole + Amoxicillin + this compound (OAT) | 7 days | 74.0% | 76.6% | [5] |
| Omeprazole + Amoxicillin + this compound (OAT) | 10 days | 76.9% | 76.9% | [5] |
| Omeprazole + Amoxicillin + this compound (OAT) | 14 days | 77.7% | 78.1% | [5] |
| Omeprazole + Amoxicillin + this compound | 7 days | Not Reported | 95% (imidazole-susceptible strains) | [6] |
| Omeprazole + Amoxicillin + this compound | 7 days | Not Reported | 69% (imidazole-resistant strains) | [6] |
Table 2: Quadruple and Sequential Therapy Regimens Including this compound
| Regimen Components | Duration | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Reference(s) |
| Omeprazole + Amoxicillin + Clarithromycin + this compound | 4 days | 87.5% | 90.7% | [7] |
| Rabeprazole + Bismuth + Tetracycline + this compound | 14 days | 82.4% | 91.3% | |
| Sequential Therapy: Esomeprazole + Amoxicillin (5 days) followed by Esomeprazole + Clarithromycin + this compound (5 days) | 10 days | 94.4% | 97.1% | |
| Sequential Therapy: Ranitidine Bismuth Citrate + Clarithromycin + this compound | 5 days | 65.2% | 67.2% | |
| Sequential Therapy: Omeprazole + Amoxicillin (5 days) followed by Omeprazole + Clarithromycin + this compound (5 days) | 10 days | 93.8% | 96.8% |
Experimental Protocols
Accurate diagnosis of H. pylori infection and assessment of its eradication are crucial for patient management and clinical research. The following are detailed protocols for key diagnostic and susceptibility testing methods.
Diagnosis of H. pylori Infection and Confirmation of Eradication
3.1.1. Urea (B33335) Breath Test (UBT)
The Urea Breath Test is a non-invasive and highly accurate method for detecting active H. pylori infection.
-
Principle: H. pylori produces the enzyme urease, which breaks down ingested urea (labeled with a non-radioactive ¹³C or a mildly radioactive ¹⁴C isotope) into ammonia (B1221849) and carbon dioxide. The labeled carbon dioxide is absorbed into the bloodstream, transported to the lungs, and exhaled. The amount of labeled carbon dioxide in the breath is measured to determine the presence of an active infection.
-
Patient Preparation:
-
Fast for at least 6 hours before the test (no food or drink, including water).[6]
-
Abstain from smoking for at least 2 hours before the test.
-
Discontinue antibiotics for at least 4 weeks before the test.[6]
-
Discontinue proton pump inhibitors (PPIs) for at least 2 weeks before the test.
-
Discontinue H2-receptor antagonists for at least 24 hours before the test.[6]
-
-
Procedure:
-
Collect a baseline breath sample by having the patient exhale into a collection bag or tube.
-
The patient ingests a solution or capsule containing ¹³C- or ¹⁴C-labeled urea.
-
After a specified time (typically 15-30 minutes), a second breath sample is collected in the same manner as the baseline sample.
-
The breath samples are analyzed using a mass spectrometer or a scintillation counter to measure the ratio of labeled to unlabeled carbon dioxide.
-
-
Interpretation: An increase in the amount of labeled carbon dioxide in the second breath sample compared to the baseline indicates the presence of H. pylori.
3.1.2. Stool Antigen Test (SAT)
The Stool Antigen Test is another non-invasive method that detects the presence of H. pylori antigens in a stool sample.
-
Principle: This test utilizes an enzyme immunoassay (EIA) or immunochromatography with monoclonal or polyclonal antibodies to detect H. pylori antigens in the feces.
-
Patient Preparation:
-
No specific dietary restrictions are generally required.
-
Discontinue antibiotics, bismuth preparations, and PPIs for at least two weeks prior to the test as they may interfere with the results.
-
-
Procedure:
-
Collect a fresh stool sample in a clean, dry container. The sample should not be contaminated with urine or water.
-
For laboratory-based EIA tests, a small portion of the stool is processed according to the manufacturer's instructions.
-
For rapid immunochromatographic tests, a small amount of the stool sample is mixed with a dilution buffer provided in the kit.[7]
-
A few drops of the diluted sample are then added to the sample well of the test cassette.[7]
-
-
Interpretation: The appearance of a test line (in addition to the control line) on the immunochromatographic cassette indicates a positive result for H. pylori antigens.[7] For EIA tests, the results are determined by spectrophotometric reading.
3.1.3. Endoscopy with Biopsy
This is an invasive procedure that allows for direct visualization of the gastric mucosa and the collection of tissue samples for multiple diagnostic tests.
-
Principle: Gastric biopsy samples can be used for a rapid urease test, histology, and culture.
-
Patient Preparation:
-
Patients are required to fast for at least 8 hours before the procedure.
-
Medications may need to be adjusted as per the physician's instructions.
-
-
Procedure:
-
The patient is sedated, and an endoscope is passed through the mouth into the esophagus, stomach, and duodenum.
-
The gastric mucosa is visually inspected for any abnormalities.
-
Using biopsy forceps passed through the endoscope, multiple small tissue samples are taken from the antrum and corpus of the stomach.
-
The biopsy specimens are placed in appropriate transport media for each intended test (e.g., saline for rapid urease test, formalin for histology, and a specific transport medium for culture).
-
-
Sample Processing:
-
Rapid Urease Test (RUT): A biopsy specimen is placed in a medium containing urea and a pH indicator. A color change indicates the presence of urease and, therefore, H. pylori.
-
Histology: The biopsy is fixed, sectioned, and stained (e.g., with H&E and Giemsa stains) to visualize the bacteria and assess the degree of inflammation.
-
Culture: The biopsy is homogenized and plated on a specialized medium for H. pylori and incubated under microaerophilic conditions.
-
Antibiotic Susceptibility Testing
Determining the antibiotic susceptibility of H. pylori isolates is crucial for guiding treatment, especially in cases of treatment failure.
3.2.1. Agar (B569324) Dilution Method
This is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.[4]
-
Principle: A standardized inoculum of the H. pylori isolate is tested against a series of agar plates containing doubling dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
-
Procedure:
-
Prepare a series of Mueller-Hinton agar plates supplemented with 5-10% sheep or horse blood, each containing a specific concentration of this compound (or other antibiotics).
-
Culture the H. pylori isolate from a gastric biopsy on a non-selective agar plate.
-
Prepare a bacterial suspension in a suitable broth (e.g., Brucella broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of each antibiotic-containing plate and a growth control plate (without antibiotic).
-
Incubate the plates at 37°C in a microaerophilic atmosphere (5% O₂, 10% CO₂, 85% N₂) for 3-5 days.
-
Record the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria as the MIC.
-
3.2.2. E-test (Epsilometer Test)
The E-test is a gradient diffusion method that provides a quantitative MIC value.[4]
-
Principle: A plastic strip impregnated with a predefined gradient of an antibiotic is placed on an inoculated agar plate. The antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the scale on the strip.
-
Procedure:
-
Prepare a bacterial suspension of the H. pylori isolate and adjust its turbidity to a 3.0 McFarland standard.
-
Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate supplemented with blood.
-
Allow the plate to dry for 10-15 minutes.
-
Aseptically apply the E-test strip to the agar surface.
-
Incubate the plate under microaerophilic conditions at 37°C for 3-5 days.
-
Read the MIC value at the point where the elliptical zone of inhibition intersects the E-test strip.
-
Visualizations
Signaling Pathways and Mechanisms
Diagram 1: H. pylori-Induced Inflammatory Signaling Pathway
Caption: H. pylori triggers pro-inflammatory pathways in gastric epithelial cells.
Diagram 2: Mechanism of Action of this compound
References
- 2. researchgate.net [researchgate.net]
- 3. Review article: nitroimidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: from protozoa to Helicobacter pylori--the past, present and future of a nitroimidazole with peculiarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombination and DNA Repair in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro imidazoles | PPTX [slideshare.net]
Electrochemical Methods for the Detection of Tinidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinidazole (B1682380) (TNZ) is a crucial anti-parasitic and antibacterial agent belonging to the nitroimidazole class, widely used in the treatment of various infections.[1] Its widespread use necessitates sensitive and reliable analytical methods for its determination in pharmaceutical formulations, biological fluids, and environmental samples to ensure quality control, pharmacokinetic studies, and environmental monitoring. Electrochemical methods offer a compelling alternative to traditional analytical techniques like chromatography and spectrophotometry due to their inherent advantages, including high sensitivity, rapid response, cost-effectiveness, and the potential for miniaturization.[2][3]
This document provides detailed application notes and protocols for the electrochemical detection of this compound, focusing on various voltammetric techniques and the use of modified electrodes to enhance analytical performance.
Principle of Electrochemical Detection
The electrochemical detection of this compound is primarily based on the irreversible reduction of its nitro group (-NO₂) to a hydroxylamine (B1172632) group (-NHOH) or further to an amine group (-NH₂) upon the application of a negative potential at the working electrode surface. This reduction process results in a measurable current signal that is proportional to the concentration of this compound in the sample. The general reaction mechanism is as follows:
R-NO₂ + 4H⁺ + 4e⁻ → R-NHOH + H₂O
The peak potential and peak current of this reduction can be influenced by factors such as the pH of the supporting electrolyte and the composition of the working electrode.
Data Presentation: Comparison of Electrochemical Methods
The performance of various electrochemical sensors for this compound detection is summarized in the table below, allowing for a direct comparison of their analytical capabilities.
| Electrode Type | Technique | Linear Range (μM) | Limit of Detection (LOD) | Application | Reference |
| Carbon Paste Electrode (CPE) | DPV | 5.0 - 200 | 0.51 μM | Pharmaceutical Tablets | [4] |
| 1,4-Benzoquinone Modified CPE (1,4-BQMCPE) | DPV | 1.0 - 500 | 0.11 μM | Pharmaceutical Tablets, Urine | [5] |
| L-Cysteine/GCE (L-Cys/GCE) | SWV | 0.7 - 10 | Not specified | Pharmaceutical Tablets, Urine | [6] |
| Gold Nanoparticle/L-Cysteine/GCE (AuNP/L-Cys/GCE) | SWV | 0.7 - 10 | Not specified | Pharmaceutical Tablets, Urine | [6] |
| MnMoO₄/g-C₃N₄/Chitosan (B1678972)/GCE | DPV | 0.1 - 200 | 3.78 nM | River and Tap Water | [2] |
| Poly-threonine Modified Carbon Nanotube-Graphene Paste Electrode (PTRMCNTMGPE) | DPV | Not specified | 0.2 μM | Pharmaceutical Tablets, Blood Serum | [1] |
| Poly(carmine) Film-Modified GCE | Not specified | 0.1 - 50 | 10 nM | Drugs | [7] |
| Choline Chloride Modified GCE (ChCl/GCE) | SWV | 0.01 - 170 | 0.90 nM | Food Samples (Egg, Honey, Milk) | [8] |
| Ag@ZrO₂ Nanoparticles/GCE | DPV | 0.2 - 414.5 | 0.073 μM | Serum Samples | [9] |
| Screen-Printed Electrode (SPE) | DPV | 20 - 2700 | 0.024 μM | Water, Food, Pharmaceutical Samples | [3] |
Abbreviations: DPV - Differential Pulse Voltammetry, SWV - Square Wave Voltammetry, GCE - Glassy Carbon Electrode, CPE - Carbon Paste Electrode.
Experimental Protocols
This section provides detailed methodologies for key experiments in the electrochemical detection of this compound.
Protocol 1: Voltammetric Determination of this compound using a Carbon Paste Electrode (CPE)
This protocol is based on the work by Fenta and Amare.[4]
1. Materials and Reagents:
-
This compound standard
-
Graphite (B72142) powder
-
Britton-Robinson buffer (BRB) solution (pH 3.0)
-
Deionized water
2. Electrode Preparation:
-
Prepare the carbon paste by thoroughly mixing graphite powder and paraffin oil in a 70:30 (w/w) ratio in a mortar.
-
Pack the resulting paste into the cavity of a piston-driven carbon paste electrode holder.
-
Smooth the electrode surface by gently rubbing it on a piece of clean weighing paper.
3. Electrochemical Measurements:
-
Set up a three-electrode electrochemical cell consisting of the prepared CPE as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.
-
Use Britton-Robinson buffer (pH 3.0) as the supporting electrolyte.
-
Record the cyclic voltammogram in the potential window of 0 to -700 mV at a scan rate of 100 mV/s to observe the reduction peak of this compound.[10]
-
For quantitative analysis, use differential pulse voltammetry (DPV) in the potential range of 0 to -650 mV.[4] Optimize parameters such as accumulation potential and time.
-
Construct a calibration curve by plotting the peak current against the concentration of this compound.
Protocol 2: Fabrication and Application of a Chitosan-Modified Manganese Molybdate (B1676688)/Graphitic Carbon Nitride Nanocomposite Electrode for Sensitive this compound Detection
This protocol is adapted from the method described by Zhang et al.[2]
1. Materials and Reagents:
-
Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
-
Chitosan
-
Phosphate buffer solution (PBS, 0.1 M, pH 5.0)
-
This compound standard
-
Glassy carbon electrode (GCE)
2. Synthesis of MnMoO₄/g-C₃N₄ Nanocomposite:
-
Synthesize g-C₃N₄ by heating urea in a muffle furnace.
-
Disperse g-C₃N₄ in deionized water through ultrasonication.
-
Add MnCl₂·4H₂O and Na₂MoO₄·2H₂O to the g-C₃N₄ suspension and stir.
-
Dry the mixture and then calcine it to obtain the MnMoO₄/g-C₃N₄ nanocomposite.
3. Electrode Modification:
-
Polish the GCE with alumina (B75360) slurry, then sonicate in ethanol (B145695) and deionized water, and dry.
-
Disperse the MnMoO₄/g-C₃N₄ nanocomposite and chitosan in a suitable solvent to form a suspension.
-
Drop-cast a small volume of the suspension onto the cleaned GCE surface and allow it to dry.
4. Electrochemical Analysis:
-
Use the modified GCE as the working electrode in a three-electrode setup with a reference and counter electrode.
-
Employ 0.1 M PBS (pH 5.0) as the supporting electrolyte.[2]
-
Perform cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to characterize the electrochemical behavior of this compound. For DPV, typical parameters are a pulse height of 0.004 V, a pulse amplitude of 0.050 V, and a period of 0.2 s over a potential range of -0.1 V to -1.0 V.[2]
-
Generate a calibration plot by measuring the DPV peak currents for a series of standard this compound solutions.
Visualizations
Signaling Pathway and Detection Mechanism
The electrochemical detection of this compound hinges on the reduction of its nitro group. The electrode surface, particularly when modified, plays a crucial role in catalyzing this reaction and enhancing the signal.
Caption: Electrochemical reduction of this compound at the electrode surface.
Experimental Workflow for this compound Detection
The general workflow for the electrochemical analysis of this compound involves several key steps, from sample preparation to data analysis.
Caption: General workflow for electrochemical this compound analysis.
Logical Relationship of Electrode Modification and Performance Enhancement
Modifying the surface of a standard electrode, such as a glassy carbon electrode, with nanomaterials or polymers can significantly improve its performance for this compound detection.
Caption: Impact of electrode modification on analytical performance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ultrasonically assisted fabrication of electrochemical platform for this compound detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Electrochemical Behaviour of this compound at 1,4-Benzoquinone Modified Carbon Paste Electrode and Its Direct Determination in Pharmaceutical Tablets and Urine by Differential Pulse Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voltammetric sensor for this compound based on poly(carmine) film-modified electrode and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Tinidazole: A Versatile Tool for Interrogating Anaerobic Respiration in Bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tinidazole (B1682380), a second-generation 5-nitroimidazole antibiotic, serves as a powerful and selective agent for the study of anaerobic respiration in bacteria. Its utility stems from its mechanism of action, which is intrinsically linked to the low redox potential characteristic of anaerobic metabolic pathways. As a prodrug, this compound requires reductive activation of its nitro group to form cytotoxic radicals that induce DNA damage, leading to cell death.[1][2][3] This activation is primarily carried out by low-redox-potential electron carriers, such as ferredoxins and flavodoxins, which are key components of anaerobic electron transport chains.[4][5] Consequently, the susceptibility of bacteria to this compound is directly coupled to their anaerobic respiratory capacity, making it an invaluable tool for researchers investigating these metabolic processes.
This document provides detailed application notes and experimental protocols for utilizing this compound to probe anaerobic respiration in bacteria. It is intended for researchers in microbiology, infectious disease, and drug development seeking to understand and manipulate anaerobic metabolism.
Mechanism of Action: A Selective Gateway to Anaerobic Cells
This compound's selective toxicity against anaerobic organisms is its most valuable attribute as a research tool. In the low-oxygen environment of an anaerobic bacterium, low-potential electron carriers like ferredoxin or flavodoxin donate electrons to this compound's nitro group.[4] This one-electron reduction forms a short-lived nitro radical anion.[6] This radical can then be further reduced to generate highly reactive intermediates that cause oxidative damage to DNA, leading to strand breaks and cell death.[6][7] In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, a "futile cycling" that prevents the accumulation of toxic radicals and protects aerobic cells. This selective activation makes this compound an excellent agent for specifically targeting and studying bacteria actively engaged in anaerobic respiration.
Data Presentation: Quantitative Susceptibility of Anaerobic Bacteria to this compound
The following tables summarize the in vitro activity of this compound against a range of anaerobic bacterial species, providing a baseline for experimental design. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Anaerobic Bacteria
| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis | 42 | 0.25 - 4 | - | - | [8] |
| Bacteroides fragilis group | 114 | ≤ 3.1 | - | - | [1][7] |
| Prevotella spp. | - | - | - | 0.5 | [9] |
| Prevotella buccae | 25 | - | - | 2 | [9] |
| Prevotella intermedia | 10 | - | - | 4 | [9] |
| Fusobacterium spp. | - | - | - | 1 | [9] |
| Veillonella spp. | 8 | - | - | 8 | [9] |
| Gram-negative anaerobes | 18 species | ≤ 0.01 - 8 | - | - | |
| Gram-positive anaerobes | 14 species | ≤ 0.01 - 8 | - | - |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Anaerobic Bacteria
| Bacterial Species | Number of Strains Tested | MBC Range (µg/mL) | Reference(s) |
| Bacteroides fragilis | 42 | 0.25 - 4 | [8] |
| Various anaerobic bacteria | 114 | ≤ 6.3 | [1][7] |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound as a tool to investigate anaerobic respiration.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria
This protocol outlines the agar (B569324) dilution method for determining the MIC of this compound, a fundamental assay for assessing bacterial susceptibility.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)
-
Anaerobic growth medium (e.g., Brucella agar, Wilkins-Chalgren agar) supplemented with hemin (B1673052) and vitamin K1
-
Anaerobic chamber or jar system with gas-generating envelopes
-
Sterile petri dishes, tubes, and pipettes
-
Bacterial strains to be tested
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable solvent.
-
Preparation of Agar Plates: a. Prepare the anaerobic agar medium according to the manufacturer's instructions and autoclave. b. Cool the molten agar to 48-50°C in a water bath. c. Prepare a series of twofold dilutions of the this compound stock solution in sterile tubes. d. Add a specific volume of each this compound dilution to molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 µg/mL). Also, prepare a drug-free control plate. e. Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Inoculum Preparation: a. Culture the anaerobic bacteria to be tested on appropriate agar plates or in broth under anaerobic conditions. b. Suspend several colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:10 to obtain a final inoculum density of approximately 1.5 x 10⁷ CFU/mL.
-
Inoculation: a. Using a multipoint inoculator or a calibrated loop, spot a small volume (e.g., 1-2 µL) of the prepared bacterial suspension onto the surface of each this compound-containing and control agar plate.
-
Incubation: a. Place the inoculated plates inside an anaerobic chamber or an anaerobic jar with a gas-generating system. b. Incubate at the optimal temperature for the bacterial strain (usually 35-37°C) for 24-48 hours, or until sufficient growth is observed on the control plate.
-
Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Protocol 2: Selection of Mutants with Altered Anaerobic Respiration using this compound
This protocol describes a method for selecting bacterial mutants with potential defects in their anaerobic respiratory chain by exploiting their resistance to this compound. Reduced activation of this compound can be a consequence of mutations in genes encoding components of the electron transport chain.
Materials:
-
Wild-type anaerobic bacterial strain
-
Anaerobic growth medium (broth and agar)
-
This compound
-
Mutagen (optional, e.g., ethyl methanesulfonate (B1217627) - EMS or UV irradiation)
-
Sterile tubes, flasks, and spreaders
-
Anaerobic chamber or jar system
-
Incubator
Procedure:
-
Mutagenesis (Optional): To increase the frequency of mutations, treat a mid-log phase culture of the wild-type strain with a mutagen according to established protocols. After treatment, wash the cells to remove the mutagen.
-
Enrichment of Resistant Mutants: a. Inoculate the mutagenized or wild-type culture into a large volume of anaerobic broth. b. Add this compound at a concentration 2-4 times the MIC of the wild-type strain. The exact concentration may need to be optimized. c. Incubate the culture under anaerobic conditions. The majority of the wild-type cells will be killed, while resistant mutants will survive and replicate. d. After 24-48 hours, subculture a small volume of the enriched culture into fresh broth containing the same concentration of this compound and incubate again. Repeat this step 2-3 times to further enrich for resistant mutants.
-
Isolation of Single Colonies: a. After the final enrichment step, plate serial dilutions of the culture onto anaerobic agar plates containing a selective concentration of this compound (e.g., 2x MIC). b. Incubate the plates anaerobically until colonies appear.
-
Confirmation of Resistance: a. Pick individual colonies and re-streak them onto both non-selective and this compound-containing anaerobic agar plates to confirm their resistant phenotype. b. Determine the MIC of the putative mutants for this compound using Protocol 1 to quantify the level of resistance.
-
Characterization of Mutants: a. Growth Analysis: Compare the anaerobic growth kinetics of the mutants to the wild-type strain in the absence of this compound to identify any growth defects. b. Biochemical Assays: Perform assays to measure the activity of key enzymes in the anaerobic respiratory chain, such as nitroreductase (Protocol 3), ferredoxin:NAD+ reductase, and flavin reductase (Protocol 4). c. Genomic Analysis: Sequence the genomes of the resistant mutants and compare them to the wild-type to identify mutations in genes related to electron transport, redox metabolism, or drug efflux.
Protocol 3: Measurement of Nitroreductase Activity
This protocol provides a method to measure the activity of nitroreductases, the enzymes responsible for the reductive activation of this compound. A decrease in this activity is a common mechanism of resistance.
Materials:
-
Bacterial cell pellets (from wild-type and mutant strains)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme (B549824) and DNase I)
-
Spectrophotometer
-
Anaerobic cuvettes
-
NADH or NADPH
-
This compound or a suitable nitroaromatic substrate (e.g., nitrofurantoin, which has a distinct absorbance change upon reduction)
-
Anaerobic chamber or glove box
Procedure:
-
Preparation of Cell-Free Extract: a. Grow anaerobic bacterial cultures to mid-log phase, harvest by centrifugation, and wash the cell pellets. b. Resuspend the pellets in lysis buffer and lyse the cells by sonication or French press under anaerobic conditions. c. Centrifuge the lysate at high speed to remove cell debris and collect the supernatant (cell-free extract). d. Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).
-
Enzyme Assay: a. All steps should be performed under anaerobic conditions. b. Prepare a reaction mixture in an anaerobic cuvette containing buffer, NADH or NADPH, and the cell-free extract. c. Initiate the reaction by adding the nitroaromatic substrate (e.g., this compound). d. Monitor the decrease in absorbance at 340 nm (for NADH/NADPH oxidation) or the change in absorbance at a wavelength specific to the reduction of the chosen substrate.
-
Calculation of Activity: a. Calculate the rate of substrate reduction or NAD(P)H oxidation from the linear portion of the absorbance change over time. b. Express the specific activity as units per milligram of protein (e.g., nmol of substrate reduced per minute per mg of protein). c. Compare the nitroreductase activity of mutant strains to the wild-type to identify deficiencies.
Protocol 4: Assay for Flavin-Dependent Reductase Activity
This protocol measures the activity of flavin-dependent reductases, which can also contribute to the reduction of nitroimidazoles.
Materials:
-
Cell-free extract (prepared as in Protocol 3)
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NADH or NADPH
-
Flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN)
-
Spectrophotometer
-
Anaerobic cuvettes
Procedure:
-
Assay Setup: a. Perform the assay under anaerobic conditions. b. In an anaerobic cuvette, prepare a reaction mixture containing buffer, NADH or NADPH, and FAD or FMN.
-
Enzyme Reaction: a. Add the cell-free extract to the cuvette to start the reaction. b. Monitor the oxidation of NAD(P)H by the decrease in absorbance at 340 nm.
-
Data Analysis: a. Calculate the rate of NAD(P)H oxidation. b. The specific activity is expressed as units per mg of protein. c. Compare the activity between wild-type and mutant strains to identify alterations in flavin-dependent reductase activity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Function of Cytoplasmic Flavin Reductases in the Reduction of Azo Dyes by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Na+-translocating ferredoxin:NAD+ oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dapt.us [dapt.us]
- 5. web.mit.edu [web.mit.edu]
- 6. Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. DOT Language | Graphviz [graphviz.org]
Troubleshooting & Optimization
Technical Support Center: Investigating Tinidazole Resistance in Trichomonas vaginalis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the mechanisms of tinidazole (B1682380) resistance in Trichomonas vaginalis.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of this compound resistance in T. vaginalis?
A1: this compound resistance in T. vaginalis is a complex phenomenon that primarily involves impaired drug activation. This compound is a prodrug that requires activation within the parasite's hydrogenosomes. The key mechanisms of resistance include:
-
Reduced activity of the pyruvate:ferredoxin oxidoreductase (PFOR) pathway: This is a critical enzyme in the parasite's metabolism that transfers electrons to ferredoxin. Reduced PFOR activity leads to decreased activation of this compound.
-
Altered ferredoxin levels or function: Ferredoxin is the electron shuttle protein that directly donates electrons to this compound, activating it. Changes in the expression or function of ferredoxin can impair this process.
-
Deficiencies in nitroreductase (NTR) activity: Several nitroreductase enzymes have been identified in T. vaginalis, and their reduced activity can contribute to decreased drug activation.[1][2] Single nucleotide polymorphisms (SNPs) in ntr4Tv and ntr6Tv genes have been associated with resistance.[3]
-
Increased oxygen scavenging: Higher intracellular oxygen levels can compete with this compound for the electrons needed for its activation, leading to "aerobic resistance".[4]
-
Enhanced drug efflux: While less characterized than impaired activation, increased activity of drug efflux pumps that actively remove this compound from the cell may also contribute to resistance.
Q2: What is the difference between aerobic and anaerobic resistance in T. vaginalis?
A2: Aerobic and anaerobic resistance refer to the conditions under which resistance is observed and the underlying mechanisms:
-
Aerobic Resistance: This is the resistance observed under aerobic or microaerophilic conditions and is considered more clinically relevant. It is often associated with impaired oxygen scavenging systems, leading to higher intracellular oxygen levels that compete with this compound for activation.[4]
-
Anaerobic Resistance: This type of resistance is typically induced in the laboratory under strict anaerobic conditions. It is often linked to more profound defects in the drug activation pathway, such as significantly reduced or absent PFOR and hydrogenase activity.
Q3: How are different levels of this compound resistance in T. vaginalis isolates defined?
A3: Resistance levels are determined by the minimal lethal concentration (MLC), which is the lowest drug concentration that kills the parasite. While breakpoints can vary slightly between studies, the following are generally accepted classifications for metronidazole (B1676534), which are often used as a reference for this compound resistance:
-
Susceptible: MLC ≤ 25 µg/mL
-
Low-level resistance: MLC of 50 µg/mL
-
Moderate-level resistance: MLCs of 100–200 µg/mL
-
High-level resistance: MLCs ≥ 400 µg/mL
For this compound specifically, an MLC of ≥6.3 μg/mL has been identified as corresponding with clinical treatment failure.[5]
Q4: Is there cross-resistance between this compound and metronidazole?
A4: Yes, because this compound and metronidazole are both 5-nitroimidazole drugs and share a similar activation pathway, cross-resistance is common.[6] However, this compound is often effective against metronidazole-resistant strains, suggesting that the cross-resistance is not always absolute.
Troubleshooting Guides
Guide 1: Inconsistent Minimal Lethal Concentration (MLC) Assay Results
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in MLC values between replicates. | Inconsistent parasite inoculum size. | Ensure a homogenous parasite suspension before aliquoting. Perform accurate cell counting using a hemocytometer for each experiment. |
| Edge effects in the microplate. | To prevent evaporation, fill the outer wells of the microplate with sterile water or media without parasites and do not use them for experimental data. | |
| Contamination of cultures. | Regularly check cultures for bacterial or fungal contamination. Use antibiotics and antimycotics in the culture medium. | |
| No parasite growth in control wells. | Poor parasite viability. | Use parasites in the logarithmic growth phase for assays. Ensure the culture medium is fresh and properly prepared. |
| Improper incubation conditions. | Maintain a consistent temperature of 37°C and the appropriate gas mixture (anaerobic or microaerophilic). | |
| MLC values do not correlate with expected resistance phenotype. | Incorrect oxygen tension during the assay. | For clinically relevant resistance, perform the MLC assay under aerobic conditions. For lab-induced resistance, ensure strict anaerobic conditions.[6] |
| Evolution of resistance during the experiment. | Avoid prolonged exposure to sub-lethal drug concentrations before the assay. |
Guide 2: Difficulties in Culturing this compound-Resistant T. vaginalis Strains
| Problem | Possible Cause | Troubleshooting Steps |
| Slow growth rate of resistant isolates. | Metabolic burden of resistance mechanisms. | Be patient with resistant strains as they may have a longer doubling time. Subculture them less frequently than susceptible strains. |
| Suboptimal culture medium. | Ensure the medium (e.g., Diamond's TYM) is correctly prepared and supplemented with serum and nutrients. | |
| Loss of resistance phenotype over time. | Lack of selective pressure. | Periodically culture the resistant strains in the presence of a low concentration of this compound to maintain the resistance phenotype. |
| Reversion to a susceptible state. | If the resistance mechanism is not genetically stable, this can occur. Re-select for resistance from the original stock if necessary. |
Guide 3: Troubleshooting Enzyme Assays (PFOR, Ferredoxin, Nitroreductase)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no enzyme activity in cell lysates. | Enzyme instability. | Prepare cell lysates fresh and keep them on ice. Add protease inhibitors to the lysis buffer. |
| Oxygen sensitivity (especially for PFOR and Ferredoxin). | Perform all steps under strict anaerobic conditions. Use degassed buffers and an anaerobic chamber if possible. | |
| Absence or degradation of required cofactors (e.g., TPP for PFOR). | Ensure all necessary cofactors are added to the reaction mixture at the correct concentrations. | |
| High background noise in spectrophotometric assays. | Non-specific reduction of the substrate. | Run control reactions without the enzyme or without the substrate to determine the source of the background signal. |
| Contaminating enzymes in the cell lysate. | Consider using partially purified enzyme preparations for more accurate measurements. | |
| Inconsistent results between assays. | Variation in protein concentration measurement. | Use a reliable protein quantification method (e.g., Bradford or BCA assay) and be consistent. |
| Pipetting errors. | Use calibrated pipettes and be meticulous with reagent volumes. |
Quantitative Data Summary
Table 1: Minimal Lethal Concentrations (MLCs) Defining this compound and Metronidazole Resistance in T. vaginalis
| Drug | Susceptibility Status | MLC (µg/mL) | Reference |
| Metronidazole | Susceptible | ≤ 25 | [7] |
| Metronidazole | Low-level Resistance | 50 | |
| Metronidazole | Moderate-level Resistance | 100 - 200 | |
| Metronidazole | High-level Resistance | ≥ 400 | |
| This compound | Correlates with Treatment Failure | ≥ 6.3 | [5] |
Experimental Protocols
Protocol 1: Determination of Minimal Lethal Concentration (MLC)
This protocol is adapted from standard methodologies for determining the MLC of antimicrobial agents against T. vaginalis.[5]
-
Preparation of Parasite Culture:
-
Culture T. vaginalis isolates in Diamond's TYM medium supplemented with 10% heat-inactivated horse serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C.
-
Use parasites in the mid-logarithmic phase of growth for the assay.
-
Adjust the parasite concentration to 2 x 10⁵ cells/mL in fresh medium.
-
-
Drug Dilution Series:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in TYM medium to achieve a range of final concentrations (e.g., 0.2 to 400 µg/mL).
-
Include drug-free wells as a positive control for parasite growth and wells with medium only as a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the parasite suspension (2 x 10⁵ cells/mL) to each well containing 100 µL of the drug dilutions. The final parasite concentration will be 1 x 10⁵ cells/mL.
-
Incubate the plate at 37°C for 48 hours under aerobic or anaerobic conditions, depending on the research question.
-
-
Determination of MLC:
-
After incubation, examine each well under an inverted microscope.
-
The MLC is defined as the lowest concentration of this compound at which no motile trichomonads are observed.
-
Protocol 2: Pyruvate:Ferredoxin Oxidoreductase (PFOR) Activity Assay
This spectrophotometric assay measures the pyruvate-dependent reduction of a suitable electron acceptor.
-
Preparation of Cell Lysate:
-
Harvest T. vaginalis trophozoites by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lyse by sonication or freeze-thaw cycles. All steps should be performed on ice and preferably under anaerobic conditions.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Mixture:
-
Prepare an anaerobic reaction mixture in a cuvette containing:
-
50 mM Tris-HCl, pH 7.5
-
0.2 mM Thiamine pyrophosphate (TPP)
-
2 mM Dithiothreitol (DTT)
-
0.2 mM Coenzyme A (CoA)
-
1 mM Methyl viologen (as the electron acceptor)
-
Cell lysate (containing 50-100 µg of protein)
-
-
-
Measurement:
-
Equilibrate the cuvette to 37°C.
-
Initiate the reaction by adding 10 mM pyruvate.
-
Monitor the reduction of methyl viologen by measuring the increase in absorbance at 600 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of reduced methyl viologen.
-
Protocol 3: Ferredoxin Activity Assay (Cytochrome c Reduction)
This assay measures the ability of T. vaginalis ferredoxin to transfer electrons to cytochrome c.
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Prepare solutions of NADPH, cytochrome c, and a source of ferredoxin-NADP⁺ reductase (can be commercially available or purified).
-
Prepare cell lysates containing ferredoxin as described for the PFOR assay.
-
-
Assay Procedure:
-
In a cuvette, combine the reaction buffer, NADPH, cytochrome c, and ferredoxin-NADP⁺ reductase.
-
Add the cell lysate containing ferredoxin.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.
-
The rate of cytochrome c reduction is proportional to the ferredoxin activity.
-
Protocol 4: Nitroreductase Activity Assay
This assay measures the NADPH-dependent reduction of a nitro compound.
-
Preparation of Cell Lysate:
-
Prepare cell lysates from susceptible and resistant T. vaginalis strains as described above.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.0
-
0.2 mM NADPH
-
Cell lysate (50-100 µg of protein)
-
-
-
Measurement:
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding this compound (or another nitro-compound like nitrofurantoin).
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.
-
The rate of NADPH oxidation is indicative of nitroreductase activity.
-
Visualizations
Caption: this compound activation pathway and resistance mechanisms in T. vaginalis.
Caption: Experimental workflow for determining the Minimal Lethal Concentration (MLC).
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. folia.paru.cas.cz [folia.paru.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. Trichomonas vaginalis Metronidazole Resistance Is Associated with Single Nucleotide Polymorphisms in the Nitroreductase Genes ntr4Tv and ntr6Tv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichomonas vaginalis: metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and this compound That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Resistant and Susceptible Strains of Trichomons vaginalis to Metronidazole Using PCR Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Tinidazole instability in long-term experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tinidazole (B1682380). This resource provides essential information to mitigate stability issues in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in an experimental setting?
A1: this compound is susceptible to degradation under several conditions. The most significant factors are alkaline pH, exposure to oxidative conditions, and light.[1] It shows mild degradation in acidic and neutral aqueous solutions but is extensively degraded in alkaline environments.[1] It is relatively stable to thermal stress.[1]
Q2: How should I prepare and store this compound stock solutions for long-term experiments?
A2: For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent like DMSO or ethanol. It is sparingly soluble in aqueous buffers.[2] For aqueous solutions, it's recommended to first dissolve this compound in an organic solvent and then dilute with your aqueous buffer.[2] Stock solutions should be stored at -20°C or -80°C and protected from light.[3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q3: Can I expect this compound to be stable in my cell culture medium at 37°C for a multi-day experiment?
A3: While this compound is generally stable, you should anticipate some degradation over several days in a typical cell culture environment (pH 7.2-7.4, 37°C, exposure to light and oxygen). Hydrolysis occurs in neutral to alkaline conditions, which could become a factor in experiments lasting longer than 24-48 hours.[1][4] For long-term experiments, it is recommended to replenish the this compound-containing medium every 24-48 hours to maintain a consistent concentration.
Q4: Are the degradation products of this compound toxic to cells?
A4: this compound itself can exhibit cytotoxic and genotoxic effects at therapeutic concentrations in human cells, potentially inducing apoptosis.[1] The specific toxicity of its degradation products in a cell culture context is not extensively documented. However, degradation can lead to a loss of antimicrobial efficacy.[5] Therefore, it is crucial to minimize degradation to ensure that the observed cellular effects are from the parent compound and not its byproducts, and that its intended antimicrobial activity is maintained.
Q5: I am observing unexpected changes in my cell morphology/viability. Could it be related to this compound?
A5: Yes, it is possible. This compound has been shown to induce cytotoxicity and apoptosis in human cells in vitro.[1] If you observe increased cell death, changes in morphology, or reduced proliferation, it could be a direct effect of this compound or its degradation products. It is recommended to perform a dose-response curve to determine the cytotoxic threshold for your specific cell line.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of antimicrobial efficacy over time. | Degradation of this compound in the experimental medium due to prolonged incubation at 37°C, exposure to light, or alkaline pH. | 1. Replenish the medium with freshly prepared this compound every 24-48 hours.2. Protect your experimental setup from direct light.[4]3. Ensure the pH of your medium remains stable and does not become alkaline. |
| Inconsistent or non-reproducible results between experiments. | Instability of this compound stock solution. | 1. Prepare fresh stock solutions regularly.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]3. Store stock solutions protected from light at -20°C or below.[3][4] |
| Precipitate forms when adding this compound to the culture medium. | Poor solubility of this compound in aqueous solutions. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low and non-toxic to your cells.2. First, dissolve this compound in an organic solvent before diluting it into your aqueous medium.[2] |
| Unexpected cytotoxicity or changes in cell behavior. | Direct effect of this compound on the cells or potential effects of its degradation products. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line.2. Minimize degradation by following the recommendations for handling and storage to ensure you are observing the effects of the parent compound. |
Data on this compound Stability
The following table summarizes the stability of this compound under various stress conditions, as determined by forced degradation studies. This data can help predict potential instability in experimental settings.
| Stress Condition | Conditions Tested | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 4 hours | Mild degradation | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 4 hours | Extensive degradation | [1] |
| Oxidative Stress | 3-30% H₂O₂ at room temperature | Extensive degradation | [1] |
| Thermal Stress | 60-80°C | Stable | [1] |
| Photolytic Stress | Exposure to UV or sunlight | Extensive degradation | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method can be used to quantify the concentration of this compound in your experimental samples and assess its degradation over time.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 88:12 v/v) or phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection Wavelength: 310 nm or 317 nm[1]
-
Column Temperature: 30°C
Methodology:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: At each time point of your experiment, collect an aliquot of your this compound-containing medium. If necessary, perform a protein precipitation step (e.g., with acetonitrile) and centrifuge to remove any precipitated material. Dilute the supernatant with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Determine the peak area of this compound in your samples and calculate the concentration using the calibration curve. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Factors leading to this compound degradation.
References
- 1. Genotoxicity and cell death induced by this compound (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in anaerobic infections: a review of its antibacterial activity, pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the hydrolytic behavior of this compound, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic - Wikipedia [en.wikipedia.org]
Optimizing Tinidazole dosage for minimizing off-target effects in cell culture
This center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tinidazole (B1682380) dosage in cell culture experiments, focusing on minimizing off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug belonging to the nitroimidazole class.[1] Its primary mechanism involves the reduction of its nitro group within anaerobic organisms like protozoa and bacteria.[2] This process, facilitated by microbial redox proteins, generates reactive nitroso radicals.[1] These radicals induce cytotoxicity by causing breaks and destabilizing the helical structure of DNA, which inhibits DNA synthesis and repair, ultimately leading to cell death.[1][3][4]
Q2: Why does this compound have off-target effects on mammalian cells?
A2: While this compound's activation is most efficient in the low-oxygen environment of anaerobic microbes, it can still affect mammalian cells, which are typically cultured under aerobic conditions.[1] The selective toxicity is not absolute. In mammalian cells, DNA damage may be related to the production of reactive oxygen species (ROS).[5] Studies have shown that this compound can induce genotoxic and cytotoxic effects in cultured human cells, even at therapeutic concentrations.[6]
Q3: What are the most common off-target effects observed in cell culture?
A3: The most documented off-target effects in mammalian cell culture include:
-
Cytotoxicity: A dose-dependent decrease in cell viability has been observed in various cell lines, including normal human fibroblasts and cancer cell lines.[7]
-
Genotoxicity: this compound can cause DNA damage, leading to an increase in chromosomal aberrations and sister chromatid exchanges in human lymphocytes.[5][6]
-
Apoptosis Induction: The drug has been shown to trigger programmed cell death (apoptosis) in human lymphocytes, confirmed by DNA fragmentation and the presence of hypodiploid nuclei.[6]
-
Cell Cycle Alterations: A significant decrease in the mitotic index (a measure of cell proliferation) has been reported.[6]
Q4: How do I determine a starting concentration range for my experiments?
A4: First, review the literature for concentrations used in similar cell lines or experimental systems. A broad dose-response experiment is critical.[8][9] Start with a wide range of concentrations, for example, from 0.1 µg/mL to 500 µg/mL, to capture the full spectrum of effects from minimal to highly toxic.[5][6][7] Based on the results, you can perform a second experiment with more narrowly spaced concentrations around the responsive range to accurately determine key values like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[8]
Troubleshooting Guide
Problem: I am observing high levels of cell death, even at low this compound concentrations.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect your culture medium under a microscope for any signs of drug precipitation, which can cause non-specific toxicity. Determine the solubility limit of this compound in your specific culture medium and ensure you are working well below this concentration.[8]
-
-
Possible Cause 2: High Cellular Sensitivity.
-
Solution: Your specific cell line may be unusually sensitive to this compound-induced cytotoxicity or DNA damage. Perform a cytotoxicity assay (e.g., MTT, see protocol below) with a wider, lower range of concentrations (e.g., 0.01 µg/mL to 10 µg/mL) to identify a non-toxic working range.
-
-
Possible Cause 3: Contamination.
-
Solution: Rule out bacterial or mycoplasma contamination, which can confound results and increase apparent cytotoxicity. Use appropriate detection methods to ensure your cultures are clean.
-
Problem: My experimental results are inconsistent or not reproducible.
-
Possible Cause 1: Inconsistent Drug Preparation.
-
Solution: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Prepare fresh dilutions in culture medium for each experiment from this stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Variation in Cell Plating Density.
-
Solution: Ensure that cells are plated at a consistent density across all wells and experiments. Cell density can significantly impact drug response. Allow cells to adhere and resume proliferation for a consistent period (e.g., 24 hours) before adding the drug.[9]
-
-
Possible Cause 3: Fluctuation in Incubation Time.
-
Solution: The effects of this compound are time-dependent.[7] Use a consistent, clearly defined incubation period for all experiments (e.g., 24, 48, or 72 hours).
-
Problem: How can I confirm that the observed cellular response is due to an off-target effect?
-
Solution: Perform Specific Mechanistic Assays.
-
If you suspect cytotoxicity, use an apoptosis assay like Annexin V/PI staining to differentiate between programmed cell death and necrosis.[6]
-
If you suspect DNA damage, use an assay like the Comet assay to directly visualize DNA strand breaks.[5]
-
If available, use a negative control compound with a similar chemical structure but known to be inactive to see if the effect persists.
-
Data Presentation: Published Concentration Ranges
The following table summarizes this compound concentrations used in published in vitro studies. This should be used as a starting point for designing your own dose-response experiments.
| Cell Type | Concentration Range (µg/mL) | Observed Effect(s) | Citation |
| Human Lymphocytes | 0.1 - 50 | Decreased mitotic index, increased chromosomal aberrations, apoptosis | [6] |
| Human Lymphocytes | 10 - 500 | Increased DNA single-strand breaks | [5] |
| HeLa (Cervical Cancer) | 0.1 - 1000 | Inhibition of cell growth (cytotoxicity) | [7] |
| NHF (Normal Human Fibroblast) | 0.1 - 100 | Lesser cytotoxic effect compared to cancer cells | [7] |
Key Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity
This protocol provides a method to assess cell viability by measuring the metabolic activity of your cell population.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a "vehicle control" (medium with solvent only) and a "no cells" blank control.
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank reading. Plot viability versus drug concentration to determine the TC50 (toxic concentration 50%).
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for a specific duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling & Mechanistic Pathways
Caption: this compound's dual mechanism in target vs. mammalian cells.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage in cell culture.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common this compound issues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound (Tindamax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity and cell death induced by this compound (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanscience.org [europeanscience.org]
- 8. benchchem.com [benchchem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
Identifying and minimizing Tinidazole degradation products in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing Tinidazole (B1682380) degradation products in pharmaceutical samples.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound?
A1: The primary degradation pathway of this compound involves the opening of the imidazole (B134444) ring.[1] A key identified degradation product is 2-methyl-5-nitroimidazole.[2] The degradation process is thought to proceed through several intermediates, including the reduction of the sulfonyl group, cleavage of the C-S bond, and subsequent dealkylation before the imidazole ring opens.[2]
Q2: Under what conditions does this compound typically degrade?
A2: this compound is susceptible to degradation under several stress conditions. Extensive degradation is observed in alkaline (basic) and oxidative environments, as well as upon exposure to light (photolytic degradation).[3][4] Mild degradation occurs in acidic and neutral hydrolytic conditions.[4] The drug has been shown to be relatively stable under thermal stress.[4]
Q3: How can I minimize the degradation of this compound in my samples?
A3: To minimize this compound degradation, consider the following strategies:
-
pH Control: Maintain samples in an acidic pH environment (pH 4-5), as this compound is more stable under these conditions compared to neutral or alkaline conditions.[5]
-
Protection from Light: Store this compound solutions and samples in light-resistant containers or protect them from light to prevent photolytic degradation.
-
Avoid Oxidizing Agents: Keep samples away from strong oxidizing agents.
-
Temperature Control: While this compound is relatively stable at higher temperatures, it is still good practice to store samples at controlled room temperature or as specified to avoid any potential thermal degradation.[4]
Q4: What is the most suitable analytical technique for identifying and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation, identification, and quantification of this compound and its degradation products.[3][6] A stability-indicating HPLC method can effectively separate the parent drug from its degradation products, allowing for accurate quantification of each.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Interaction of the analyte with active sites on the HPLC column packing.
-
Inappropriate mobile phase pH.
-
Column overload.
-
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound analysis. A slightly acidic pH can often improve peak shape.
-
Use a High-Quality Column: Employ a high-quality, end-capped C18 or similar reversed-phase column to minimize silanol (B1196071) interactions.
-
Reduce Sample Concentration: If you suspect column overload, dilute your sample and reinject.
-
Incorporate an Ion-Pairing Agent: In some cases, a small amount of an ion-pairing agent in the mobile phase can improve peak symmetry.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause:
-
Fluctuations in mobile phase composition.
-
Leaks in the HPLC system.
-
Changes in column temperature.
-
Column degradation.
-
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure your mobile phase is well-mixed and degassed.
-
System Leak Check: Perform a thorough leak check of your HPLC system, paying close attention to pump seals and fittings.
-
Use a Column Oven: Maintain a constant column temperature using a column oven for reproducible results.
-
Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Evaluate Column Performance: If the issue persists, the column may be degraded and require replacement.
-
Issue 3: Ghost Peaks in the Chromatogram
-
Possible Cause:
-
Contamination in the mobile phase or sample diluent.
-
Carryover from a previous injection.
-
Late eluting peaks from a previous analysis.
-
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Prepare your mobile phase and sample diluent with HPLC-grade solvents.
-
Implement a Needle Wash: Use a strong solvent in your autosampler's needle wash to minimize carryover.
-
Extend the Run Time: If you suspect late eluting peaks, extend the run time of a blank injection to see if any additional peaks appear.
-
Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Data Presentation
The following table summarizes the quantitative results from forced degradation studies on this compound under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of this compound | Reference |
| Acid Hydrolysis | 0.5 N HCl | 5 hours | 50°C | Significant Degradation | [7] |
| Base Hydrolysis | 0.5 N NaOH | 5 hours | 50°C | Significant Degradation | [7] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | Significant Degradation | [7] |
| Thermal Degradation | Heat | 5 hours | 80°C | Significant Degradation | [7] |
| Photolytic Degradation | UV Light (200 Wh/m²) | - | - | Significant Degradation | [7] |
| Photolytic Degradation | Sunlight (1.2 million lux hours) | - | - | Significant Degradation | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for subjecting this compound to various stress conditions to induce degradation.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of buffer and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[7]
2. Acid Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.5 N HCl.[7]
-
Heat the mixture at 50°C for 5 hours.[7]
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 0.5 N NaOH.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.5 N NaOH.[7]
-
Heat the mixture at 50°C for 5 hours.[7]
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 0.5 N HCl.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
4. Oxidative Degradation:
-
To a known volume of the this compound stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).[7]
-
Keep the solution at room temperature for 24 hours.[7]
-
Dilute the final solution to a suitable concentration for HPLC analysis.
5. Thermal Degradation:
-
Place the this compound stock solution in a temperature-controlled oven at 80°C for 5 hours.[7]
-
Cool the solution to room temperature.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
6. Photolytic Degradation:
-
Expose the this compound stock solution to UV light (200 Wh/m²) and sunlight (1.2 million lux hours) in a photostability chamber.[7]
-
Prepare a control sample protected from light.
-
Dilute the exposed and control solutions to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general procedure for the analysis of this compound and its degradation products using a stability-indicating HPLC method.
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]
-
Mobile Phase:
-
A mixture of a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).[7]
-
A common starting point is a gradient elution, for example, starting with a higher percentage of buffer and gradually increasing the percentage of acetonitrile.[7]
-
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[7]
-
Column Temperature: Maintained at 30°C.[7]
-
Injection Volume: 10 µL.[7]
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a standard solution of this compound of a known concentration in the mobile phase or a suitable diluent.
-
Sample Solutions: Use the solutions obtained from the forced degradation study (Protocol 1).
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solutions from the forced degradation studies.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
4. Data Analysis:
-
Identify the peak for this compound based on the retention time from the standard injection.
-
Identify the peaks for the degradation products.
-
Calculate the percentage of degradation using the following formula:
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for forced degradation and HPLC analysis.
References
- 1. The adsorption characteristics and degradation mechanism of this compound on an anatase TiO 2 surface: a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06665A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC and LC-MS studies on stress degradation behaviour of this compound and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Performance Liquid Chromatographic Analysis of Degradation Products of this compound Pills | Scientific.Net [scientific.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and this compound in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Tinidazole in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Tinidazole (B1682380) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class.[1][2] It is structurally similar to metronidazole (B1676534) and is used in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2] Its mechanism of action involves the inhibition of DNA synthesis in these organisms.[1] Key physicochemical properties are summarized below.
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability of this compound can arise from several factors during its synthesis, purification, and storage. These can include:
-
Presence of Impurities: Residual starting materials, by-products from the synthesis process, or degradation products can vary between batches.[1]
-
Degradation: this compound can degrade over time, especially when exposed to heat, light, or moisture.[1][3] The pH of solutions can also significantly impact its stability.[3][4]
-
Polymorphism: While not explicitly detailed in the provided results, different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates, potentially leading to variability.
-
Formulation Excipients: If using a formulated version of this compound, variations in the excipients can influence its behavior in experiments.[5]
Q3: How can I assess the purity of my this compound batch?
Several analytical methods can be used to determine the purity of a this compound sample. The most common and reliable methods for a research setting are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.[6][7][8] A detailed protocol for a basic purity check using these methods is provided in the "Experimental Protocols" section of this guide.
Q4: What are the known impurities of this compound?
Several impurities related to the synthesis and degradation of this compound have been identified. These include starting materials and isomers.[9] A summary of some known impurities is provided in the data tables below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H13N3O4S | [9] |
| Molecular Weight | 247.27 g/mol | [2] |
| Melting Point | 118-120 °C | [9] |
| Solubility | Practically insoluble in water; soluble in acetone (B3395972) and methylene (B1212753) chloride; sparingly soluble in methanol. | [5] |
| pKa | 4.70 | [10] |
| UV Absorption Max (λmax) | 310 nm (in acidic solution), 275 nm (in methanol) | [3][5] |
Table 2: Known Impurities and Related Substances of this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 1-(2-(ethylthio)ethyl)-2-methyl-4-nitro-1H-imidazole | C8H13N3O2S | 215.27 | [9] |
| 1-(2-(ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole | C8H13N3O2S | 215.27 | [9] |
| 1-(2-(Ethylsulfinyl)ethyl)-2-methyl-5-nitro-1H-imidazole | C8H13N3O3S | 231.27 | [9] |
Troubleshooting Guides
This section provides guidance in a question-and-answer format to address specific issues researchers may encounter.
Issue 1: Inconsistent results in antimicrobial susceptibility testing (e.g., variable MIC values).
-
Question: Why am I observing different Minimum Inhibitory Concentration (MIC) values for this compound against the same microbial strain across different experiments?
-
Possible Causes & Troubleshooting Steps:
-
Degradation of this compound in Assay Medium: this compound stability is pH-dependent.[3][4] If your culture medium has a pH that promotes degradation, the effective concentration of the drug will decrease over the incubation period.
-
Action: Check the pH of your culture medium. Prepare fresh this compound stock solutions for each experiment. Consider performing a time-kill assay to assess the stability and activity of this compound in your specific medium over the course of the experiment.
-
-
Presence of Impurities: Impurities in a specific batch of this compound may have antagonistic or synergistic effects, or they may be inactive, effectively lowering the concentration of the active compound.
-
Action: Assess the purity of your this compound batch using the HPLC or UV spectroscopy methods outlined below. If significant impurities are detected, consider obtaining a new, high-purity batch.
-
-
Variability in Inoculum Size: The number of microbial cells at the start of the experiment can influence the outcome of susceptibility testing.[11]
-
Action: Standardize your inoculum preparation procedure to ensure a consistent cell density in every experiment.
-
-
Binding to Assay Components: this compound may bind to components in the culture medium, such as proteins in serum, reducing its bio-availability.
-
Action: If using serum-supplemented media, consider running control experiments with serum-free media to assess any impact on this compound's activity.
-
-
Issue 2: Unexpected cytotoxicity or off-target effects in cell culture experiments.
-
Question: My cell line is showing variable levels of toxicity or unexpected phenotypic changes when treated with different batches of this compound, even at the same concentration. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Cytotoxic Impurities: Certain impurities from the synthesis or degradation of this compound could be more cytotoxic to your cell line than the parent compound.
-
Action: Analyze the purity of the this compound batch. If impurities are present, it may be necessary to purify the compound or acquire a new batch.
-
-
Degradation Products: this compound can degrade under certain conditions (e.g., exposure to light or non-optimal pH), and these degradation products may have different biological activities.[3]
-
Action: Prepare fresh solutions of this compound from a solid that has been stored correctly (protected from light and moisture). Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Solvent Effects: The solvent used to dissolve this compound and its final concentration in the culture medium can impact cell viability.
-
Action: Always include a vehicle control (medium with the same amount of solvent) in your experiments. Ensure the final solvent concentration is well below the level known to cause toxicity to your cell line.
-
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by UV-Visible Spectroscopy
This protocol provides a basic and rapid method to estimate the purity of a this compound sample.
Materials:
-
This compound sample (and a reference standard, if available)
-
Methanol, HPLC grade
-
0.1 N Hydrochloric Acid (HCl)
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
UV-Visible Spectrophotometer
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up to volume with 0.1 N HCl to obtain a concentration of 100 µg/mL.
-
Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute with 0.1 N HCl to get a final concentration of 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound batch to be tested and prepare a 10 µg/mL solution following the same procedure as for the standard.
-
-
Spectrophotometric Analysis:
-
Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which should be around 310 nm.[6]
-
Measure the absorbance of both the standard and sample solutions at the determined λmax.
-
-
Calculation of Purity:
-
Purity (%) = (Absorbance of Sample / Absorbance of Standard) x (Concentration of Standard / Concentration of Sample) x 100
-
Protocol 2: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for separating this compound from its potential impurities.
Materials:
-
This compound sample
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (example): [8]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (e.g., in a 10:20:70 v/v/v ratio).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 320 nm
-
Injection Volume: 20 µL
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of this compound and any potential impurities. The retention time for this compound under these conditions is expected to be around 6 minutes.[8]
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The purity of the this compound batch can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks.
-
The presence of other peaks indicates the presence of impurities.
-
Visualizations
Caption: A logical workflow for troubleshooting this compound-related experimental artifacts.
Caption: Key factors that can influence the stability and purity of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the hydrolytic behavior of this compound, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijhmp.com [ijhmp.com]
- 6. scribd.com [scribd.com]
- 7. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and this compound in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 11. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tinidazole-Induced Side Effects in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and reduce Tinidazole-induced side effects in your animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of This compound (B1682380) observed in animal studies?
A1: Based on toxicology reports, the most common dose-dependent side effects observed in animal models such as rats, mice, and dogs include hepatotoxicity (liver damage), testicular toxicity, and neurotoxicity.[1][2] At higher doses, clinical signs such as lethargy, tremors, and convulsions may be observed.[1] In chinchillas, a dose-dependent reduction in food intake has been noted.
Q2: What is the underlying mechanism of this compound-induced toxicity?
A2: this compound's therapeutic effect and its toxicity are linked to its mechanism of action. As a nitroimidazole, its nitro group is reduced within anaerobic bacteria and protozoa, creating reactive nitroso radicals.[3] These radicals induce DNA strand breaks and disrupt the DNA's helical structure, leading to microbial cell death.[3] However, this process can also occur to a lesser extent in mammalian cells, particularly in tissues with lower oxygen tension or those with high metabolic activity. The resulting cellular damage is primarily mediated by:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to lipid peroxidation, protein damage, and DNA damage.
-
Genotoxicity and Apoptosis: Direct DNA damage can trigger programmed cell death, or apoptosis.[4][5] This involves the activation of specific signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3.[4][6][7]
Q3: Are there any strategies to reduce this compound-induced side effects without compromising its efficacy?
A3: Yes, several strategies are being explored to mitigate this compound's toxicity. These primarily fall into three categories:
-
Dose Optimization: Carefully selecting the lowest effective dose can significantly reduce the incidence and severity of side effects. This often requires pilot studies to determine the optimal therapeutic window for the specific animal model and infection being studied.
-
Co-administration of Protective Agents: The use of antioxidants and organ-protective compounds can help counteract the oxidative stress and cellular damage induced by this compound.
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoformulations, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can alter its pharmacokinetic profile, potentially leading to more targeted delivery and reduced systemic exposure.[1][8][9][10]
Troubleshooting Guides
Issue 1: Observing Signs of Hepatotoxicity (e.g., elevated liver enzymes, histopathological changes)
Possible Cause: High systemic concentration of this compound leading to oxidative stress in hepatocytes. This compound is extensively metabolized in the liver, primarily via the CYP3A4 enzyme system, which can contribute to localized oxidative stress.[9]
Troubleshooting Steps & Mitigation Strategies:
-
Review Dosing Regimen:
-
Action: Cross-reference your current dosage with the No-Observed-Adverse-Effect Level (NOAEL) established in literature for your specific animal model (see Table 1). Consider reducing the dose if it is in the high range of reported toxic doses.
-
Example: In a one-month study in rats, the NOAEL was determined to be 500 mg/kg/day, with liver effects observed at 1,000 mg/kg/day and above.[1]
-
-
Co-administer a Hepatoprotective Agent:
-
Action: Consider the co-administration of an antioxidant with known hepatoprotective properties, such as Silymarin (milk thistle extract). While direct studies with this compound are limited, Silymarin has shown protective effects against liver damage from other toxins by reducing oxidative stress and inhibiting lipid peroxidation.[10][11]
-
Experimental Protocol: See "Experimental Protocols" section for a general protocol on evaluating hepatotoxicity.
-
-
Utilize a Nano-formulation:
Issue 2: Evidence of Testicular Toxicity (e.g., decreased sperm count, testicular atrophy, histopathological changes)
Possible Cause: this compound-induced oxidative stress can damage spermatogenic cells and disrupt steroidogenesis. This is a known side effect, particularly with prolonged treatment at higher doses.[1][2]
Troubleshooting Steps & Mitigation Strategies:
-
Dose and Duration Adjustment:
-
Action: Testicular effects are often associated with chronic exposure. Review the duration of your study. If possible, shorten the treatment course or lower the daily dose.
-
Example: In a six-month rat study, testicular atrophy was observed at 600 mg/kg/day, while no compound-related effects were seen at 150 mg/kg/day.[1]
-
-
Co-administer a Protective Antioxidant:
-
Action: Co-administer Vitamin E (α-tocopherol), a potent lipid-soluble antioxidant that protects cell membranes from peroxidation. Studies have shown that Vitamin E can ameliorate testicular damage induced by other reproductive toxins.[2][13][14]
-
Experimental Protocol: Refer to the "Experimental Protocols" section for assessing testicular toxicity.
-
-
Monitor Key Biomarkers:
-
Action: Proactively monitor serum testosterone (B1683101) levels and sperm parameters (count, motility, morphology) throughout the study to detect early signs of toxicity.
-
Quantitative Data Summary
Table 1: Summary of this compound Toxicity Data in Animal Models
| Animal Model | Study Duration | Route | Dose (mg/kg/day) | Observed Side Effects | NOAEL (mg/kg/day) | LD50 (mg/kg) | Reference |
| Rat | 1-month | Oral | 1000 - 2000 | Elevated liver weights, reduced testes and epididymis weights, testicular atrophy, inhibition of spermatogenesis. | 500 | ~3,000 | [1] |
| Rat | 6-month | Oral | 300 - 600 | Enlarged cecums, elevated liver weights, reduced testes and epididymis weights, testicular atrophy. | 150 | - | [1] |
| Mouse | Acute | Oral | - | - | - | ~4,000 | [1] |
| Dog | 28-day | Oral | 300 - 1000 | Increased atrophy of the thymus. | 100 | - | |
| Chinchilla | Single Dose | Oral | 100 - 200 | Acute, self-limiting reduction in food intake. | <100 | - |
Table 2: Potential Mitigation Strategies and Their Effects on Toxicity Markers (Representative Data)
| Strategy | Animal Model | Toxin | Key Toxicity Marker | Result without Protective Agent | Result with Protective Agent | Reference |
| Co-administration of Silymarin | Rat | Carbon Tetrachloride | Serum ALT (U/L) | 185.6 ± 12.3 | 98.4 ± 8.7 | [10] |
| Serum AST (U/L) | 212.5 ± 15.1 | 115.2 ± 10.2 | [10] | |||
| Co-administration of Vitamin E | Rat | Allethrin (B1665230) | Seminiferous Epithelial Thickness (µm) | 30.02 ± 1.53 | 32.96 ± 2.81 | [13] |
| Sertoli Cell Number | 43.84 ± 3.77 | 53.44 ± 4.26 | [13] | |||
| Nano-formulation | - | This compound | In-vitro Drug Release (at 4 hours) | ~100% | Prolonged release up to 24 hours | [8][12] |
Note: Data for Silymarin and Vitamin E are from studies with toxins that induce similar organ damage as this compound and are presented here as representative examples of their potential protective effects.
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity
-
Blood Collection and Serum Separation:
-
Collect blood via cardiac puncture or other appropriate method at the end of the study.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) for biochemical analysis.
-
-
Biochemical Assays for Liver Function:
-
Measure the activity of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) in the serum using commercially available assay kits, following the manufacturer's instructions. Elevated levels of these enzymes are indicative of liver damage.
-
-
Histopathological Examination:
-
Euthanize the animal and immediately excise the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and section at 4-5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine under a light microscope for signs of necrosis, inflammation, fatty changes, and other signs of cellular damage.
-
Protocol 2: Assessment of Testicular Toxicity
-
Sperm Analysis:
-
Excise the epididymis and mince it in a pre-warmed saline solution to allow sperm to swim out.
-
Assess sperm count using a hemocytometer.
-
Evaluate sperm motility by observing a drop of the sperm suspension under a microscope.
-
Assess sperm morphology by staining a smear with Eosin-Nigrosin stain and counting the percentage of abnormal sperm.
-
-
Hormone Analysis:
-
Measure serum testosterone levels from blood collected as described in the hepatotoxicity protocol, using an ELISA kit according to the manufacturer's instructions.
-
-
Histopathological Examination:
-
Fix the testes in Bouin's solution or 10% neutral buffered formalin.
-
Process, embed, section, and stain with H&E as described for the liver.
-
Examine the seminiferous tubules for signs of degeneration, atrophy, and depletion of germ cells.
-
Protocol 3: Assessment of Oxidative Stress
-
Tissue Homogenate Preparation:
-
Excise the tissue of interest (e.g., liver, testes) and rinse with ice-cold PBS.
-
Homogenize a weighed portion of the tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assays.
-
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation Marker):
-
This assay is based on the reaction of MDA with thiobarbituric acid (TBA).
-
Mix the tissue supernatant with a TBA reagent and incubate at 95°C for 60 minutes.
-
Measure the absorbance of the resulting pink-colored complex at 532 nm. Increased absorbance indicates higher levels of lipid peroxidation.
-
-
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector molecule (e.g., nitroblue tetrazolium, NBT).
-
SOD in the sample will compete for the superoxide radicals, thus inhibiting the reduction of the detector molecule.
-
The degree of inhibition is measured spectrophotometrically and is proportional to the SOD activity in the sample.
-
-
Catalase (CAT) Activity Assay:
-
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
The rate of H₂O₂ disappearance can be monitored directly by measuring the decrease in absorbance at 240 nm.
-
Visualizations
Caption: Experimental workflow for assessing this compound toxicity and mitigation strategies.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Development of solid lipid nanoparticles-loaded drugs in parasitic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Protective Effect of Vitamin E on Acrylamide Induced Testicular Toxicity in Wister Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 4. T-2 toxin induces apoptosis via the Bax-dependent caspase-3 activation in mouse primary Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Bax/Bcl-2 ratio up-regulates caspase-3 and increases apoptosis in the thymus of patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Development and physicochemical characterization of solid lipid nanoparticles containing this compound | Semantic Scholar [semanticscholar.org]
- 8. Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of Silymarin Co-Administered with CCl4 on Hepatotoxicity and Its Impact on Liver enzymes and Lipid Profile | Journal of Education for Pure Science [jceps.utq.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 12. Vitamin E ameliorates testicular histological features and androgen binding protein levels in testicle of rats induced by allethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The protective role of vitamin E on the testicular tissue in rats exposed to sodium arsenite during the prenatal stage till sex maturity: A stereological analysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Tinidazole in oral formulations for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of Tinidazole (B1682380). This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. Consequently, its oral absorption is often limited by its dissolution rate. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the formulation of this compound for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for oral administration?
A1: The main obstacle in formulating this compound is its poor water solubility.[1] As a BCS Class II drug, its dissolution in the gastrointestinal fluids is the rate-limiting step for absorption, which can lead to incomplete and variable bioavailability.[2][3] The goal of formulation development is, therefore, to enhance its solubility and dissolution rate.[2]
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
A2: Several techniques have been successfully employed to improve this compound's oral bioavailability by enhancing its dissolution rate. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing (e.g., nanosuspensions) increase the surface area of the drug particles, leading to faster dissolution.[3][4]
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix to improve its wettability and dissolution. Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[5]
-
Complexation: The formation of inclusion complexes with cyclodextrins (e.g., β-cyclodextrin) can enhance the aqueous solubility of this compound.
-
Prodrug/Salt Formation: Chemical modification of the this compound molecule to form more soluble salts or prodrugs is another viable approach.[6]
Q3: How significant is the choice of polymer in solid dispersion formulations?
A3: The choice of polymer and the drug-to-polymer ratio are critical factors in the effectiveness of solid dispersions. Different polymers have varying effects on the dissolution rate of this compound. For instance, studies have shown that solid dispersions of this compound with Poloxamer 188 can lead to a significantly higher dissolution value compared to other carriers like HPMC or β-cyclodextrin.[7] The selection of the polymer should be based on compatibility studies and the desired release profile.
Q4: Is there a significant difference in bioavailability between nanosuspensions and solid dispersions?
A4: Both nanosuspensions and solid dispersions have been shown to improve the oral bioavailability of poorly soluble drugs. However, their in vivo performance can differ. For some drugs, solid dispersions may exhibit a higher in vitro dissolution profile, while nanosuspensions may lead to greater in vivo bioavailability.[1][8] The choice between these techniques may depend on the specific physicochemical properties of the drug and the desired pharmacokinetic profile. For this compound, nanosuspensions have been shown to enhance absorption in ex-vivo models.[4]
Q5: Can the prodrug approach be applied to this compound?
A5: Yes, the prodrug approach is a potential strategy for enhancing the bioavailability of poorly soluble drugs, and it can be applied to this compound.[9] While classic, enzymatically-cleavable prodrugs of this compound are not widely reported in the literature, the formation of more soluble salt forms (molecular salts) with organic acids has been shown to significantly increase its aqueous solubility.[6] For example, forming a salt with hydrochloric acid or p-toluenesulfonic acid has been demonstrated to enhance solubility by several folds.[6]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound Solid Dispersion
| Potential Cause | Troubleshooting Steps |
| Inappropriate Polymer Selection | Ensure the chosen polymer is hydrophilic and compatible with this compound. Conduct compatibility studies using DSC and FTIR. Consider polymers like PEGs, PVP, or Poloxamers which have shown good results. |
| Incorrect Drug-to-Polymer Ratio | The ratio is crucial. A higher proportion of the polymer generally leads to better dissolution, but there is an optimal ratio beyond which no further improvement is seen. Experiment with different ratios (e.g., 1:1, 1:2, 1:4) to find the most effective one. |
| Inefficient Solid Dispersion Preparation | The method of preparation (e.g., solvent evaporation, fusion) can impact the final product. For the solvent evaporation method, ensure the complete removal of the solvent, as residual solvent can affect dissolution. For the fusion method, ensure the drug is fully dissolved in the molten carrier. |
| Crystallization of the Drug | The amorphous form of the drug in a solid dispersion is more soluble. If the drug recrystallizes, the dissolution advantage is lost. Use techniques like DSC or XRD to confirm the amorphous nature of the drug in the dispersion. Consider adding a crystallization inhibitor if needed. |
Issue 2: Inconsistent Results in In Vitro Dissolution Testing
| Potential Cause | Troubleshooting Steps |
| Improper Dissolution Medium Preparation | The pH and buffer capacity of the dissolution medium are critical. Prepare buffers fresh and verify the pH before use. Ensure all components are fully dissolved. |
| "Cone" Formation at the Bottom of the Vessel | For paddle apparatus (USP Apparatus 2), poorly soluble drugs like this compound can form a mound at the bottom of the vessel, reducing the surface area available for dissolution. Ensure the paddle speed is optimized (e.g., 50-100 rpm) to provide adequate agitation without creating a vortex. |
| Drug Degradation in the Dissolution Medium | This compound may be susceptible to degradation under certain pH conditions or in the presence of other excipients. Analyze the stability of this compound in the chosen dissolution medium over the duration of the experiment. |
| Issues with Automated Sampling Systems | If using an automated system, ensure there are no blockages in the sampling lines and that the filters are not getting clogged, which can lead to inaccurate sample volumes being drawn. |
Data Presentation
Table 1: Solubility Enhancement of this compound with Different Formulation Strategies
| Formulation | Carrier/Method | Solubility (mg/mL) | Fold Increase | Reference |
| Pure this compound | - | 3.7 | - | [6] |
| This compound-HCl Salt | Hydrochloric Acid | 321.2 | 86.8 | [6] |
| This compound-PTSA Salt | p-Toluenesulfonic Acid | 184.2 | 49.7 | [6] |
| Solid Dispersion | Benzoic Acid | 45.0 | ~12.2 | [8] |
| Solid Dispersion | Tartaric Acid | 30.2 | ~8.2 | [8] |
Table 2: In Vitro Dissolution of this compound from Different Formulations
| Formulation | Time (min) | Cumulative Drug Release (%) | Dissolution Medium | Reference |
| Pure this compound | 60 | 15 | - | [7] |
| This compound:HPMC (1:2) Solid Dispersion | 60 | 68 | - | [7] |
| This compound:Poloxamer 188 (1:3) Solid Dispersion | 60 | 72.48 | - | [7] |
| Nanosuspension | 120 | 95 | - | [4] |
| Marketed Tablet | 120 | 85 | - | [4] |
Table 3: Comparative In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC₀₋ₜ (µg·hr/mL) | Reference |
| This compound API (Control) | 18.23 ± 1.15 | 4.0 | 110.12 ± 1.23 | |
| Marketed Suspension | 20.34 ± 1.09 | 4.0 | 122.23 ± 1.11 | |
| Crystallo-co-agglomerates | 24.12 ± 1.23 | 4.0 | 165.12 ± 1.34 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Hydrophilic polymer (e.g., Poloxamer 188, PEG 6000, HPMC), Organic solvent (e.g., Methanol, Ethanol).
-
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic polymer to achieve the target drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3).[7]
-
Dissolve both the this compound and the polymer in a suitable organic solvent in a beaker with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by leaving it in a fume hood at room temperature until a solid mass is formed.
-
Dry the resulting solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container until further use.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl.
-
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 50 rpm.
-
Place a known amount of the this compound formulation (equivalent to a specific dose) in each dissolution vessel.
-
Start the dissolution test and withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry at approximately 275 nm or HPLC.[2]
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: Strategies to Overcome Poor Solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. Biological availability and pharmacokinetics of this compound after single and repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tinidazole Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential interference from the drug tinidazole (B1682380) in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a 5-nitroimidazole antimicrobial drug.[1] Its chemical structure and mechanism of action, which involves the reduction of its nitro group to form reactive nitro radicals, give it redox properties.[2] This inherent reactivity can lead to interference in colorimetric assays that are based on redox reactions, potentially causing inaccurate quantification of your target analyte.
Q2: Which colorimetric assays are most likely to be affected by this compound interference?
Assays that rely on redox reactions are most susceptible to interference from this compound. This includes:
-
The Lowry Protein Assay: This assay involves the reduction of a Folin-Ciocalteu reagent. Reducing agents can interfere with this step, leading to an overestimation of protein concentration.[2][3][4]
-
The DNS (3,5-Dinitrosalicylic Acid) Assay for Reducing Sugars: This method is based on the reduction of DNS by reducing sugars.[5][6][7][8] Other reducing molecules present in the sample can also reduce the DNS reagent, causing falsely elevated results.[9]
The Bradford Protein Assay , which is based on the binding of Coomassie dye to proteins, is less likely to be affected by this compound's redox activity.[10][11] However, interference can still occur if this compound or other components in the sample significantly alter the pH of the assay solution.
Q3: What are the visible signs of this compound interference in my assay?
Interference from this compound may manifest in several ways:
-
Inaccurate or Inconsistent Results: You may observe higher-than-expected absorbance readings, leading to an overestimation of the analyte concentration.
-
High Blank Readings: A sample blank containing this compound but not the analyte of interest may show significant absorbance.
-
Poor Reproducibility: Replicate measurements of the same sample may show high variability.
Troubleshooting Guides
Issue 1: Suspected this compound Interference in the Lowry Protein Assay
If you suspect this compound is interfering with your Lowry protein assay, follow these troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in the Lowry assay.
Mitigation Strategies:
| Strategy | Description | Pros | Cons |
| Sample Dilution | Dilute the sample to a concentration where this compound no longer significantly interferes, while the protein concentration remains within the assay's detection range. | Simple and quick. | May not be feasible if the protein concentration is already low. |
| Protein Precipitation | Use trichloroacetic acid (TCA) or acetone (B3395972) to precipitate the protein, then remove the supernatant containing this compound. The protein pellet is then redissolved in a compatible buffer for analysis.[12] | Effective at removing small molecule interferents. | Can be time-consuming and may lead to protein loss if not performed carefully. |
| Alternative Assay | Switch to a protein quantification method that is less susceptible to interference from reducing agents, such as the Bradford protein assay.[3][10] | Avoids the interference issue altogether. | May require re-optimization of the experimental protocol. |
Issue 2: Suspected this compound Interference in the DNS Reducing Sugar Assay
If you observe unexpectedly high reducing sugar concentrations in samples containing this compound, consider the following.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in the DNS assay.
Mitigation Strategies:
| Strategy | Description | Pros | Cons |
| Sample Dilution | Reduce the concentration of this compound by diluting the sample, ensuring the sugar concentration remains detectable. | Easy to implement. | May not be effective if this compound interference is strong even at low concentrations. |
| Sample Cleanup | Use techniques like solid-phase extraction (SPE) to separate the small molecule drug (this compound) from the larger sugar molecules. | Can be very effective at removing interferents. | Requires method development and may be more complex. |
| Alternative Method | Employ a more specific analytical technique for sugar quantification, such as High-Performance Liquid Chromatography (HPLC), which separates components before detection. | Highly specific and not prone to this type of interference. | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Lowry Protein Assay
Principle: This method combines the Biuret test, where copper ions complex with peptide bonds under alkaline conditions, with the oxidation of aromatic amino acid residues by the Folin-Ciocalteu reagent. The resulting blue-green color is measured spectrophotometrically.[2][13][14]
Materials:
-
Reagent A: 2% (w/v) sodium carbonate in 0.1 M NaOH.
-
Reagent B: 1% (w/v) copper sulfate (B86663) pentahydrate in deionized water.
-
Reagent C: 2% (w/v) sodium potassium tartrate in deionized water.
-
Lowry Reagent: Mix 48 mL of Reagent A, 1 mL of Reagent B, and 1 mL of Reagent C. Prepare fresh daily.
-
Folin-Ciocalteu Reagent (2N): Dilute 1:1 with deionized water before use.
-
Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL).
Procedure:
-
Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 10 to 100 µg/mL.
-
Pipette 0.4 mL of each standard and sample into separate test tubes.
-
Add 0.4 mL of the Lowry Reagent to each tube, mix well, and incubate at room temperature for 10 minutes.
-
Add 0.2 mL of the diluted Folin-Ciocalteu reagent to each tube and mix immediately.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 750 nm using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the protein concentration of the samples from the standard curve.
Protocol 2: DNS Assay for Reducing Sugars
Principle: In an alkaline solution and at a high temperature, the aldehyde or ketone group of a reducing sugar reduces 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which has a reddish-brown color that can be measured spectrophotometrically.[5][8]
Materials:
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide (B78521) in 100 mL of deionized water.
-
Reducing Sugar Standard (e.g., Glucose) at a known concentration (e.g., 1 mg/mL).
Procedure:
-
Prepare a series of glucose standards with concentrations ranging from 0.1 to 1.0 mg/mL.
-
Add 1 mL of each standard and sample to separate test tubes.
-
Add 1 mL of DNS reagent to each tube.
-
Heat the tubes in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature.
-
Add 8 mL of deionized water to each tube and mix well.
-
Measure the absorbance at 540 nm.
-
Create a standard curve by plotting the absorbance of the standards versus their concentrations.
-
Calculate the reducing sugar concentration in the samples using the standard curve.
Protocol 3: Protein Precipitation using TCA
Principle: Trichloroacetic acid (TCA) is used to precipitate proteins from a solution, allowing for the removal of soluble, low-molecular-weight compounds like this compound.
Procedure:
-
To 1 volume of your sample, add an equal volume of 20% (w/v) TCA.
-
Vortex the mixture and incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the interfering substances.
-
Wash the protein pellet by adding cold acetone, vortexing briefly, and centrifuging again.
-
Remove the acetone and allow the pellet to air dry.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream colorimetric assay.
References
- 1. Mechanism of Coomassie Brilliant Blue G-250 binding to cetyltrimethylammonium bromide: an interference with the Bradford assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lowry protein assay - Wikipedia [en.wikipedia.org]
- 3. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. sciencevivid.com [sciencevivid.com]
- 9. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 11. Bradford Protein Assay [bio-protocol.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
Technical Support Center: Optimization of Liquid Chromatography for Separating Tinidazole and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatographic separation of Tinidazole (B1682380) and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution Between this compound and Metabolite Peaks | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. Modify the pH of the aqueous phase, as this compound and its metabolites may have different ionization states.[1] |
| Incorrect column selection. | Ensure a suitable stationary phase is in use, such as a C18 or C8 column, which are commonly used for nitroimidazole analysis.[2][3] Consider a column with a different selectivity if co-elution persists. | |
| Flow rate is too high. | Decrease the flow rate to allow for better separation between closely eluting peaks. A common flow rate is 1.0 ml/min.[2][4] | |
| Peak Tailing for this compound or Metabolite Peaks | Secondary interactions with the column packing material. | Use a mobile phase with a suitable pH to suppress the ionization of silanol (B1196071) groups on the column. Adding a competitive base to the mobile phase can also minimize these interactions. |
| Column contamination or degradation. | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[5] | |
| Sample overload. | Reduce the concentration of the injected sample to avoid overloading the column.[6] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[7] |
| Temperature variations. | Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.[7][8] | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[7] | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Check for blockages in the system and clean or replace components as necessary. Backflushing the column may help to clear a blocked frit.[6][9] |
| Precipitated buffer in the mobile phase. | Ensure that the buffer concentration is below its solubility limit in the mobile phase.[10] | |
| Baseline Noise or Drift | Contaminated or improperly prepared mobile phase. | Use high-purity solvents and degas the mobile phase thoroughly.[11][12] |
| Detector issues (e.g., lamp failure, dirty flow cell). | Check the detector lamp and clean the flow cell according to the manufacturer's instructions.[7] | |
| Air bubbles in the system. | Purge the pump and detector to remove any trapped air bubbles.[7] |
Frequently Asked Questions (FAQs)
1. What is the primary metabolic pathway for this compound?
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[13][14] The main metabolic processes include oxidation, hydroxylation, and conjugation, leading to the formation of metabolites such as the 2-hydroxymethyl metabolite.[15][16][17]
2. What type of HPLC column is recommended for separating this compound and its metabolites?
Reverse-phase columns, particularly C18 and C8 columns, are commonly used and have been shown to be effective for the separation of this compound and its related compounds.[2][3]
3. What mobile phase composition is typically used for this separation?
A common mobile phase consists of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer (like phosphate (B84403) or formic acid). The exact ratio is optimized to achieve the desired separation.[1][2][4]
4. What detection wavelength is optimal for this compound and its metabolites?
A UV detector set at a wavelength of around 320 nm is frequently used for the detection of this compound.[3][18] However, other wavelengths, such as 265 nm and 285 nm, have also been reported.[2][4]
5. How can I improve the sensitivity of my assay?
To improve sensitivity, ensure your detector settings are optimized, use a clean and well-maintained column, and consider sample preparation techniques that concentrate the analytes of interest.[11]
Experimental Protocols
Sample Preparation from Serum
A protein precipitation method is commonly used for preparing serum samples for analysis.[18]
-
To a known volume of serum, add an equal volume of a precipitating agent, such as 5% perchloric acid.[19][20]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
General HPLC Method for this compound Separation
The following is a general HPLC method that can be used as a starting point for optimization.
-
Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[4]
-
Mobile Phase: A mixture of (0.05M) Phosphate Buffer and Acetonitrile in a 30:70 ratio, with the pH adjusted to 2.8.[4]
-
Flow Rate: 1.0 ml/min.[4]
-
Detection: UV detection at 285 nm.[4]
-
Injection Volume: 20 µL.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax C-8, 250*4.6mm, 5µm | Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. | C18 column |
| Mobile Phase | Acetonitrile: Methanol (B129727): Water (10:20:70 v/v) | (0.05M) Phosphate Buffer : Acetonitrile (30:70), pH 2.8 | 0.002 M phosphate buffer, methanol and acetonitrile mixture (85:7.5:7.5 v/v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detection Wavelength | 320 nm | 285 nm | 320 nm |
| Retention Time (this compound) | 6.0 min | Not Specified | Not Specified |
| Reference | [3] | [4] | [18] |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical troubleshooting workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijarmps.org [ijarmps.org]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. lcms.cz [lcms.cz]
- 10. ijnrd.org [ijnrd.org]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. rheniumgroup.co.il [rheniumgroup.co.il]
- 13. grokipedia.com [grokipedia.com]
- 14. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. drugs.com [drugs.com]
- 17. This compound | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Validated HPLC method for the determination of this compound in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid chromatographic assay for metronidazole and this compound: pharmacokinetic and metabolic studies in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tinidazole and Metronidazole in the Treatment of Entamoeba histolytica Infections
In the management of amoebiasis, caused by the protozoan parasite Entamoeba histolytica, nitroimidazole compounds have long been the cornerstone of therapy. Among these, Metronidazole (B1676534) has traditionally been the drug of choice, while Tinidazole (B1682380), a second-generation nitroimidazole, has emerged as a significant alternative. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental basis for the use of these two critical antimicrobial agents, tailored for researchers, scientists, and drug development professionals.
In Vitro Efficacy
In vitro studies are fundamental in determining the intrinsic activity of a drug against a pathogen. Multiple studies have established the potent amoebicidal activity of both this compound and Metronidazole against E. histolytica trophozoites. The following table summarizes the 50% inhibitory concentration (IC50) and minimal inhibitory concentration (MIC) values from various studies. Lower values are indicative of higher potency.
| Drug | Parameter | Concentration (µM) | Concentration (µg/mL) | Reference Strain(s) |
| This compound | IC50 | 12.4 | - | Clinical Isolates |
| IC50 | 16.1 | - | Clinical Isolates | |
| MIC | - | 0.0625 - 0.25 | Local Thai Isolates | |
| Metronidazole | IC50 | 13.2 | - | Clinical Isolates |
| IC50 | 20.01 | - | Clinical Isolates | |
| IC50 | - | 0.3 - 1.0 | HK9, HM1, HM3 | |
| MIC | - | 0.0625 - 0.125 | Local Thai Isolates |
Data Summary: In vitro data suggests that both this compound and Metronidazole are highly effective against E. histolytica. While some studies indicate that this compound may have a slightly lower IC50 value, suggesting greater potency, the effective concentrations for both drugs are in a similar low micromolar range.[1][2][3][4]
Clinical Efficacy
Clinical trials provide the ultimate assessment of a drug's effectiveness in patients. Numerous studies have compared this compound and Metronidazole for the treatment of both intestinal amoebiasis and the more severe amoebic liver abscess.
Intestinal Amoebiasis
| Study Reference | Drug | Dosage Regimen | Cure Rate (%) |
| Unspecified[5] | This compound | 2g once daily for 3 days | 96.5 |
| Metronidazole | 2g once daily for 3 days | 55.5 | |
| Jokipii & Jokipii (1987)[6] | This compound | 1.5g daily for 10 days | 67 |
| Metronidazole | 1.5g daily for 10 days | 88 | |
| Ornidazole | 1g daily for 10 days | 94 |
Data Summary: Clinical data on intestinal amoebiasis presents a more varied picture. One study reported a significantly higher cure rate for this compound with a short course of treatment.[5] However, another study with a longer treatment duration found Metronidazole to be more effective.[6] These discrepancies may be attributable to differences in study design, patient populations, and parasite strains.
Amoebic Liver Abscess
| Study Reference | Drug | Cure Rate (%) |
| Unspecified[7] | This compound | 93.7 |
| Metronidazole | 80 |
Data Summary: For amoebic liver abscess, the available data suggests a higher cure rate for this compound compared to Metronidazole.[7]
Mechanism of Action
Both this compound and Metronidazole are pro-drugs that require reductive activation within the anaerobic environment of E. histolytica. The core mechanism involves the reduction of their nitro group, leading to the formation of cytotoxic radicals that induce cellular damage.
The activation of these nitroimidazoles is a multi-step process. Inside the parasite, the drug is reduced by enzymes such as ferredoxin oxidoreductase and thioredoxin reductase.[8][9] This reduction generates a nitroradical anion, which can be further reduced to a nitrosoimidazole. These reactive intermediates can then form adducts with cellular macromolecules, including DNA and proteins, leading to strand breakage, protein dysfunction, and ultimately, cell death.[10][11][12]
A key target of Metronidazole's active metabolites is thioredoxin reductase, an essential enzyme in the parasite's antioxidant defense system.[8] Inhibition of this enzyme leads to an accumulation of reactive oxygen species, further contributing to cellular stress and death.
Experimental Protocols
In Vitro Cultivation of Entamoeba histolytica
The axenic cultivation of E. histolytica is crucial for in vitro drug susceptibility testing. The TYI-S-33 medium is commonly used for this purpose.[13][14]
-
Medium Preparation: The TYI-S-33 medium consists of a base of yeast extract, trypticase peptone, glucose, and L-cysteine, supplemented with vitamins and iron.[13] Crucially, it is also supplemented with heat-inactivated adult bovine serum, as fetal bovine serum contains fetuin, which is toxic to the parasite.[13]
-
Culture Conditions: Trophozoites are cultured in screw-capped glass tubes at 35-37°C.[14] The tubes are incubated at a slight angle to provide a larger surface area for the amoebae to adhere and grow.[14] Cultures are passaged every 2-4 days, depending on their confluency.[14]
In Vitro Drug Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay
The NBT reduction assay is a colorimetric method used to determine the viability of E. histolytica trophozoites after drug exposure.[1]
Detailed Methodology:
-
Preparation of Trophozoites: E. histolytica trophozoites are harvested from a 24-hour old culture. The parasite count is then adjusted to a concentration of 3 x 10^5 parasites/mL in fresh culture medium.[1]
-
Drug Dilution: The assay is performed in a 96-well microtiter plate. Serial dilutions of this compound and Metronidazole are prepared directly in the plate.[1]
-
Incubation: The prepared trophozoite suspension is added to each well containing the drug dilutions and control wells (without the drug). The plate is then incubated for 48 hours at 37°C.[1]
-
NBT Reduction: After incubation, Nitroblue Tetrazolium (NBT) solution is added to each well. Live, metabolically active trophozoites will reduce the yellow NBT to a blue formazan product. The plate is incubated for an additional 30-60 minutes.[1]
-
Quantification: The reaction is stopped by adding hydrochloric acid (HCl), and the formazan crystals are solubilized with dimethyl sulfoxide (B87167) (DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis: The absorbance values are used to calculate the percentage of inhibition of parasite growth for each drug concentration. The IC50 value, which is the concentration of the drug that inhibits 50% of parasite growth, is then determined.[1]
Conclusion
Both this compound and Metronidazole are potent amoebicidal agents. In vitro data indicates comparable efficacy, with some studies suggesting a slight advantage for this compound. Clinical trial results are more varied, with some studies favoring this compound, particularly in terms of shorter treatment courses and better tolerability, while others show higher efficacy for Metronidazole in specific contexts. The mechanism of action for both drugs is similar, relying on reductive activation to generate cytotoxic radicals that damage essential cellular components of E. histolytica. The choice between these two agents may depend on factors such as the clinical presentation of the disease, local resistance patterns, patient tolerance, and the desired duration of therapy. Further head-to-head clinical trials with standardized methodologies are warranted to definitively establish the superior agent for various forms of amoebiasis.
References
- 1. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creep in nitroimidazole inhibitory concentration among the Entamoeba histolytica isolates causing amoebic liver abscess and screening of andrographolide as a repurposing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro sensitivity of Entamoeba histolytica to metronidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of intestinal E. histolytica and G. lamblia with metronidazole, this compound and ornidazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metronidazole Activation by a Deeply Entangled Dimeric Malic Enzyme in Entamoeba histolytica [mdpi.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 13. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 14. escholarship.org [escholarship.org]
Tinidazole's Potential in Combating Staphylococcus aureus Biofilms: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-biofilm activity of Tinidazole and other antimicrobial agents against Staphylococcus aureus. The following sections detail experimental data, methodologies, and the underlying signaling pathways involved in S. aureus biofilm formation.
Staphylococcus aureus is a formidable pathogen, notorious for its ability to form biofilms on both biological and inanimate surfaces. These complex, matrix-encased communities of bacteria exhibit profound tolerance to conventional antibiotics, making infections difficult to treat and prone to recurrence. The exploration of novel anti-biofilm agents is therefore a critical area of research. This guide focuses on this compound, a nitroimidazole antibiotic, and evaluates its potential as an anti-biofilm agent against S. aureus in comparison to other established antibiotics. While direct quantitative data on the anti-biofilm activity of this compound against S. aureus is limited in the currently available literature, this guide draws comparisons with its close relative, Metronidazole, and other relevant antibiotics to provide a comprehensive overview.
Comparative Anti-biofilm Activity
The following table summarizes the available data on the anti-biofilm activity of various antibiotics against Staphylococcus aureus. The Minimum Biofilm Inhibitory Concentration (MBIC) is a key metric, representing the lowest concentration of an antimicrobial agent required to inhibit the metabolic activity of a pre-formed biofilm.
| Antimicrobial Agent | Class | Target Organism(s) | Minimum Biofilm Inhibitory Concentration (MBIC) / Biofilm Reduction | Source(s) |
| Metronidazole | Nitroimidazole | S. aureus (MSSA & MRSA) | MIC: 32–64 µg/mL (Planktonic) | [1] |
| Vancomycin (B549263) | Glycopeptide | S. aureus (MSSA & MRSA) | MBIC: >1024 µg/mL; Biofilm eradication requires concentrations >1000x MIC.[2][3] | [2][3] |
| Linezolid (B1675486) | Oxazolidinone | S. aureus (MRSA) | At 10x MIC, eliminated at least 98% of cell clusters.[4] | [4][5][6][7][8] |
| Daptomycin | Lipopeptide | S. aureus (MSSA & MRSA) | Effective in reducing biofilm viability.[9][10] | [9][10][11] |
Note: Specific MBIC values for this compound against S. aureus were not available in the reviewed literature. The data for Metronidazole is provided as a reference for a related nitroimidazole compound. The efficacy of antibiotics against biofilms is highly dependent on the specific strain, biofilm age, and experimental conditions.
Experimental Protocols
A standardized method for assessing the anti-biofilm activity of a compound is crucial for reproducible and comparable results. The crystal violet assay is a widely used method for quantifying biofilm formation.
Protocol: Crystal Violet Assay for Biofilm Quantification
This protocol outlines the steps to determine the Minimum Biofilm Inhibitory Concentration (MBIC) of a test compound against Staphylococcus aureus.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom sterile microtiter plates
-
Test compound (e.g., this compound) dissolved in an appropriate solvent
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate S. aureus in TSB and incubate overnight at 37°C. Dilute the overnight culture in fresh TSB with 1% glucose to an OD₆₀₀ of 0.05.
-
Biofilm Formation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Preparation of Test Compound Dilutions: Prepare a serial dilution of the test compound in TSB with 1% glucose.
-
Treatment of Biofilm: After 24 hours, carefully remove the planktonic bacteria from the wells by aspiration. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Add 200 µL of the different concentrations of the test compound to the wells. Include a positive control (biofilm with no treatment) and a negative control (wells with sterile medium only).
-
Incubation: Incubate the plate at 37°C for another 24 hours.
-
Crystal Violet Staining:
-
Aspirate the medium from the wells and gently wash three times with 200 µL of sterile PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells gently with distilled water until the washings are clear.
-
Air dry the plate.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: The MBIC is determined as the lowest concentration of the compound that shows a significant reduction in biofilm biomass compared to the untreated control. The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Signaling Pathways and Experimental Workflows
To understand the potential targets of anti-biofilm agents, it is essential to visualize the key signaling pathways involved in S. aureus biofilm formation.
Diagrams of Signaling Pathways and Workflows
References
- 1. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. mdpi.com [mdpi.com]
- 4. Linezolid as an eradication agent against assembled methicillin-resistant Staphylococcus aureus biofilms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of S. aureus biofilm formation by linezolid alleviates sepsis-induced lung injury caused by S. aureus infection through direct inhibition of icaA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Linezolid versus vancomycin in vitro activity against methicillin-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Daptomycin Liposomes Exhibit Enhanced Activity against Staphylococci Biofilms Compared to Free Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Challenge of 5-Nitroimidazole Cross-Resistance: A Comparative Analysis with Tinidazole
A deep dive into the cross-resistance profiles of 5-nitroimidazole drugs, with a focus on tinidazole (B1682380), reveals a complex landscape for researchers and clinicians. While this compound often demonstrates superior in vitro activity against metronidazole-resistant strains, the shared mechanism of action among these agents inevitably leads to varying degrees of cross-resistance. This guide provides a comprehensive comparison of this compound with other 5-nitroimidazoles, supported by experimental data and detailed protocols, to aid in the development of more effective therapeutic strategies against anaerobic protozoa and bacteria.
The 5-nitroimidazole class of antimicrobial agents, which includes this compound, metronidazole (B1676534), ornidazole (B1677491), and secnidazole (B1681708), is a cornerstone in the treatment of infections caused by anaerobic microorganisms such as Trichomonas vaginalis, Giardia lamblia, and various anaerobic bacteria.[1][2] Their efficacy hinges on the reductive activation of the nitro group within the microbial cell, a process that transforms the prodrug into a cytotoxic radical that damages DNA and other macromolecules, ultimately leading to cell death.[3] However, the emergence of resistance, particularly to the most commonly used 5-nitroimidazole, metronidazole, poses a significant clinical challenge.[1][4] This resistance is frequently associated with cross-resistance to other drugs in the same class, complicating treatment decisions.[1][5]
Quantitative Comparison of In Vitro Susceptibility
Studies comparing the in vitro activity of various 5-nitroimidazoles against both susceptible and resistant strains of microorganisms consistently highlight key differences. This compound, a second-generation 5-nitroimidazole, often exhibits lower minimum inhibitory concentrations (MICs) or minimum lethal concentrations (MLCs) compared to metronidazole, particularly against metronidazole-resistant isolates of T. vaginalis.[6][7] This suggests that this compound can be a viable alternative when metronidazole therapy fails. However, a strong correlation exists between increased resistance to metronidazole and decreased susceptibility to this compound, indicating a shared resistance mechanism.[6][7]
Data from various studies have been compiled to illustrate the comparative efficacy of this compound against other 5-nitroimidazoles. The following table summarizes the MIC or MLC values for different 5-nitroimidazoles against susceptible and resistant strains of pathogenic protozoa.
| Microorganism Strain | Drug | MIC/MLC (µg/mL) - Susceptible | MIC/MLC (µg/mL) - Resistant | Reference |
| Trichomonas vaginalis | Metronidazole | ≤ 25 | 50 - ≥400 | [1][4] |
| This compound | ≤ 25 | Often lower than Metronidazole in resistant strains | [6][7] | |
| Ornidazole | Similar to Metronidazole | Data on cross-resistance is less extensive | [8] | |
| Secnidazole | Similar to Metronidazole | Data on cross-resistance is less extensive | [9] | |
| Giardia lamblia | Metronidazole | Varies | Can be significantly higher | [10] |
| This compound | Often more potent than Metronidazole | Cross-resistance observed | [10] |
The Molecular Basis of Cross-Resistance
The primary mechanism of action and, consequently, resistance for 5-nitroimidazoles involves the enzymatic reduction of the drug's nitro group. This critical activation step is primarily carried out by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system and various nitroreductases within the anaerobic microorganism.[11][12]
Resistance commonly arises from the decreased activity of these activating enzymes.[13] A reduction in PFOR activity or mutations in the genes encoding for nitroreductases can impair the conversion of the 5-nitroimidazole prodrug into its active, cytotoxic form.[11][12] Since all 5-nitroimidazoles share this fundamental activation pathway, a modification that affects the activation of one drug will likely impact the efficacy of others, leading to cross-resistance.
dot
Figure 1. Mechanism of action and cross-resistance of 5-nitroimidazoles.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
1. Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and other 5-nitroimidazoles in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[14]
-
Perform serial two-fold dilutions of each drug in a 96-well microtiter plate using the appropriate sterile broth medium. The final volume in each well should be 100 µL.[14]
2. Inoculum Preparation:
-
Culture the test microorganism to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard.[14]
-
Dilute the standardized inoculum in the broth medium to achieve the desired final concentration of microorganisms in each well after inoculation.[14]
3. Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.[14]
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).[14]
-
Incubate the plates under appropriate anaerobic or microaerophilic conditions and temperature for a specified period (e.g., 24-48 hours).
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.
dot
Figure 2. Experimental workflow for MIC determination by broth microdilution.
Conclusion
The cross-resistance among 5-nitroimidazoles, including this compound, presents a continuous challenge in the management of anaerobic infections. While this compound often shows enhanced activity against strains resistant to metronidazole, the shared mechanism of activation means that high-level resistance can affect the entire class. A thorough understanding of the resistance mechanisms and the specific cross-resistance profiles is crucial for the judicious use of these important antimicrobial agents and for the development of novel therapeutic strategies to overcome resistance. The experimental protocols outlined in this guide provide a framework for researchers to conduct further comparative studies and contribute to a more comprehensive understanding of this critical issue.
References
- 1. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. contemporaryobgyn.net [contemporaryobgyn.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Metronidazole and this compound Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metronidazole and this compound activities against metronidazole-resistant strains of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of oral single dose of metronidazole, this compound, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Nitroreductases in Resistance to Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Tinidazole and Nitazoxanide for the Treatment of Giardiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent treatments for giardiasis: Tinidazole (B1682380), a nitroimidazole antimicrobial, and Nitazoxanide (B1678950), a thiazolide antiparasitic agent. Both are recognized as effective first-line therapies for giardiasis by the U.S. Centers for Disease Control and Prevention (CDC).[1] This document synthesizes clinical trial data, pharmacological profiles, and experimental methodologies to offer an objective evaluation for researchers and professionals in drug development.
Efficacy in Treating Giardiasis
Clinical evidence, particularly from head-to-head trials, is crucial for comparing the therapeutic efficacy of this compound and Nitazoxanide. A notable randomized controlled trial conducted in children provides direct comparative data.
A study involving 166 children with confirmed Giardia lamblia infection demonstrated a statistically significant difference in parasitological cure rates between single-dose this compound and a three-day course of Nitazoxanide.[1][2] The parasitological cure rate for single-dose this compound was 90.5%, whereas the rate for the six-dose regimen of Nitazoxanide was 78.4%.[1]
| Parameter | This compound | Nitazoxanide | Reference |
| Dosage Regimen | 50 mg/kg, single dose | 7.5 mg/kg, twice daily for 3 days | [1][2] |
| Parasitological Cure Rate | 90.5% | 78.4% | [1] |
Meta-analyses and systematic reviews consistently highlight this compound's high efficacy, often with the convenience of a single-dose regimen.[3][4][5][6] While Nitazoxanide is also an effective treatment, the available direct comparative data suggests a higher cure rate with this compound in the pediatric population studied.[1]
Safety and Tolerability Profile
Both this compound and Nitazoxanide are generally well-tolerated. In the aforementioned pediatric clinical trial, both treatment schedules were reported to be well accepted with only mild, transient, and self-limited side effects.[1][2]
Commonly Reported Side Effects:
| This compound | Nitazoxanide |
| Metallic/bitter taste[7][8] | Abdominal pain[9][10] |
| Nausea and vomiting[7][8] | Diarrhea[9][11] |
| Headache[7][8] | Nausea[9][10] |
| Dizziness[7][8] | Headache[10][11] |
| Fatigue[7] | Discolored urine[12][13] |
| Loss of appetite[8] |
Serious Adverse Events (Rare):
| This compound | Nitazoxanide |
| Seizures[8][14] | Allergic reactions (hives, difficulty breathing, swelling)[12][13] |
| Peripheral neuropathy[8][14] | |
| Severe allergic reactions[8] | |
| Blood dyscrasias (temporary decrease in white blood cells)[8] |
It is important for professionals to consider the full side-effect profile when evaluating these drugs for new formulations or clinical positioning.
Mechanism of Action
The distinct mechanisms of action of this compound and Nitazoxanide against Giardia lamblia are a key area of interest for drug development.
This compound: As a nitroimidazole, this compound's mechanism involves the reduction of its nitro group by microbial proteins within the anaerobic environment of the parasite. This process generates reactive nitroso radicals that bind to and disrupt the helical structure of the parasite's DNA, leading to strand breakage and ultimately cell death.[14]
Nitazoxanide: This thiazolide derivative and its active metabolite, tizoxanide (B1683187), interfere with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This reaction is critical for the anaerobic energy metabolism of Giardia. By inhibiting PFOR, Nitazoxanide disrupts the parasite's energy production, leading to metabolic collapse and death.[9][11][15]
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of these drugs is essential for optimizing dosing and developing new formulations.
| Pharmacokinetic Parameter | This compound | Nitazoxanide |
| Absorption | Rapidly and completely absorbed orally.[16] | Moderately absorbed from the GI tract; bioavailability is nearly doubled when taken with food.[17] |
| Metabolism | Metabolized mainly in the liver.[16] | Rapidly hydrolyzed to its active metabolite, tizoxanide.[17] |
| Protein Binding | Approximately 12% bound to plasma proteins. | Tizoxanide is highly protein-bound (>99.9%).[17][18] |
| Half-life | Approximately 12-14 hours.[19] | The urinary elimination half-life of tizoxanide is approximately 7.3 hours.[17] |
| Excretion | Primarily excreted in the urine.[16] | Approximately 67% eliminated in feces and 33% in urine.[17] |
Experimental Protocols
Detailed methodologies from clinical trials are vital for the replication and advancement of research. The following outlines a generalized experimental workflow for a comparative clinical trial based on published studies.
Key Methodological Components:
-
Patient Selection: Participants are typically recruited based on clinical symptoms of giardiasis and confirmed infection through microscopic examination of stool samples for Giardia cysts or trophozoites.
-
Randomization: Subjects are randomly assigned to receive either this compound or Nitazoxanide in a double-blind manner where feasible.
-
Dosing: Dosages are administered according to established protocols. For the pediatric trial, this compound was given as a single 50 mg/kg dose, while Nitazoxanide was administered at 7.5 mg/kg twice daily for three days.[1][2]
-
Follow-up and Assessment: Post-treatment evaluation is critical. In the comparative pediatric study, parents collected two fecal samples from each child between 5 and 10 days after treatment completion.[1][2]
-
Definition of Cure: A parasitological cure is stringently defined as the absence of G. lamblia in all post-treatment stool samples.[1][2]
-
Safety Monitoring: All adverse events are recorded and assessed for their severity, duration, and potential relationship to the study medication.
Logical Framework for Comparative Effectiveness
The decision-making process for selecting a treatment in a clinical or developmental context can be visualized as a logical flow, weighing efficacy against safety and other factors.
Conclusion
Both this compound and Nitazoxanide are valuable treatments for giardiasis. The current body of evidence from direct comparative trials suggests that single-dose this compound may offer a higher parasitological cure rate than a three-day course of Nitazoxanide in children.[1] Both drugs are generally well-tolerated, with distinct but manageable side-effect profiles. The choice between these agents in a clinical setting may be influenced by factors such as patient age, compliance with a multi-day regimen, and local resistance patterns. For drug development professionals, the differing mechanisms of action and pharmacokinetic profiles of these two drugs present opportunities for the development of novel anti-giardial agents and formulations. Further head-to-head clinical trials in diverse populations are warranted to provide a more complete comparative assessment.
References
- 1. The treatment of giardiasis in children: single-dose this compound compared with 3 days of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. droracle.ai [droracle.ai]
- 5. Single-dose this compound for the treatment of giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound (Tindamax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Side Effects of Alinia (nitazoxanide): Interactions & Warnings [medicinenet.com]
- 11. Nitazoxanide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nitazoxanide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. drugs.com [drugs.com]
- 14. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Nitazoxanide treatment for giardiasis and cryptosporidiosis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hhs.texas.gov [hhs.texas.gov]
- 19. Single-dose metronidazole and this compound as therapy for giardiasis: success rates, side effects, and drug absorption and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinidazole in Preclinical Models: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Tinidazole's efficacy in preclinical models, offering an objective comparison with alternative treatments, supported by experimental data. The information is intended to aid researchers, scientists, and drug development professionals in their evaluation of this antimicrobial agent.
In Vitro Efficacy of This compound (B1682380) and Comparators
The in vitro activity of this compound has been extensively evaluated against a range of protozoan and anaerobic bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) data from various preclinical studies, providing a direct comparison with Metronidazole (B1676534) and other relevant antimicrobial agents.
Antiprotozoal Activity
Table 1: In Vitro Susceptibility of Trichomonas vaginalis to this compound and Metronidazole
| Drug | Concentration Range (µg/mL) | MLC50 (µg/mL) | MLC90 (µg/mL) |
| This compound | 0.12 - 1.50[1] | - | - |
| Metronidazole | 0.12 - 1.50[1] | - | - |
Note: MLC50 and MLC90 represent the minimum lethal concentrations required to kill 50% and 90% of the isolates, respectively. In studies on metronidazole-resistant strains, the mean MLC for this compound was found to be significantly lower than that for metronidazole under aerobic conditions.[2]
Table 2: In Vitro Susceptibility of Entamoeba histolytica to this compound and Comparators
| Drug | MIC Range (µg/mL) | IC50 (µM) |
| This compound | 0.0625 - 0.25[3] | 12.4[4] |
| Metronidazole | 0.0625 - 0.125[3] | 13.2[4] |
| Ornidazole | 0.0625 - 0.25[3] | - |
| Dehydroemetine | 0.125 - 1[3] | - |
| Chloroquine | - | 26.3[4] |
| Emetine | - | 31.2[4] |
Note: IC50 is the half maximal inhibitory concentration.
Table 3: In Vitro Susceptibility of Giardia lamblia to this compound and Comparators
| Drug | Immobilization Concentration Range (100% at 24h, µg/mL) | IC50 (mg/L) |
| This compound | 0.2 - 12.5[5] | - |
| Metronidazole | 1.6 - 50[5] | - |
| Ornidazole | - | 0.12[6] |
| Albendazole | - | 0.01[6] |
| Mebendazole (B1676124) | - | 0.06[6] |
Antibacterial Activity
Table 4: In Vitro Susceptibility of Anaerobic Bacteria to this compound and Metronidazole
| Bacterial Species | Drug | MIC90 (µg/mL) |
| Bacteroides fragilis | This compound | 0.25 - 4 (MBC)[7] |
| Bacteroides fragilis | Metronidazole | 0.25 - 8 (MBC)[7] |
| Gram-negative anaerobic bacilli | This compound | Geometric Mean MIC: 0.28[8] |
| Gram-negative anaerobic bacilli | Metronidazole | Geometric Mean MIC: 0.34[8] |
| Prevotella buccae | This compound | 2[9] |
| Prevotella intermedia | This compound | 4[9] |
| Fusobacterium spp. | This compound | 1[9] |
| Veillonella spp. | This compound | 8[9] |
Note: MBC is the minimum bactericidal concentration.
In Vivo Efficacy of this compound and Comparators
Preclinical animal models are crucial for evaluating the therapeutic potential of antimicrobial agents. The following tables summarize the efficacy of this compound in comparison to Metronidazole in various infection models.
Table 5: Efficacy in a Mouse Model of Trichomoniasis
| Drug | Dosage | Outcome |
| This compound | 2.5 mg/mL in drinking water for 5 days | Successful elimination of Tritrichomonas muris and Tetratrichomonas microta[3] |
| Metronidazole | 2.5 mg/mL in drinking water for 5 days | Successful elimination of Tritrichomonas muris and Tetratrichomonas microta[3] |
| This compound | 1.41 mg/kg (oral) | 50% reduction in T. vaginalis trophozoite counts in intravaginally infected mice[1] |
| Metronidazole | Higher dose than this compound (1.4 - 2.6 fold) | Similar effect to this compound in intravaginally or intraperitoneally infected mice[1] |
Table 6: Efficacy in a Mouse Model of Amebiasis
| Drug | Dosage | Outcome |
| This compound | Not explicitly stated, but showed potent in vitro efficacy[10] | In vitro, no observable growth at 0.005 µg/mL[10] |
| Metronidazole | 10 mg/kg/day for 3 days (curative regimen) | Superior efficacy in both preventative and curative regimens[10] |
Table 7: Efficacy in a Mouse Model of Giardiasis
| Drug | Dosage | Outcome |
| This compound | 50 mg/kg single dose | 94% of patients free of G. lamblia after 4 weeks[11] |
| Metronidazole | 60 mg/kg single dose | 56% of patients free of G. lamblia after 4 weeks[11] |
| This compound | 50 mg/kg single dose | Equal efficacy to a 3-day therapy with metronidazole[11] |
| Metronidazole | 50 mg/kg single dose for 3 days | 93% of patients free of G. lamblia after 4 weeks[11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Susceptibility Testing of Protozoa
Objective: To determine the minimum inhibitory concentration (MIC) or minimum lethal concentration (MLC) of this compound and comparator drugs against protozoan parasites.
General Protocol:
-
Parasite Culture: Axenically cultivate the protozoan parasites (e.g., T. vaginalis, E. histolytica, G. lamblia) in an appropriate liquid medium (e.g., TYI-S-33 for E. histolytica, liver marmite serum medium for E. histolytica, or TYI-S-33 for G. lamblia) at 37°C.[10]
-
Drug Preparation: Prepare stock solutions of this compound, Metronidazole, and other comparator drugs. Serially dilute the drugs in the culture medium to achieve a range of concentrations.
-
Inoculation: In a 96-well microtiter plate, add a standardized number of parasites (e.g., 104 trophozoites per well) to each well containing the different drug concentrations.[12] Include drug-free wells as positive controls and wells without parasites as negative controls.
-
Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 24, 48, or 72 hours).[7]
-
Determination of MIC/MLC:
-
MIC: Determine the lowest drug concentration that inhibits the visible growth of the parasites, often assessed by microscopy.
-
MLC: To determine the MLC, subculture aliquots from wells showing no growth onto fresh drug-free medium. The MLC is the lowest drug concentration from which the parasites fail to regrow.[12]
-
-
Data Analysis: Calculate MIC50, MIC90, MLC50, and MLC90 values, which represent the concentrations required to inhibit or kill 50% and 90% of the tested isolates, respectively.
In Vivo Efficacy in a Murine Infection Model
Objective: To evaluate the in vivo efficacy of this compound and comparator drugs in treating a specific protozoan infection in a mouse model.
General Protocol (Example: Giardiasis Model):
-
Animal Model: Use a suitable mouse strain (e.g., Swiss mice).[13]
-
Infection: Orally inoculate the mice with a standardized number of viable Giardia lamblia cysts (e.g., 20,000 cysts).[14]
-
Confirmation of Infection: After a pre-patent period (e.g., 3-5 days), confirm the infection by detecting cysts or trophozoites in the feces of the animals using techniques like the formalin-ether concentration method.[14]
-
Drug Administration:
-
Divide the infected mice into groups.
-
Administer this compound, Metronidazole, or a placebo (vehicle control) to the respective groups.
-
The drug can be administered orally via gavage at specific dosages and schedules (e.g., single dose or multiple doses over several days).[13]
-
-
Outcome Assessment:
-
At predetermined time points after treatment, collect fecal samples and examine for the presence of Giardia cysts or trophozoites to determine the parasitological cure rate.
-
In some studies, intestinal parasite load can be quantified by sacrificing the animals and counting the number of trophozoites in the small intestine.
-
-
Data Analysis: Compare the cure rates or the reduction in parasite load between the treated and control groups to determine the efficacy of the drugs.
Visualizations
Mechanism of Action of this compound
The antimicrobial activity of this compound, a 5-nitroimidazole, is dependent on the reduction of its nitro group within the microbial cell. This process generates reactive nitro radicals that are cytotoxic.
References
- 1. In Vitro Susceptibility of Giardia lamblia Trophozoites to Metronidazole and this compound (1980) | Liisa Jokipii | 46 Citations [scispace.com]
- 2. In Vitro Metronidazole and this compound Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IN VITRO EFFECT OF this compound ON ENTAMOEBA HISTOLYTICA [jsczz.cn]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 10. Efficacy of Antiamebic Drugs in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-dose this compound for the treatment of giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and this compound That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High efficacy of camphene and metronidazole combination therapy against Giardia lamblia infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Standard for Minimum Inhibitory Concentration (MIC) Testing of Tinidazole
A Comparative Guide for Researchers and Drug Development Professionals
Tinidazole (B1682380), a second-generation nitroimidazole antimicrobial, is a critical agent in the treatment of anaerobic and protozoal infections. Establishing a standardized framework for Minimum Inhibitory Concentration (MIC) testing is paramount for accurate susceptibility assessment, effective clinical deployment, and ongoing surveillance of resistance patterns. This guide provides a comprehensive overview of a proposed standardized protocol for this compound MIC testing, alongside a comparative analysis of its in vitro efficacy against key pathogens and alternative antimicrobial agents.
Proposed Standardized MIC Testing Protocol for this compound
This protocol is synthesized from established guidelines for anaerobic antimicrobial susceptibility testing, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) M11 document for anaerobic bacteria.
I. Reference Methods
The recommended primary methods for determining this compound MICs are agar (B569324) dilution and broth microdilution . Agar dilution is considered the gold standard for its accuracy and reproducibility, making it ideal for research and surveillance. Broth microdilution offers a practical alternative for clinical laboratories.
II. Experimental Protocols
A. Agar Dilution Method
-
Media Preparation: Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K1, and 5 µg/mL hemin (B1673052) is the recommended medium. Prepare serial twofold dilutions of this compound in the agar.
-
Inoculum Preparation: Culture the test organism on a suitable agar plate to obtain isolated colonies. Suspend colonies in a suitable broth (e.g., thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension to yield a final inoculum of approximately 10^5 colony-forming units (CFU) per spot on the agar plate.
-
Inoculation: Using a multipoint inoculator, apply the standardized inoculum to the surface of the agar plates containing the various concentrations of this compound. A growth control plate (without this compound) must be included.
-
Incubation: Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.
B. Broth Microdilution Method
-
Media Preparation: Use supplemented Brucella broth or another suitable anaerobic broth. Prepare serial twofold dilutions of this compound in the broth in microtiter plates.
-
Inoculum Preparation: Prepare the inoculum as described for the agar dilution method to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible turbidity.
III. Quality Control
Reference strains with known this compound MIC values should be included in each test run to ensure the accuracy and reproducibility of the results. Recommended quality control strains include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.
Performance Data and Comparative Analysis
The following tables summarize the in vitro activity of this compound against key anaerobic bacteria and Trichomonas vaginalis, with comparisons to metronidazole (B1676534) where data is available.
Table 1: this compound MIC Ranges against Common Anaerobic Bacteria
| Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Metronidazole MIC₅₀ (µg/mL) | Metronidazole MIC₉₀ (µg/mL) |
| Bacteroides fragilis | 0.5[1] | 0.71[1] | 0.25 | 2.0 |
| Clostridium difficile | 0.25 | 0.5 | 0.28[2] | 0.5 |
| Gardnerella vaginalis | 32[3] | 32[3] | 64[3] | 64[3] |
Table 2: this compound MIC Ranges against Trichomonas vaginalis
| Drug | Mean MIC (µg/mL) | MIC Range (µg/mL) | Resistance Rate (%) |
| This compound | 1.11[4] | 0.25 - >16 | 2[4] |
| Metronidazole | 2.25[4] | 0.25 - >16 | 11[4] |
Mechanism of Action and Experimental Workflow Visualizations
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Comparative Efficacy and Alternatives
This compound consistently demonstrates potent in vitro activity against a broad spectrum of anaerobic bacteria and protozoa.[5] Studies have shown that this compound can be more active than metronidazole against certain strains of Bacteroides fragilis and has a similar spectrum of activity against most other anaerobes.[6] Against Trichomonas vaginalis, this compound often exhibits lower MIC values and a lower rate of resistance compared to metronidazole.[4]
Alternative antimicrobial agents for the treatment of anaerobic infections include metronidazole, clindamycin (B1669177), carbapenems (e.g., meropenem, imipenem), and beta-lactam/beta-lactamase inhibitor combinations (e.g., piperacillin-tazobactam). The choice of agent depends on the specific pathogen, site of infection, local resistance patterns, and patient factors.
Conclusion
The establishment of a standardized MIC testing protocol for this compound is essential for ensuring the continued efficacy of this important antimicrobial agent. The proposed methods, based on established CLSI guidelines, provide a robust framework for researchers and clinicians. The comparative data presented underscore the potent activity of this compound against key anaerobic and protozoal pathogens, often demonstrating comparable or superior in vitro efficacy to metronidazole. Consistent application of these standardized methods will facilitate accurate surveillance of resistance and inform optimal clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activities of this compound and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, this compound and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Study of obligate anaerobic bacterial sensitivity to this compound and metronidazole (determination of minimal inhibiting concentration--MIC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antibacterial and bactericidal activity of this compound against anaerobic bacteria comparing with metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Tinidazole and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of the antimicrobial agent tinidazole (B1682380) and its analogues. The information is compiled from preclinical studies to assist researchers in drug development and in understanding the cytotoxic potential of this class of compounds.
Introduction
This compound is a second-generation 5-nitroimidazole compound widely used for treating anaerobic bacterial and protozoal infections.[1][2] Its mechanism of action involves the intracellular reduction of its nitro group, which produces reactive intermediates that induce DNA damage and lead to cell death.[1][3][4] This cytotoxic activity, while effective against microbes, is also a subject of investigation against mammalian cells, particularly in the context of anticancer research. This guide summarizes key experimental findings on the in vitro cytotoxicity of this compound and related nitroimidazole derivatives.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of this compound and its analogues from various studies. It is important to note that the experimental conditions, including cell lines and incubation times, vary between studies, which should be considered when making direct comparisons.
Table 1: In Vitro Cytotoxicity of this compound against Human Cell Lines
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| This compound | HeLa (Cervical Cancer) | MTT | 24 | 1278 | [1] |
| 72 | 87 | [1] | |||
| This compound | NHF (Normal Human Fibroblast) | MTT | 24 | 967 | [1] |
| 72 | 917 | [1] |
Table 2: In Vitro Cytotoxicity of Other Nitroimidazole Analogues
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | MTT | Not specified, but highest activity | [5] |
| MDA-MB-231 (Breast Adenocarcinoma) | MTT | Not specified, but highest activity | [5] | |
| N-ethyl-nitroimidazole | A549 (Lung Carcinoma) | MTT | Not specified, but highest activity | [5] |
| MDA-MB-231 (Breast Adenocarcinoma) | MTT | Not specified, but highest activity | [5] | |
| 2-methyl-4-nitroimidazole derivative (4c) | HepG2 (Hepatocellular Carcinoma) | MTT | <50 | [6] |
Experimental Protocols
The most common method used to assess the in vitro cytotoxicity of this compound and its analogues is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity of this compound on HeLa and NHF Cell Lines
This protocol is based on the methodology described in the study evaluating this compound's effect on cervical cancer cells.[1]
-
Cell Seeding: HeLa and NHF cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to final concentrations ranging from 0.1 to 1000 µg/mL. The cells are then treated with these concentrations.
-
Incubation: The treated cells are incubated for two different periods, 24 and 72 hours, in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curve.
Mechanism of Cytotoxicity and Signaling Pathway
The cytotoxic effect of this compound and its nitroimidazole analogues is primarily attributed to the generation of reactive nitro radicals. This process is more efficient under hypoxic conditions, making these compounds of interest as potential hypoxia-selective anticancer agents.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a compound like this compound.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Conclusion
The available in vitro data suggests that this compound exhibits cytotoxic effects against both cancerous and normal human cell lines, with cytotoxicity being concentration- and time-dependent.[1] While direct comparative studies on a series of this compound analogues are limited, research on other nitroimidazole derivatives indicates that structural modifications can influence cytotoxic potency.[5][6] The primary mechanism of cytotoxicity is believed to be DNA damage induced by reductive metabolites. Further research is warranted to explore the structure-activity relationships of this compound analogues to potentially develop derivatives with enhanced and more selective cytotoxic activity for therapeutic applications.
References
- 1. One moment, please... [europeanscience.org]
- 2. Genotoxicity and cell death induced by this compound (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
A Comparative Guide to Stability-Indicating HPLC Methods for Tinidazole Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating high-performance liquid chromatography (HPLC) methods for the quantification of Tinidazole (B1682380) in pharmaceutical formulations. The methodologies presented are based on established scientific literature and adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation. This ensures the reliability and suitability of the methods for routine quality control and stability studies.
Comparative Analysis of Chromatographic Conditions
A stability-indicating method is crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products, ensuring an accurate assessment of the drug's stability. Various reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for this purpose. A summary of the key chromatographic parameters from different studies is presented in Table 1 for easy comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB C8 (150 mm × 4.6 mm, 3.5 µm)[1] | C18 (250 x 4.6 mm, 5 µm)[2] | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µ)[3] |
| Mobile Phase | Water and Isopropyl alcohol[1] | Methanol: Buffer (50:50, v/v)[2] | Solvent A: 0.01 M phosphate (B84403) buffer (pH 3.0) Solvent B: Acetonitrile:Buffer (80:20, v/v)[3] |
| Flow Rate | 1.0 mL/min | Not Specified | 1.5 mL/min[3] |
| Detection Wavelength | 310 nm[1] | 317 nm[2][4] | 317 nm[3] |
| Retention Time | 2.2 min[1] | 5.8 min[2] | Not Specified |
| Run Time | 10 min[1] | Not Specified | 50 min (gradient)[3] |
Validation Parameters: A Quantitative Comparison
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose[5][6][7]. Key validation parameters as per ICH guidelines, such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), are summarized in Table 2.
| Validation Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 22.5 – 135[1] | 3.2 - 40.0[4][8] | Not Specified |
| Correlation Coefficient (r²) | 0.9998[1] | 0.9999[4][8] | > 0.997[3] |
| Accuracy (% Recovery) | 98 - 102%[1] | 99.10 - 102.45%[4][8] | 93.0 - 106.7%[3] |
| Precision (%RSD) | < 2.0%[1] | < 2%[4][8] | < 10%[3] |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified |
| LOQ (µg/mL) | Not Specified | 0.2[9] | Not Specified |
Detailed Experimental Protocols
To ensure reproducibility, detailed experimental protocols for the key validation experiments are provided below.
Protocol 1: Forced Degradation Studies
Forced degradation studies are undertaken to demonstrate the stability-indicating nature of the HPLC method by exposing the drug substance to various stress conditions.
Objective: To generate potential degradation products of this compound and ensure the analytical method can effectively separate them from the parent drug.
Stress Conditions:
-
Acid Hydrolysis: Reflux 30 mL of 0.1 N HCl with the drug substance at 60°C for 4 hours.[10] Neutralize the solution with a suitable base before injection.
-
Base Hydrolysis: Reflux 30 mL of 0.1 N NaOH with the drug substance at 60°C for 4 hours.[10] Neutralize the solution with a suitable acid before injection.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C for 5 hours).[3]
-
Photolytic Degradation: Expose the solid drug substance to UV light (200 Wh/m²) and sunlight (1.2 million lux hours).[3]
Procedure:
-
Prepare a stock solution of this compound.
-
Subject aliquots of the stock solution or solid drug to the stress conditions outlined above.
-
After the specified time, dilute the stressed samples appropriately with the mobile phase.
-
Analyze the samples using the developed HPLC method.
-
Evaluate the chromatograms for the separation of the this compound peak from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main drug peak.[11]
Protocol 2: Method Validation
The validation of the analytical method is performed according to ICH Q2(R1) guidelines to establish its performance characteristics.[5][6]
1. Specificity:
-
Analyze blank (diluent), placebo, standard this compound solution, and stressed samples.
-
Acceptance Criteria: No interference from blank or placebo at the retention time of this compound. The this compound peak should be pure and spectrally homogenous in the stressed samples, as confirmed by a photodiode array (PDA) detector.[1]
2. Linearity:
-
Prepare a series of at least five concentrations of this compound working standards across a specified range (e.g., 22.5 – 135 µg/mL).[1]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[1]
3. Accuracy:
-
Perform recovery studies by spiking a known amount of this compound standard into a placebo preparation at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[2]
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[1]
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or equipment.
-
Calculate the relative standard deviation (%RSD) of the peak areas.
-
Acceptance Criteria: The %RSD should not be more than 2.0%.[1]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, determine them based on the signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10).
6. Robustness:
-
Intentionally vary critical chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C).
-
Analyze the system suitability parameters for each condition.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.[1]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method for this compound.
Caption: Workflow for validating a stability-indicating HPLC method.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and this compound in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Development and validation of stability indicating HPLC method for quantification of this compound | Semantic Scholar [semanticscholar.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Development and validation of stability indicating HPLC method for quantification of this compound | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijarmps.org [ijarmps.org]
- 11. HPLC and LC-MS studies on stress degradation behaviour of this compound and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antimicrobial Effects of Tinidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. Tinidazole (B1682380), a second-generation nitroimidazole, exhibits broad-spectrum activity against anaerobic bacteria and protozoa. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other antimicrobial agents, supported by experimental data. We will delve into its interactions with antibacterial and antifungal agents, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows.
This compound in Combination with Antibacterial Agents
This compound and Amoxicillin (B794)/Clavulanic Acid
The combination of this compound and amoxicillin/clavulanic acid has shown significant synergistic effects, particularly against periodontal pathogens. In vitro studies have demonstrated that this combination can lead to a substantial reduction in bacterial viability, even in the presence of beta-lactamase-producing strains.
Quantitative Data Summary
| Bacterial Group/Strain(s) | Antimicrobial Agent(s) | Concentration(s) | Observation (at 48 hours) | Citation |
| Mixed inocula of periodontal pathogens (including β-lactamase producers) | This compound | 41.2 µg/mL | No significant killing | [1] |
| Amoxicillin | 14.05 µg/mL | Inactive (no reduction) | [1] | |
| This compound + Amoxicillin | 41.2 µg/mL + 14.05 µg/mL | >4 log reduction in CFU/mL | [1] | |
| Red/orange complex periodontal pathogens | This compound | 16 mg/L | Inhibited most test species | [2] |
| Amoxicillin | 8 mg/L | Higher resistance observed compared to this compound | [2] | |
| This compound + Amoxicillin | Not specified | Joint in vitro resistance was rare | [2] |
Experimental Protocol: Time-Kill Curve Assay
The synergistic bactericidal activity of this compound and Amoxicillin was evaluated using a time-kill curve assay.[1]
-
Bacterial Strains and Inoculum Preparation: Four bacterial groups, each composed of four different strains of periodontal isolates (Prevotella spp., Fusobacterium spp., Veillonella spp., and one amoxicillin-susceptible Streptococcus spp.), were used. Bacterial suspensions were prepared to a concentration of approximately 10^7 colony-forming units (CFU)/mL.[1]
-
Antimicrobial Agents: this compound and amoxicillin were tested alone and in combination at concentrations achievable in crevicular fluid (41.2 µg/mL for this compound and 14.05 µg/mL for amoxicillin).[1]
-
Time-Kill Assay: The bacterial inocula were exposed to the antimicrobial agents. Aliquots were removed at various time points (e.g., 0, 24, and 48 hours), serially diluted, and plated on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/mL).[1]
-
Data Analysis: The change in log10 CFU/mL over time was calculated for each antimicrobial agent and the combination. Synergy was defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[3]
Experimental Workflow
References
- 1. This compound inhibitory and cidal activity against anaerobic periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Resistance of Human Periodontal Bacterial Pathogens to this compound and Four Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Meta-analysis of clinical trial data on Tinidazole for bacterial vaginosis
A comprehensive review of clinical trial data on the efficacy and safety of tinidazole (B1682380) compared to other therapeutics for the treatment of bacterial vaginosis (BV) reveals comparable cure rates with potential advantages in tolerability and shorter treatment durations. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound against other common treatments like metronidazole (B1676534) and clindamycin, supported by experimental data and methodologies.
Bacterial vaginosis is a common vaginal dysbiosis characterized by a shift in the vaginal microbiome from predominantly Lactobacillus species to a higher concentration of anaerobic bacteria, including Gardnerella vaginalis, Prevotella species, and Atopobium vaginae.[1][2] The standard of care has traditionally included treatment with nitroimidazole agents, such as metronidazole, or lincosamide antibiotics like clindamycin.[3] this compound, a second-generation nitroimidazole, has emerged as a viable alternative, offering similar efficacy with a potentially more favorable side-effect profile.[4]
Comparative Efficacy and Safety of this compound
A systematic review and meta-analysis of six studies, encompassing 1,036 patients, found no significant difference in cure rates between this compound and metronidazole for the treatment of BV at both the first and second follow-up appointments.[4][5] The analysis reported a risk ratio (RR) for cure at the first follow-up of 1.03 (95% CI 0.92 to 1.14) and at the second follow-up of 1.05 (95% CI 0.80–1.38).[4][5] Similarly, the incidence of common adverse events such as nausea and a bad or metallic taste was comparable between the two drugs.[4][5]
However, some studies suggest that this compound may be better tolerated than oral metronidazole, with a lower incidence of gastrointestinal side effects. Different dosage regimens of this compound have been investigated, with longer courses (e.g., 1 g daily for 5 days) appearing to be more effective than a single 2 g oral dose.[6]
The following tables summarize the quantitative data on cure rates and adverse events from various clinical trials.
Table 1: Comparison of Cure Rates for Different Bacterial Vaginosis Treatments
| Treatment Regimen | Number of Patients (n) | Follow-up Period | Cure Rate (%) | Citation(s) |
| This compound | ||||
| 2 g single dose | 511 (in meta-analysis) | 1-6 weeks | Equivalent to Metronidazole | [4][7] |
| 1 g daily for 5 days | Not specified | 21-30 days | 36.8 | [6] |
| 2 g daily for 2 days | Not specified | 21-30 days | 27.4 | [6] |
| 500 mg once daily for 5 days | 57 | 4 weeks | 94.5 | [8] |
| Metronidazole | ||||
| 500 mg twice daily for 7 days | 525 (in meta-analysis) | 1-6 weeks | Equivalent to this compound | [4][7] |
| 500 mg twice daily for 5 days | 57 | 4 weeks | 75.0 | [8] |
| Clindamycin | ||||
| 2% vaginal cream for 7 days | 32 | 4 weeks | 77.0 | [9] |
| Placebo | ||||
| N/A | Not specified | 21-30 days | 5.1 | [6] |
Table 2: Incidence of Common Adverse Events
| Adverse Event | This compound (Risk Ratio, 95% CI) | Metronidazole (Risk Ratio, 95% CI) | Citation(s) |
| Nausea | 0.89 (0.39–2.04) | Reference | [4][5] |
| Bad or Metallic Taste | 0.74 (0.12–4.45) | Reference | [4][5] |
Experimental Protocols
The clinical trials included in this analysis largely followed standardized methodologies for the diagnosis and assessment of cure for bacterial vaginosis.
1. Patient Population: Inclusion criteria typically involved non-pregnant women of reproductive age presenting with symptoms of vaginal discharge and/or odor.[8][10] Exclusion criteria often included pregnancy, lactation, known allergy to the study medications, and recent use of other antimicrobial agents.[10]
2. Diagnostic Criteria: The diagnosis of bacterial vaginosis was primarily based on Amsel's criteria or the Nugent scoring system.[5][11]
-
Amsel's Criteria: A diagnosis of BV is made if at least three of the following four criteria are met:[7][12]
-
Thin, white, homogeneous vaginal discharge.
-
Vaginal pH > 4.5.
-
Positive "whiff test" (a fishy amine odor upon addition of 10% potassium hydroxide (B78521) solution to a sample of vaginal discharge).
-
Presence of clue cells (vaginal epithelial cells studded with coccobacilli, obscuring the cell borders) on a wet mount microscopic examination, constituting at least 20% of the epithelial cells.[5]
-
-
Nugent Score: This is a Gram stain-based scoring system that evaluates the relative concentration of different bacterial morphotypes in a vaginal smear.[4] A score is calculated based on the quantity of:
-
Large Gram-positive rods (Lactobacillus morphotypes).
-
Small Gram-variable rods (Gardnerella vaginalis and Bacteroides spp. morphotypes).
-
Curved Gram-variable rods (Mobiluncus spp. morphotypes). A score of 7-10 is considered indicative of bacterial vaginosis, 4-6 is intermediate, and 0-3 is normal.[4]
-
3. Treatment and Follow-up: Patients were randomly assigned to receive this compound or a comparator drug (e.g., metronidazole, clindamycin, or placebo) according to a predetermined dosage and duration.[8][13][14] Follow-up assessments of cure were typically conducted at one and four weeks post-treatment, utilizing the same diagnostic criteria as at baseline.[8][14]
Visualizing the Pathophysiology and Experimental Workflow
To better understand the context of these clinical trials, the following diagrams illustrate the pathophysiology of bacterial vaginosis and a typical experimental workflow.
Mechanism of Action
This compound, like other nitroimidazoles, functions as a prodrug that requires activation within anaerobic bacteria.[9][15] Its selective toxicity is due to the reduction of its nitro group by redox proteins unique to anaerobic organisms, a process that is inefficient in human cells.[15] This reduction generates reactive nitroso radicals that bind to and disrupt the helical structure of microbial DNA, causing strand breaks and ultimately leading to cell death.[15] This mechanism is effective against the anaerobic bacteria implicated in bacterial vaginosis.[16]
References
- 1. Bacterial Vaginosis: Pathophysiology, Etiology, Epidemiology [emedicine.medscape.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Influence of Biofilm Formation by Gardnerella vaginalis and Other Anaerobes on Bacterial Vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nugent score - Wikipedia [en.wikipedia.org]
- 5. saspublishers.com [saspublishers.com]
- 6. This compound in the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amsel Criteria: Diagnostic Criteria for Bacterial Vaginosis | Time of Care [timeofcare.com]
- 8. scienceopen.com [scienceopen.com]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. droracle.ai [droracle.ai]
- 12. Amsel Criteria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A randomized double-blind trial of this compound treatment of the sexual partners of females with bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. This compound--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tinidazole: A Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of tinidazole (B1682380), a nitroimidazole antibiotic. Adherence to these guidelines is crucial for protecting laboratory personnel, the community, and the environment from potential harm.[1][2][3][4]
This compound is classified as a hazardous substance, with evidence suggesting it may be a carcinogen and a reproductive toxin.[1][4][5] Therefore, improper disposal is not only a regulatory violation but also poses significant health and environmental risks.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound.[1][2][4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]
-
Avoid Dust Inhalation: Handle solid this compound in a way that minimizes dust generation. If tablets are crushed or broken, use a fume hood or other ventilated enclosure.[1][4] Do not breathe in the dust.[1][5]
-
Containment: Ensure all waste is placed in appropriately labeled, sealed, and leak-proof containers to prevent environmental release.[1][2][4]
Waste Identification and Segregation
Proper segregation is the first step in compliant waste disposal. This compound waste should be categorized as follows:
-
Unused or Expired Pure this compound (Solid): This includes raw material and tablets. This is considered chemical waste.
-
Contaminated Lab Materials: This category includes items such as gloves, weighing paper, petri dishes, and paper towels that have come into direct contact with this compound.
-
Aqueous Solutions Containing this compound: Liquid waste from experiments or preparations. Do not dispose of this compound solutions down the drain. [6]
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with this compound.
Step-by-Step Disposal Procedures
Procedure for Solid this compound Waste (Unused/Expired):
-
Collection: Place the solid this compound into a designated hazardous waste container that is compatible with the chemical.[3]
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[3][5] This area should be away from incompatible materials.[7]
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor.[2][3] The primary method of disposal for this type of waste is typically incineration at a licensed facility.[2]
Procedure for Contaminated Lab Materials:
-
Collection: Place all non-sharp, solid waste items contaminated with this compound (e.g., gloves, wipes) into a dedicated hazardous waste bag or container.
-
Labeling: Label the container as "Hazardous Waste - this compound Contaminated Debris."
-
Storage and Disposal: Store and dispose of this waste stream following the same procedure as for solid this compound waste.
Procedure for Aqueous this compound Solutions:
-
Collection: Collect all aqueous waste containing this compound in a sealable, chemical-resistant container (e.g., a plastic carboy).[3]
-
Labeling: Label the container with "Hazardous Waste," the constituents (e.g., "this compound in water"), and the approximate concentration.
-
pH Neutralization: If the solution is highly acidic or basic, it may need to be neutralized to a pH between 6 and 9 before disposal, in accordance with your facility's procedures. However, for this compound solutions, it is best to consult with your EHS department before any treatment.
-
Storage and Disposal: Store in the satellite accumulation area and arrange for pickup via your hazardous waste program.
Procedure for Contaminated Sharps:
-
Collection: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
Labeling: The sharps container must be labeled as "Hazardous Waste - Sharps Contaminated with this compound."
-
Disposal: Once the container is full, seal it and arrange for disposal through your institution's hazardous waste management service.
Quantitative Data: Hazard Profile of this compound
While specific regulatory disposal quantities for this compound are not listed under EPA's RCRA or CERCLA, its hazard profile underscores the need for careful management.[8][9] The following table summarizes key safety information.
| Hazard Classification | Description | GHS Code | Source |
| Carcinogenicity | Suspected of causing cancer. | Carc. 2 (H351) | [4] |
| Reproductive Toxicity | Suspected of damaging fertility. | Repr. 2 (H361f) | [4] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | STOT RE 1 (H372) | [5] |
GHS (Globally Harmonized System of Classification and Labelling of Chemicals) codes provide standardized hazard statements.
Experimental Protocols and Spill Management
Spill Cleanup Protocol:
In the event of a this compound spill, follow these steps:
-
Evacuate: If the spill is large, evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if dust is airborne.
-
Containment: Contain the spill to prevent it from spreading.
-
Cleanup (Solid Spills): For solid this compound, gently sweep or use a damp cloth or a filtered vacuum to collect the material, avoiding dust generation.[1][4]
-
Cleanup (Liquid Spills): Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[3] One safety data sheet suggests washing the non-recoverable remainder with a sodium hypochlorite (B82951) solution.[5]
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. msdsdigital.com [msdsdigital.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
- 8. dor.wa.gov [dor.wa.gov]
- 9. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Tinidazole
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tinidazole, a pharmaceutical compound requiring careful management. By adhering to these procedural steps, you can minimize risks and ensure operational integrity.
This compound is classified as a hazardous substance with potential health risks. It is suspected of causing cancer, genetic defects, and of damaging fertility or the unborn child.[1][2] It is also harmful if it comes into contact with skin or is inhaled.[1] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form or when tablets are crushed or broken, a comprehensive PPE strategy is non-negotiable.[3] The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles are recommended.[4] | To prevent eye contact with this compound dust or splashes. |
| Hand Protection | Impermeable and resistant gloves should be worn.[1][5] Always inspect gloves before use and wash hands after removal.[4] | To prevent skin contact, as this compound is harmful upon dermal absorption.[1] |
| Body Protection | A lab coat, full suit, or other protective clothing is necessary to prevent skin exposure.[5] | To minimize the risk of skin contact with the substance. |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.[3][6] A dust respirator is recommended. In case of fire, a self-contained breathing apparatus is required.[3][4] | To prevent inhalation of harmful dust particles, as this compound is harmful if inhaled.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Preparation: Before handling, ensure you have read and understood all safety precautions.[3] Work in a well-ventilated area, preferably in a laboratory fume hood with a HEPA filtration system.[3][7]
-
Handling: Minimize dust generation and accumulation.[3] Avoid direct contact with the substance.[7] Do not breathe dust.[2][6]
-
Storage: Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizers.[5][6] It should be stored locked up.[3][7] The recommended storage temperature is controlled room temperature (20-25°C or 68-77°F).[6]
Spill Management:
-
Evacuation: In the event of a large spill, evacuate non-essential personnel from the area.[3]
-
Containment: Contain the spill source if it is safe to do so.[3]
-
Cleanup: For dry spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[3] For larger spills, use a shovel to place the material into a suitable, labeled container for disposal.[5]
-
Decontamination: Thoroughly clean the spill area.[3] For non-recoverable remainder, wash with a sodium hypochlorite (B82951) solution.[7]
Disposal:
-
Waste Collection: Place waste this compound in an appropriately labeled, sealed container.[3]
-
Disposal Method: Dispose of the waste in accordance with all local, state, and federal regulations.[2] This may involve incineration in a facility equipped with an afterburner and scrubber or engaging a licensed hazardous material disposal company.[4]
Logical Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
